1-Butanone, 3-hydroxy-1-phenyl-
Description
BenchChem offers high-quality 1-Butanone, 3-hydroxy-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butanone, 3-hydroxy-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-1-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOAVSIGNGDTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Properties of 1-Butanone, 3-hydroxy-1-phenyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural properties, synthesis, and characterization of 1-Butanone, 3-hydroxy-1-phenyl-, a molecule of interest in organic synthesis and potential pharmacological studies. This document details its physicochemical characteristics, spectroscopic data, and relevant experimental protocols.
Core Structural and Physical Properties
1-Butanone, 3-hydroxy-1-phenyl-, also known as β-hydroxybutyrophenone, possesses a chemical structure characterized by a phenyl group attached to a butanone backbone with a hydroxyl group at the third carbon position. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| IUPAC Name | 3-hydroxy-1-phenylbutan-1-one | [1] |
| CAS Number | 13505-39-0 | [1] |
| Canonical SMILES | CC(CC(=O)C1=CC=CC=C1)O | [1] |
| InChI Key | IKOAVSIGNGDTNP-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [2] |
Spectroscopic Analysis
Spectroscopic data is crucial for the structural elucidation and confirmation of 1-Butanone, 3-hydroxy-1-phenyl-.
¹H NMR Spectroscopy
The proton NMR spectrum of 1-Butanone, 3-hydroxy-1-phenyl- is expected to show distinct signals corresponding to the different proton environments in the molecule. Based on the structure, the following proton signals are anticipated: a multiplet for the aromatic protons, a multiplet for the methine proton adjacent to the hydroxyl group, a doublet of doublets for the diastereotopic methylene protons, and a doublet for the terminal methyl group. The hydroxyl proton will likely appear as a broad singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts for 1-Butanone, 3-hydroxy-1-phenyl- include signals for the carbonyl carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), the methine carbon bearing the hydroxyl group, the methylene carbon, and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum is indicative of the functional groups present. Key expected absorption bands for 1-Butanone, 3-hydroxy-1-phenyl- are:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (alcohol) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2970-2850 | C-H stretch (aliphatic) |
| ~1685 | C=O stretch (ketone, conjugated) |
| ~1600, 1450 | C=C stretch (aromatic ring) |
| ~1200-1000 | C-O stretch (alcohol) |
Experimental Protocols
Synthesis of 1-Butanone, 3-hydroxy-1-phenyl- via Aldol Condensation
A common method for the synthesis of β-hydroxy ketones is the aldol condensation. For 1-Butanone, 3-hydroxy-1-phenyl-, this involves the reaction of acetophenone with acetaldehyde under basic conditions.
Materials:
-
Acetophenone
-
Acetaldehyde
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol (or other suitable solvent)
-
Diethyl ether or other extraction solvent
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for neutralization)
Procedure:
-
Dissolve acetophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide to the flask while stirring.
-
Add acetaldehyde dropwise to the reaction mixture, maintaining the low temperature.
-
Allow the reaction to stir for a specified time until completion (monitoring by TLC is recommended).
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of 1-Butanone, 3-hydroxy-1-phenyl-.
Caption: General workflow for the synthesis and characterization of 1-Butanone, 3-hydroxy-1-phenyl-.
As no specific signaling pathways involving 1-Butanone, 3-hydroxy-1-phenyl- have been identified in the current literature, a diagrammatic representation of such is not applicable at this time. The provided workflow serves to outline the logical progression from starting materials to the confirmed pure compound. This guide is intended to be a living document, to be updated as more experimental data becomes available.
References
Physicochemical Characteristics of 3-Hydroxy-1-phenyl-1-butanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-1-phenyl-1-butanone, a ketone body with the chemical formula C₁₀H₁₂O₂, is a molecule of interest in various chemical and biological research fields. Its structure, featuring a hydroxyl group and a phenyl ring, imparts specific physicochemical properties that influence its reactivity, solubility, and potential biological activity. This technical guide provides a comprehensive overview of the physicochemical characteristics of 3-hydroxy-1-phenyl-1-butanone, detailed experimental protocols for its synthesis and analysis, and an exploration of its involvement in relevant biological pathways.
Physicochemical Properties
The physicochemical properties of 3-hydroxy-1-phenyl-1-butanone are summarized below. It is important to note that while computed data is readily available, experimental data for this specific compound is limited. Where experimental data is unavailable, computed values from reliable sources are provided. For comparative purposes, experimental data for the closely related isomer, 3-hydroxy-4-phenyl-2-butanone, is also included and clearly delineated.
Table 1: Physicochemical Properties of 3-Hydroxy-1-phenyl-1-butanone
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |
| Molecular Weight | 164.20 g/mol | PubChem[1] |
| CAS Number | 13505-39-0 | PubChem[1] |
| Appearance | Colorless liquid (predicted) | --- |
| Boiling Point | No experimental data available. | --- |
| Melting Point | No experimental data available. | --- |
| Solubility | No specific experimental data available. Predicted to be soluble in organic solvents. | --- |
| pKa (acidic) | 13.9 (Predicted) | --- |
| LogP (XLogP3-AA) | 1.3 | PubChem[1] |
| Density | No experimental data available. | --- |
| Refractive Index | No experimental data available. | --- |
Table 2: Experimental Physicochemical Properties of 3-Hydroxy-4-phenyl-2-butanone (Isomer for Comparison)
| Property | Value | Source |
| Specific Gravity | 1.080 - 1.086 @ 25°C | The Good Scents Company[2] |
| Vapor Pressure | 0.0027 mm/Hg @ 25°C | Parchem[3] |
| Water Solubility | 1.509e+004 mg/L @ 25 °C (estimated) | The Good Scents Company[2] |
| Solubility | Soluble in alcohol | The Good Scents Company[2] |
Experimental Protocols
Synthesis of (S)-(+)-3-Hydroxy-1-phenyl-1-butanone
A detailed protocol for the enantiospecific synthesis of (S)-(+)-3-hydroxy-1-phenyl-1-butanone via bakers' yeast reduction of 1-phenyl-1,3-butanedione has been reported.
Materials:
-
1-phenyl-1,3-butanedione
-
Bakers' yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Chloroform-ether (60:40) elution solvent
Procedure:
-
A mixture of sucrose (30 g) and fresh bakers' yeast (20 g) in water (150 mL) is stirred at 30°C for 1 hour to initiate fermentation.
-
1-phenyl-1,3-butanedione (1 g) is then added to the fermenting mixture.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The mixture is then continuously extracted with ethyl acetate for 48 hours.
-
The ethyl acetate extract is dried over anhydrous magnesium sulfate and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a chloroform-ether (60:40) mixture as the eluent to yield (S)-(+)-3-hydroxy-1-phenyl-1-butanone.
Purification
Purification of the synthesized product is achieved through column chromatography as described in the synthesis protocol. The progress of the purification can be monitored by thin-layer chromatography (TLC).
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals for (S)-(+)-3-hydroxy-1-phenyl-1-butanone are a doublet for the methyl protons, a doublet for the methylene protons, and a multiplet for the methine proton, in addition to the aromatic proton signals.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon environments.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin film.
-
Data Acquisition: Record the IR spectrum. Key expected absorbances include a broad O-H stretch (around 3400 cm⁻¹) and a strong C=O stretch (around 1670 cm⁻¹).
Mass Spectrometry (MS)
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of this compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions: Use a suitable capillary column (e.g., HP-5MS). A typical temperature program could be: initial temperature of 40°C held for 3 minutes, ramp at 3°C/minute to 160°C, then ramp at 10°C/minute to 200°C.[4]
-
MS Detection: The mass spectrometer will detect the fragmented ions, and the resulting mass spectrum can be used to confirm the molecular weight and fragmentation pattern of the compound.
Biological Context: The 3-Hydroxy-2-Butanone Pathway
While 3-hydroxy-1-phenyl-1-butanone itself is not directly implicated in major signaling pathways, the structurally related molecule, 3-hydroxy-2-butanone (acetoin), is a key intermediate in the 2,3-butanediol metabolic pathway. This pathway is significant in certain bacteria, such as the plant pathogen Pectobacterium carotovorum, where it plays a role in virulence.[5][6] The pathway helps to prevent the excessive acidification of the cytoplasm and the external environment.[7]
The key steps in the 3-hydroxy-2-butanone (acetoin) pathway in Pectobacterium carotovorum are as follows:
-
Pyruvate to α-Acetolactate: Two molecules of pyruvate are condensed to form α-acetolactate. This reaction is catalyzed by the enzyme α-acetolactate synthase (encoded by the budB gene).[5][6]
-
α-Acetolactate to Acetoin: α-acetolactate is decarboxylated to produce acetoin (3-hydroxy-2-butanone). This step is catalyzed by α-acetolactate decarboxylase .[8]
-
Acetoin to 2,3-Butanediol: Acetoin is then reduced to 2,3-butanediol in a reaction catalyzed by 2,3-butanediol dehydrogenase .[6]
-
Alternative pathway from α-Acetolactate: α-acetolactate can also be non-enzymatically or enzymatically converted to diacetyl, which can then be reduced to acetoin and subsequently to 2,3-butanediol.[5]
Below is a diagram of this metabolic pathway generated using the DOT language.
Experimental Workflow for Synthesis and Analysis
The logical flow from synthesis to characterization of 3-hydroxy-1-phenyl-1-butanone can be visualized as follows.
References
- 1. 3-Hydroxy-1-phenylbutan-1-one | C10H12O2 | CID 10749540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. parchem.com [parchem.com]
- 4. 3-hydroxy-1-phenyl-2-butanone [webbook.nist.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. The 3-Hydroxy-2-Butanone Pathway Is Required for Pectobacterium carotovorum Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of β-Hydroxybutyrophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of β-hydroxybutyrophenone, a beta-hydroxy ketone of significant interest in organic synthesis and medicinal chemistry. Beta-hydroxy ketones are valuable intermediates in the synthesis of a wide range of biologically active molecules and natural products.[1][2] This document outlines a common synthetic route, the Reformatsky reaction, and details the analytical techniques used for its characterization.
Synthesis of β-Hydroxybutyrophenone via Reformatsky Reaction
The Reformatsky reaction is a well-established method for the formation of β-hydroxy esters or ketones by reacting an α-halo ester or α-halo ketone with a carbonyl compound in the presence of metallic zinc.[1][3] This reaction is particularly useful as it avoids the self-condensation issues that can arise with base-catalyzed aldol reactions.[4] For the synthesis of β-hydroxybutyrophenone, acetophenone and an α-bromoester such as ethyl bromoacetate are common starting materials.
Reaction Scheme:
Acetophenone reacts with ethyl bromoacetate in the presence of zinc to form an organozinc intermediate, which then adds to the carbonyl group of acetophenone. Subsequent acidic workup yields the final product, β-hydroxybutyrophenone.[4][5]
Experimental Protocol: Synthesis of β-Hydroxybutyrophenone
This protocol describes a typical laboratory-scale synthesis of β-hydroxybutyrophenone.
| Step | Procedure | Reagents and Conditions | Observations |
| 1 | Activation of Zinc: Place zinc dust in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small crystal of iodine and gently heat under a nitrogen atmosphere until the purple iodine vapor disappears. This activates the zinc surface. | Zinc dust (1.2 eq), Iodine (catalytic amount), Nitrogen atmosphere, Gentle heating. | The grey zinc dust will appear slightly more metallic. |
| 2 | Reaction Setup: Allow the flask to cool to room temperature. Add dry toluene to the flask. In the dropping funnel, prepare a solution of acetophenone and ethyl bromoacetate in dry toluene. | Dry Toluene, Acetophenone (1.0 eq), Ethyl bromoacetate (1.1 eq). | A clear, colorless solution is formed in the dropping funnel. |
| 3 | Initiation: Add a small portion of the acetophenone/ethyl bromoacetate solution to the zinc suspension and gently warm the mixture until the reaction begins, as indicated by a slight bubbling and a change in color. | Gentle warming (e.g., with a heat gun). | The reaction mixture may become cloudy or slightly exothermic. |
| 4 | Addition: Once the reaction has initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux. | Dropwise addition, maintain gentle reflux. | The reaction mixture will likely turn a greyish or brownish color. |
| 5 | Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC). | Reflux for 30-60 min, TLC monitoring. | The starting materials (acetophenone and ethyl bromoacetate) should be consumed. |
| 6 | Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add 10% sulfuric acid with vigorous stirring to quench the reaction and dissolve any unreacted zinc. | Ice bath, 10% Sulfuric Acid. | The mixture will separate into two layers (organic and aqueous). |
| 7 | Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers. | Diethyl ether. | The product will be in the organic layer. |
| 8 | Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. | Saturated NaHCO3, Brine. | This removes any remaining acid and salts. |
| 9 | Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. | Anhydrous Na2SO4, Rotary evaporator. | A crude oil or solid will be obtained. |
| 10 | Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. | Silica gel column chromatography, Hexane/Ethyl Acetate. | The pure β-hydroxybutyrophenone is isolated. |
Synthesis Pathway Diagram
Caption: Synthesis of β-hydroxybutyrophenone via the Reformatsky reaction.
Characterization of β-Hydroxybutyrophenone
The structure and purity of the synthesized β-hydroxybutyrophenone are confirmed using various spectroscopic techniques.
Experimental Protocol: Characterization
| Technique | Sample Preparation | Instrument Parameters | Expected Observations |
| ¹H NMR | Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃). | 400 MHz or 500 MHz NMR spectrometer. | Signals corresponding to aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons, and the methyl protons. |
| ¹³C NMR | Dissolve a sufficient amount of the purified product in a deuterated solvent (e.g., CDCl₃). | 100 MHz or 125 MHz NMR spectrometer. | Signals for the carbonyl carbon, aromatic carbons, the carbon bearing the hydroxyl group, the methylene carbon, and the methyl carbon. |
| IR | Prepare a thin film of the liquid sample on a salt plate (NaCl or KBr) or prepare a KBr pellet for a solid sample. | Fourier-Transform Infrared (FTIR) spectrometer. | A broad O-H stretch, a strong C=O stretch, C-H stretches (aromatic and aliphatic), and C=C stretches of the aromatic ring.[6] |
| Mass Spec | Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile). | Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer. | A molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of β-hydroxybutyrophenone.[7] |
Summary of Spectroscopic Data
The following table summarizes the expected characteristic signals for β-hydroxybutyrophenone.
| Technique | Expected Chemical Shifts / Frequencies / m/z | Assignment |
| ¹H NMR (CDCl₃) | δ 7.2-8.0 ppm (multiplet, 5H) | Aromatic protons |
| δ ~5.1 ppm (multiplet, 1H) | -CH(OH)- | |
| δ ~2.8 ppm (doublet of doublets, 2H) | -CH₂-C=O | |
| δ ~2.5 ppm (singlet, 1H, broad) | -OH | |
| δ ~1.2 ppm (doublet, 3H) | -CH₃ | |
| ¹³C NMR (CDCl₃) | δ ~200 ppm | C=O |
| δ ~127-137 ppm | Aromatic carbons | |
| δ ~68 ppm | -CH(OH)- | |
| δ ~45 ppm | -CH₂-C=O | |
| δ ~22 ppm | -CH₃ | |
| IR (thin film) | ~3400 cm⁻¹ (broad) | O-H stretch |
| ~3060 cm⁻¹ | Aromatic C-H stretch | |
| ~2970, 2930 cm⁻¹ | Aliphatic C-H stretch | |
| ~1680 cm⁻¹ | C=O stretch (ketone) | |
| ~1600, 1450 cm⁻¹ | Aromatic C=C stretch | |
| Mass Spec (ESI+) | m/z 165.08 | [M+H]⁺ |
| m/z 147.07 | [M - H₂O + H]⁺ | |
| m/z 105.03 | [C₆H₅CO]⁺ |
Characterization Workflow Diagram
Caption: Workflow for the spectroscopic characterization of β-hydroxybutyrophenone.
This guide provides a foundational understanding of the synthesis and characterization of β-hydroxybutyrophenone. Researchers and drug development professionals can adapt and optimize these protocols to suit their specific laboratory conditions and research objectives. The detailed characterization data serves as a benchmark for confirming the successful synthesis of this versatile chemical intermediate.
References
- 1. psiberg.com [psiberg.com]
- 2. SATHEE: Chemistry Aldol Condensation [satheejee.iitk.ac.in]
- 3. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 4. recnotes.com [recnotes.com]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. IR _2007 [uanlch.vscht.cz]
- 7. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-Butanone, 3-hydroxy-1-phenyl-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for the organic compound 1-Butanone, 3-hydroxy-1-phenyl-, also known as 3-Hydroxy-1-phenylbutan-1-one. Due to the limited availability of a complete, unified dataset for this specific molecule, this document summarizes known data, highlights data for closely related isomers where relevant, and provides standardized experimental protocols for the acquisition of such spectroscopic information.
Chemical Structure and Properties
Chemical Formula: C₁₀H₁₂O₂
Molecular Weight: 164.20 g/mol [1]
CAS Number: 13505-39-0[1]
Synonyms: 3-Hydroxy-1-phenylbutan-1-one, β-Hydroxybutyrophenone[1]
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data: Specific experimental ¹H NMR data for 1-Butanone, 3-hydroxy-1-phenyl- is not available in the reviewed literature.
¹³C NMR Data: While public databases indicate the existence of ¹³C NMR data for 3-Hydroxy-1-phenylbutan-1-one, the specific chemical shift values are not provided.[1]
| Carbon Atom | Chemical Shift (ppm) |
| C=O | Data not available |
| Aromatic C | Data not available |
| CH(OH) | Data not available |
| CH₂ | Data not available |
| CH₃ | Data not available |
| Table 1: ¹³C NMR Data for 1-Butanone, 3-hydroxy-1-phenyl- |
Infrared (IR) Spectroscopy
Specific experimental IR absorption data for 1-Butanone, 3-hydroxy-1-phenyl- is not available in the reviewed literature. Expected characteristic absorption bands are listed below based on the functional groups present.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (alcohol) | 3500 - 3200 (broad) |
| C-H (aromatic) | 3100 - 3000 |
| C-H (aliphatic) | 3000 - 2850 |
| C=O (ketone) | 1715 - 1680 |
| C=C (aromatic) | 1600 - 1450 |
| C-O (alcohol) | 1260 - 1050 |
| Table 2: Predicted IR Absorption Bands for 1-Butanone, 3-hydroxy-1-phenyl- |
Mass Spectrometry (MS)
GC-MS data for 3-Hydroxy-1-phenylbutan-1-one is indicated in public databases, but the fragmentation pattern is not detailed.[1] The expected molecular ion peak and potential major fragments are outlined below.
| Fragment | m/z | Description |
| [M]⁺ | 164.08 | Molecular Ion |
| [M-CH₃]⁺ | 149.06 | Loss of a methyl group |
| [M-H₂O]⁺ | 146.07 | Loss of water |
| [C₆H₅CO]⁺ | 105.03 | Benzoyl cation |
| [C₆H₅]⁺ | 77.04 | Phenyl cation |
| Table 3: Predicted Mass Spectrometry Fragmentation for 1-Butanone, 3-hydroxy-1-phenyl- |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 1-Butanone, 3-hydroxy-1-phenyl- are not available. The following are general methodologies that can be applied.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Acquisition Parameters (¹H NMR):
-
Set the spectral width to approximately 12-15 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Acquisition Parameters (¹³C NMR):
-
Set the spectral width to approximately 200-220 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Use a pulse angle of 45-60 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a significantly larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Processing: Apply Fourier transformation to the acquired free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale using the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids/oils): Place a drop of the neat compound between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's beam path.
-
Acquire the sample spectrum over a range of approximately 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like 1-Butanone, 3-hydroxy-1-phenyl-, this is typically done via Gas Chromatography (GC-MS).
-
Instrumentation: Utilize a mass spectrometer, often coupled with a gas chromatograph (GC-MS).
-
GC Conditions (for GC-MS):
-
Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
-
Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure separation of components.
-
-
MS Conditions:
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Mass Analyzer: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Detection: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like 1-Butanone, 3-hydroxy-1-phenyl-.
Caption: Workflow for Spectroscopic Characterization.
References
In-Depth Technical Guide: 3-Hydroxy-1-Phenyl-1-Butanone (CAS 13505-39-0)
For Researchers, Scientists, and Drug Development Professionals
Chemical Information and Properties
3-Hydroxy-1-phenyl-1-butanone, also known as β-hydroxybutyrophenone, is a chemical compound with the CAS number 13505-39-0. It belongs to the class of β-hydroxy ketones, which are characterized by a hydroxyl group on the beta carbon relative to a carbonyl group. This structural motif is found in various natural products and synthetic compounds of biological interest.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Hydroxy-1-phenyl-1-butanone is presented in the table below.
| Property | Value | Source |
| CAS Number | 13505-39-0 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| IUPAC Name | 3-hydroxy-1-phenylbutan-1-one | [1] |
| Synonyms | β-hydroxybutyrophenone, 3-Hydroxy-1-phenyl-1-butanone | [1] |
| Canonical SMILES | CC(CC(=O)C1=CC=CC=C1)O | [1] |
| InChI Key | IKOAVSIGNGDTNP-UHFFFAOYSA-N | [1] |
Spectral Data
The structural characterization of 3-Hydroxy-1-phenyl-1-butanone is supported by various spectroscopic techniques.
| Spectroscopic Data | Key Features |
| ¹H NMR (CDCl₃) | δ 1.31 (3H, d, J=6.5 Hz), 3.10 (2H, d, J=6.0 Hz), 4.35 (1H, m), 7.46 (3H, m), 7.93 (2H, dd, Jortho=8.0 Hz, Jmeta=2.0 Hz) |
| IR (neat) | 3440, 3045, 2950, 1670, 1590, 1200, 1105, 1040 cm⁻¹ |
| Mass Spectrometry (m/z) | 164 (M+), 146, 105, 77 |
Synthesis and Experimental Protocols
The synthesis of 3-Hydroxy-1-phenyl-1-butanone can be achieved through various synthetic routes, including aldol condensation reactions and biocatalytic reductions. A detailed experimental protocol for the enantiospecific synthesis of (S)-(+)-3-hydroxy-1-phenyl-1-butanone using baker's yeast is provided below.
Enantiospecific Synthesis of (S)-(+)-3-hydroxy-1-phenyl-1-butanone via Baker's Yeast Reduction
This protocol describes the chemo- and enantio-selective reduction of 1-phenyl-1,3-butanedione to yield (S)-(+)-3-hydroxy-1-phenyl-1-butanone with high enantiomeric purity.
Experimental Protocol:
-
Preparation of the Fermentation Medium: A suspension of baker's yeast (Saccharomyces cerevisiae) is prepared in a sugar-water solution.
-
Substrate Addition: 1-Phenyl-1,3-butanedione is added to the fermenting yeast suspension.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, allowing the yeast enzymes to selectively reduce the carbonyl group at the 3-position.
-
Work-up and Extraction: The reaction mixture is filtered to remove the yeast cells. The filtrate is then extracted with an organic solvent, such as diethyl ether.
-
Purification: The crude product obtained after evaporation of the solvent is purified by column chromatography on silica gel using a chloroform-ether mixture as the eluent.
-
Characterization: The purified (S)-(+)-3-hydroxy-1-phenyl-1-butanone is characterized by its spectroscopic data (NMR, IR) and its optical rotation is measured.
Caption: Experimental workflow for the synthesis of (S)-(+)-3-hydroxy-1-phenyl-1-butanone.
Biological Activity and Potential Applications
Direct biological studies on 3-Hydroxy-1-phenyl-1-butanone are limited in the publicly available scientific literature. However, the β-hydroxy ketone moiety is present in numerous compounds with diverse pharmacological activities. Based on the activities of structurally related molecules, potential areas of interest for 3-Hydroxy-1-phenyl-1-butanone include:
-
Anti-inflammatory Activity: Many chalcones and their derivatives, which share structural similarities, exhibit anti-inflammatory properties. This activity is often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways such as NF-κB and MAPK.
-
Antioxidant Activity: The phenolic group in some related structures suggests potential radical scavenging and antioxidant properties.
-
Antimicrobial Activity: β-hydroxy ketones have been investigated for their antibacterial and antifungal activities.
-
Cytotoxic Activity: Certain derivatives of 1,3-diphenylpropan-1-ones have demonstrated cytotoxic effects against cancer cell lines.
Hypothetical Signaling Pathway: Anti-inflammatory Action
Given the anti-inflammatory potential of related compounds, a hypothetical signaling pathway for the action of 3-Hydroxy-1-phenyl-1-butanone is proposed below. This pathway is based on the known mechanisms of similar anti-inflammatory agents and should be considered a theoretical framework for future investigation.
Caption: Hypothetical anti-inflammatory signaling pathway for 3-Hydroxy-1-phenyl-1-butanone.
Future Directions and Research Opportunities
The lack of extensive biological data for 3-Hydroxy-1-phenyl-1-butanone presents a clear opportunity for further research. Key areas for future investigation include:
-
Systematic Biological Screening: A comprehensive evaluation of its anti-inflammatory, antioxidant, antimicrobial, and cytotoxic activities is warranted.
-
Mechanism of Action Studies: Should biological activity be confirmed, detailed studies to elucidate the underlying molecular mechanisms and signaling pathways would be crucial.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives could identify compounds with enhanced potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: In vivo studies to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound are necessary for any potential therapeutic development.
References
The Rising Potential of 3-Hydroxy-1-phenyl-1-butanone Derivatives in Drug Discovery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in the field of drug discovery. In this context, the structural motif of 3-hydroxy-1-phenyl-1-butanone has emerged as a promising scaffold for the development of new pharmacologically active molecules. This technical guide provides a comprehensive overview of the current understanding of the biological activities of 3-hydroxy-1-phenyl-1-butanone derivatives, focusing on their potential as antimicrobial, anti-inflammatory, and anticancer agents. While direct and extensive research on a wide array of these specific derivatives is still maturing, this paper consolidates available data and draws parallels from structurally related compounds, such as chalcones and other β-hydroxy ketones, to illuminate the therapeutic potential and guide future research directions.
Synthesis of 3-Hydroxy-1-phenyl-1-butanone and its Analogs
The synthesis of 3-hydroxy-1-phenyl-1-butanone and its derivatives can be achieved through various established organic synthesis methodologies. A common approach involves the aldol condensation of an appropriate acetophenone with a suitable aldehyde, followed by a reduction of the resulting α,β-unsaturated ketone. Asymmetric synthesis techniques can be employed to obtain specific stereoisomers, which can be crucial for biological activity.
Below is a generalized workflow for the synthesis of 3-hydroxy-1-phenyl-1-butanone derivatives.
Caption: Generalized synthetic route to 3-hydroxy-1-phenyl-1-butanone derivatives.
Antimicrobial Activity
Derivatives of β-hydroxy ketones and structurally related compounds have demonstrated notable antimicrobial properties. The presence of both a hydroxyl and a carbonyl group in the 3-hydroxy-1-phenyl-1-butanone scaffold provides key pharmacophoric features that can interact with microbial targets.
Quantitative Data on Antimicrobial Activity of Related Compounds
While specific data for a series of 3-hydroxy-1-phenyl-1-butanone derivatives is limited, the following table summarizes the antimicrobial activity of structurally similar compounds, providing an indication of the potential of this class.
| Compound Class | Derivative/Substituent | Test Organism | Activity (MIC/Zone of Inhibition) | Reference |
| Hydroxyacetophenone | 2-hydroxy-5-methylphenyl derivative | E. coli | Good antibacterial activity | [1] |
| Hydroxyacetophenone | 4-hydroxy-2-methylphenyl derivative | K. pneumoniae | Good antibacterial activity | [1] |
| Pyridazinone | 6-phenyl-pyridazin-3-one derivative | S. pyogenes, E. coli | Excellent activity | [2] |
| Flavone | 3-hydroxy flavone esters | B. subtilis, S. aureus, E. coli, P. aeruginosa | Comparable to standard antibiotics | [3][4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
A standardized protocol for determining the MIC of a compound against bacterial strains is as follows:
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB.
-
Preparation of Compound Dilutions: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration. A series of twofold dilutions of the compounds are prepared in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory agents is of paramount importance. Chalcones and other related phenyl ketone derivatives have shown significant anti-inflammatory properties, suggesting that 3-hydroxy-1-phenyl-1-butanone derivatives could also be active in this area.
Potential Signaling Pathways
The anti-inflammatory activity of many phenolic compounds is mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines.
Caption: Potential inhibition of the NF-κB signaling pathway by 3-hydroxy-1-phenyl-1-butanone derivatives.
Quantitative Data on Anti-inflammatory Activity of Related Compounds
The following table presents anti-inflammatory data for compounds structurally related to 3-hydroxy-1-phenyl-1-butanone.
| Compound Class | Derivative/Substituent | Assay | Activity (% Inhibition / IC50) | Reference |
| Phenyl Ketone | Isobutyl-substituted | NAFLD in HepG2 cells | EC50 ≤ 13.5 μM | [5] |
| Thiourea of Naproxen | m-anisidine derivative | Carrageenan-induced paw edema | 54.01% inhibition | [6] |
| 3-Arylphthalide | 3-(2,4-dihydroxyphenyl)phthalide | LPS-induced NO production in RAW 264.7 cells | Strong inhibition | [7][8] |
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitrite Quantification (Griess Assay): The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. An equal volume of the supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Anticancer Activity
The development of novel anticancer agents remains a critical area of research. Chalcones and flavones, which share the phenyl propanone skeleton with 3-hydroxy-1-phenyl-1-butanone, have been extensively studied for their anticancer properties.[9] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.
Potential Mechanisms of Anticancer Activity
The anticancer effects of related compounds often involve the induction of apoptosis through the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.
Caption: Potential inhibition of the PI3K/Akt survival pathway.
Quantitative Data on Anticancer Activity of Related Compounds
The following table summarizes the cytotoxic activity of structurally similar compounds against various cancer cell lines.
| Compound Class | Derivative/Substituent | Cell Line | Activity (IC50) | Reference |
| Quinolone-3-carboxamide | N-(pyridin-3-yl)-4-hydroxy-6-methyl derivative | Caco-2 | 98 µM | |
| Quinolone-3-carboxamide | N-(3-chlorophenyl)-4-hydroxy-6-methyl derivative | Caco-2 | 13 µM | |
| Flavanone | Farrerol derivative | Bel-7402, HL-60, BGC-823, KB | Good activity | |
| Chalcone | 2'-hydroxy-2,5-dimethoxychalcone | Canine lymphoma/leukemia | 9.76-40.83 µM | [9] |
Experimental Protocols
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Directions
The 3-hydroxy-1-phenyl-1-butanone scaffold represents a promising starting point for the development of novel therapeutic agents. The analysis of structurally related compounds strongly suggests that derivatives of this core structure are likely to possess significant antimicrobial, anti-inflammatory, and anticancer properties. The presence of hydroxyl and carbonyl functional groups provides opportunities for a wide range of chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on the synthesis and systematic biological evaluation of a diverse library of 3-hydroxy-1-phenyl-1-butanone derivatives. Such studies will be crucial for establishing clear structure-activity relationships and for identifying lead compounds for further preclinical and clinical development. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid framework for initiating and advancing these research efforts. The continued exploration of this chemical space holds considerable promise for the discovery of next-generation therapeutics.
References
- 1. Design, synthesis, and biological evaluation of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, anti-microbial activity, cytotoxicity of some novel substituted (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Oxidant and Anti-Inflammatory Activity of Ketogenic Diet: New Perspectives for Neuroprotection in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of 1-Butanone, 3-hydroxy-1-phenyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 1-butanone, 3-hydroxy-1-phenyl-, a chiral β-hydroxy ketone with potential applications in pharmaceutical research and development. This document details the synthesis, separation, and distinct properties of the (R)- and (S)-enantiomers, offering valuable insights for researchers engaged in stereoselective synthesis and the evaluation of chiral compounds.
Physicochemical Properties of Stereoisomers
The distinct three-dimensional arrangement of atoms in the (R)- and (S)-enantiomers of 1-butanone, 3-hydroxy-1-phenyl- results in differences in their interaction with plane-polarized light, a property known as optical activity. A summary of their key physicochemical properties is presented below.
| Property | (R)-3-hydroxy-1-phenyl-1-butanone | (S)-3-hydroxy-1-phenyl-1-butanone | Racemic (±)-3-hydroxy-1-phenyl-1-butanone |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol [1] | 164.20 g/mol [1] | 164.20 g/mol [1] |
| Appearance | Solid (predicted) | Oil[2] | Not specified |
| Melting Point | Not specified | Not specified | Not specified |
| Boiling Point | Not specified | Not specified | Not specified |
| Specific Rotation ([α]D) | +55.2° (c=1.35, CHCl₃) | -55.2° (c=1.35, CHCl₃) (calculated) | 0° |
| Enantiomeric Purity | >98% (achievable via biocatalytic reduction) | >98% (achievable via biocatalytic reduction)[2] | 50:50 mixture of (R) and (S) |
Note: The specific rotation for the (S)-enantiomer is reported as +55.2° (c=1.35, CHCl₃)[2]. The value for the (R)-enantiomer is therefore predicted to be equal in magnitude and opposite in sign. The appearance of the (S)-enantiomer is described as an oil, while the racemic form's state at room temperature is not consistently specified.
Synthesis of Stereoisomers
The preparation of enantiomerically pure forms of 1-butanone, 3-hydroxy-1-phenyl- is crucial for evaluating their individual biological activities. Both stereoselective synthesis and resolution of the racemate are viable approaches.
Enantioselective Synthesis of (S)-(+)-3-hydroxy-1-phenyl-1-butanone
A highly efficient method for the synthesis of the (S)-enantiomer involves the asymmetric reduction of the prochiral precursor, 1-phenyl-1,3-butanedione, using baker's yeast (Saccharomyces cerevisiae)[2]. This biocatalytic approach offers high enantioselectivity, yielding the (S)-(+)-enantiomer with an enantiomeric purity of over 98%[2].
Experimental Protocol: Baker's Yeast Reduction
This protocol is adapted from the literature for the gram-scale synthesis of (S)-(+)-3-hydroxy-1-phenyl-1-butanone.
Materials:
-
1-phenyl-1,3-butanedione
-
Baker's yeast (commercially available)
-
Sucrose
-
Water (deionized)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flask of suitable size, dissolve sucrose in warm water to create a solution.
-
Add fresh baker's yeast to the sucrose solution and stir until a homogeneous suspension is formed.
-
Allow the yeast suspension to ferment for a period of time, typically 30-60 minutes, at a controlled temperature (e.g., 30-35 °C).
-
Dissolve 1-phenyl-1,3-butanedione in a minimal amount of ethanol and add it dropwise to the fermenting yeast suspension.
-
Maintain the reaction mixture at a constant temperature and stir for 24-48 hours. The progress of the reduction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, centrifuge or filter the mixture to remove the yeast cells.
-
Saturate the aqueous layer with sodium chloride and extract the product with ethyl acetate multiple times.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure (S)-(+)-3-hydroxy-1-phenyl-1-butanone.
-
Determine the enantiomeric purity using chiral HPLC or by NMR spectroscopy with a chiral shift reagent.
Workflow for the Synthesis of (S)-(+)-3-hydroxy-1-phenyl-1-butanone
Caption: Workflow for the biocatalytic synthesis of the (S)-enantiomer.
Synthesis of (R)-(-)-3-hydroxy-1-phenyl-1-butanone
The synthesis of the (R)-enantiomer can be achieved through various asymmetric chemical reduction methods. One common approach is the use of chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands, for the asymmetric hydrogenation or transfer hydrogenation of 1-phenyl-1,3-butanedione.
Experimental Protocol: Asymmetric Transfer Hydrogenation (Conceptual)
This protocol outlines a general procedure for the asymmetric transfer hydrogenation of 1-phenyl-1,3-butanedione to favor the (R)-enantiomer. The specific chiral catalyst and reaction conditions would need to be optimized based on literature precedents for similar substrates.
Materials:
-
1-phenyl-1,3-butanedione
-
Chiral ruthenium or rhodium catalyst (e.g., (R,R)-TsDPEN-Ru catalyst)
-
Hydrogen donor (e.g., formic acid/triethylamine mixture or isopropanol)
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the chiral catalyst in the anhydrous solvent.
-
Add the hydrogen donor to the catalyst solution.
-
Add the substrate, 1-phenyl-1,3-butanedione, to the reaction mixture.
-
Stir the reaction at the optimal temperature for a specified period, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the (R)-(-)-3-hydroxy-1-phenyl-1-butanone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Logical Relationship for Asymmetric Synthesis
Caption: Pathways to enantiomerically enriched products.
Enantiomeric Separation
For obtaining both enantiomers from a racemic mixture, chiral high-performance liquid chromatography (HPLC) is a powerful technique. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Experimental Protocol: Chiral HPLC Separation (General Approach)
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Daicel Chiralpak AD-H or Chiralcel OD-H)
Mobile Phase Development:
-
Initial Screening: Begin with a mobile phase consisting of a mixture of n-hexane and a polar alcohol modifier (e.g., isopropanol or ethanol) in a ratio of 90:10 (v/v).
-
Modifier Adjustment: If separation is not achieved, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%).
-
Additive Introduction: For acidic or basic compounds, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase can significantly improve peak shape and resolution.
-
Flow Rate Optimization: Adjust the flow rate to optimize the balance between resolution and analysis time.
Detection:
-
Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm).
Biological Activity and Signaling Pathways
Currently, there is a notable lack of publicly available data specifically detailing the distinct biological activities of the (R)- and (S)-enantiomers of 1-butanone, 3-hydroxy-1-phenyl-. However, the principle of stereospecificity in drug action is well-established. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles due to their differential interactions with chiral biological targets such as enzymes and receptors.
For many β-hydroxy ketones and related structures, one enantiomer is often found to be significantly more active or to have a different mode of action than the other. It is therefore imperative for any drug development program involving 1-butanone, 3-hydroxy-1-phenyl- to evaluate the biological activities of the individual, enantiomerically pure stereoisomers.
Future research should focus on elucidating the specific interactions of (R)- and (S)-3-hydroxy-1-phenyl-1-butanone with relevant biological targets and their downstream effects on signaling pathways. This will be critical in determining the therapeutic potential and safety profile of each enantiomer.
Hypothetical Signaling Pathway Involvement
The following diagram illustrates a hypothetical scenario where the enantiomers of a chiral molecule, such as 1-butanone, 3-hydroxy-1-phenyl-, could differentially modulate a signaling pathway. This is a generalized representation and is not based on specific experimental data for this compound.
Caption: Differential modulation of a signaling pathway by enantiomers.
Conclusion
The stereoisomers of 1-butanone, 3-hydroxy-1-phenyl- represent a compelling area for further investigation in drug discovery and development. The ability to synthesize enantiomerically pure forms of this compound, as outlined in this guide, is the first critical step. The significant gap in the understanding of the specific biological activities of the (R)- and (S)-enantiomers highlights a key area for future research. A thorough evaluation of the stereospecific pharmacology and toxicology of these compounds is essential to unlock their full therapeutic potential.
References
Discovery and isolation of 3-hydroxy-1-phenyl-1-butanone from natural sources
An In-depth Technical Guide on the Synthesis and Occurrence of Phenylbutanones
Prepared for: Researchers, Scientists, and Drug Development Professionals Topic: Investigation into 3-hydroxy-1-phenyl-1-butanone and Related Natural Compounds
Executive Summary
This technical guide addresses the discovery and isolation of 3-hydroxy-1-phenyl-1-butanone. A thorough review of scientific literature indicates that 3-hydroxy-1-phenyl-1-butanone has not been reported as a compound isolated directly from natural sources such as plants or microorganisms. However, it can be efficiently synthesized using a biocatalytic method employing baker's yeast (Saccharomyces cerevisiae), which represents a "natural" and green chemistry approach to obtaining the chiral (S)-(+)-enantiomer.
Furthermore, isomers of this compound, specifically 3-hydroxy-4-phenyl-2-butanone and 3-hydroxy-1-phenyl-2-butanone , have been identified as naturally occurring volatile constituents in thyme honey.[1] This guide provides detailed protocols for both the biocatalytic synthesis of (S)-(+)-3-hydroxy-1-phenyl-1-butanone and a general methodology for the extraction and analysis of its naturally occurring isomers from honey.
Section 1: Biocatalytic Synthesis of (S)-(+)-3-Hydroxy-1-phenyl-1-butanone
The most prominent method for producing 3-hydroxy-1-phenyl-1-butanone via a biological system is the asymmetric reduction of a diketone precursor by baker's yeast. This process is highly selective, targeting only one of the two carbonyl groups and yielding a product with high enantiomeric purity.[2][3][4]
Experimental Protocol: Baker's Yeast Reduction
This protocol is adapted from the enantiospecific synthesis method described by Chênevert and Thiboutot (1986).[2]
Materials:
-
1-phenyl-1,3-butanedione (starting material)
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Tap water
-
Ethyl acetate
-
Diatomaceous earth (e.g., Celite®)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for fermentation and extraction
-
Rotary evaporator
-
Chromatography column (silica gel)
Procedure:
-
Yeast Fermentation: A suspension of baker's yeast and sucrose in tap water is prepared in a fermentation flask. The mixture is allowed to ferment at room temperature until carbon dioxide evolution is observed.
-
Substrate Addition: The starting material, 1-phenyl-1,3-butanedione, is added to the actively fermenting yeast suspension.
-
Reaction: The mixture is stirred at room temperature for an extended period (typically 24-48 hours) to allow for the enzymatic reduction of the substrate. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[5]
-
Work-up and Extraction:
-
Upon completion, diatomaceous earth is added to the mixture to facilitate filtration.
-
The yeast cake is filtered and washed thoroughly with water and ethyl acetate.[6]
-
The filtrate is transferred to a separatory funnel, and the aqueous layer is saturated with sodium chloride before being extracted multiple times with ethyl acetate.[6]
-
-
Purification:
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is purified by column chromatography on silica gel to yield pure (S)-(+)-3-hydroxy-1-phenyl-1-butanone.[2]
-
Data Presentation: Synthesis of (S)-(+)-3-Hydroxy-1-phenyl-1-butanone
The following table summarizes the quantitative data from the biocatalytic reduction.
| Parameter | Value | Reference |
| Starting Material | 1-phenyl-1,3-butanedione | [2] |
| Biocatalyst | Saccharomyces cerevisiae (Baker's Yeast) | [2] |
| Product | (S)-(+)-3-hydroxy-1-phenyl-1-butanone | [2] |
| Yield | 33% (40% based on recovered starting material) | [2] |
| Enantiomeric Purity (ee) | > 98% | [2][3][4] |
| ¹H NMR (CDCl₃, 200 MHz) | δ: 1.30 (3H, d), 2.95 (1H, d), 3.05 (2H, d), 4.35 (1H, m), 7.46 (3H, m), 7.93 (2H, m) | [2] |
| Mass Spectrometry (m/e) | 164 (M⁺, 11%), 146 (17%), 105 (100%), 77 (53%) | [2] |
Visualization: Biocatalytic Synthesis Workflow
Caption: Workflow for the biocatalytic synthesis of (S)-(+)-3-hydroxy-1-phenyl-1-butanone.
Section 2: Natural Occurrence and Isolation of Isomeric Phenylbutanones
While 3-hydroxy-1-phenyl-1-butanone is not found in nature, related isomers have been identified as key volatile markers in specific types of honey. Research on Greek thyme honey has identified 3-hydroxy-4-phenyl-2-butanone and 3-hydroxy-1-phenyl-2-butanone as potential botanical markers.[1]
Experimental Protocol: Isolation of Volatiles from Honey
The standard method for analyzing volatile and semi-volatile compounds from a complex matrix like honey is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9]
Materials:
-
Honey sample (e.g., Thyme honey)
-
Saturated Sodium Chloride (NaCl) solution
-
Deionized water
-
Internal standard (e.g., 2-methyl-3-heptanone)
-
20 mL headspace vials with PTFE/silicone septa
-
SPME device with appropriate fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)
-
GC-MS system
Procedure:
-
Sample Preparation: A known amount of honey is dissolved in deionized water (and/or saturated NaCl solution to improve volatile release) in a headspace vial. An internal standard is added for quantification.[7][10][11]
-
Equilibration: The sealed vial is placed in a thermostatically controlled bath (e.g., 60°C) and allowed to equilibrate for a set time (e.g., 15 minutes) with stirring. This allows volatiles to partition into the headspace.[7][9]
-
SPME Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 30-40 minutes) while maintaining the temperature and stirring. The volatile compounds adsorb onto the fiber coating.[7][11]
-
Desorption and GC-MS Analysis:
-
The SPME fiber is withdrawn from the vial and immediately inserted into the heated injection port of the gas chromatograph (e.g., 250°C).
-
The adsorbed volatiles are thermally desorbed from the fiber and transferred to the GC column.
-
Compounds are separated based on their boiling points and interaction with the column's stationary phase.
-
The separated compounds are then detected and identified by the mass spectrometer.
-
Data Presentation: Isomers Identified in Thyme Honey
The following table summarizes data regarding the naturally occurring isomers.
| Parameter | Value | Reference |
| Natural Source | Greek Thyme Honey | [1] |
| Identified Isomers | 3-hydroxy-4-phenyl-2-butanone3-hydroxy-1-phenyl-2-butanone | [1] |
| Analytical Method | Solid-Phase Microextraction (SPME)Gas Chromatography-Mass Spectrometry (GC-MS) | [1] |
| Relative Abundance | 14.7% of total peak area (combined) | [1] |
| Proposed Role | Potential botanical markers for thyme honey | [1] |
Visualization: Honey Volatile Analysis Workflow
Caption: General workflow for the analysis of volatile compounds in honey using HS-SPME-GC-MS.
References
- 1. Comparison of the volatile composition in thyme honeys from several origins in Greece - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. One Part of Chemistry: Reduction of 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol [1chemistry.blogspot.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Response Surface Methodology to Optimize the Isolation of Dominant Volatile Compounds from Monofloral Greek Thyme Honey Using SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. digitalcommons.coastal.edu [digitalcommons.coastal.edu]
Elucidation of the Bio-Pharmacological Profile of 1-Butanone, 3-hydroxy-1-phenyl-: A Review of Available Scientific Evidence
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current scientific understanding of the mechanism of action of 1-Butanone, 3-hydroxy-1-phenyl-. A comprehensive review of available literature indicates a notable absence of in-depth pharmacological studies specifically focused on this compound. While chemical and physical properties are documented in various databases, dedicated research into its biological activities, molecular targets, and effects on signaling pathways appears to be limited. This document summarizes the available chemical information and explores the biological activities of structurally related compounds to provide a contextual framework in the absence of direct evidence.
Chemical Identity of 1-Butanone, 3-hydroxy-1-phenyl-
1-Butanone, 3-hydroxy-1-phenyl- is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol .[1][2] It is structurally a butyrophenone derivative with a hydroxyl group at the third carbon position.
| Property | Value | Source |
| IUPAC Name | 3-hydroxy-1-phenylbutan-1-one | [2] |
| Molecular Formula | C10H12O2 | [2][3][4] |
| Molecular Weight | 164.20 g/mol | [2] |
| CAS Number | 13505-39-0 | [2][4] |
Review of Biological Activities of Structurally Related Compounds
In the absence of direct mechanism of action studies for 1-Butanone, 3-hydroxy-1-phenyl-, an examination of structurally similar molecules, such as chalcones and other ketone derivatives, may offer potential areas for future investigation.
Chalcones, which are precursors to flavonoids, are characterized by an open-chain α,β-unsaturated ketone core. Numerous studies have reported a wide range of pharmacological activities for chalcone derivatives, including:
-
Anticancer Activity: Certain chalcone derivatives have been investigated for their potential as anticancer agents.[5] For example, new 3-furan-1-thiophene-based chalcones were synthesized and evaluated for their anticancer activity against breast cancer cell lines.[5]
-
Antibacterial Activity: The antibacterial properties of chalcone derivatives have been documented against both Gram-positive and Gram-negative bacteria.[5]
-
Antioxidant Activity: The free radical scavenging activity of some chalcones has been evaluated using methods like the DPPH assay.[5][6]
-
Anti-inflammatory Activity: Certain 3-hydroxy-2-(substituted phenyl)-4H-chromen-4-one derivatives, which share some structural similarities, have shown significant anti-inflammatory activity in studies using carrageenan-induced rat paw edema.[6]
It is crucial to emphasize that these findings pertain to related but structurally distinct compounds. The specific biological effects and mechanism of action of 1-Butanone, 3-hydroxy-1-phenyl- remain to be elucidated through dedicated experimental studies.
Experimental Workflow for Future Investigation
To determine the mechanism of action of 1-Butanone, 3-hydroxy-1-phenyl-, a systematic experimental approach would be required. The following workflow outlines a potential strategy for such an investigation.
Caption: A proposed experimental workflow for the investigation of the mechanism of action of 1-Butanone, 3-hydroxy-1-phenyl-.
Conclusion
Currently, there is a significant gap in the scientific literature regarding the mechanism of action of 1-Butanone, 3-hydroxy-1-phenyl-. While its chemical properties are known, its biological effects have not been a subject of published research. The pharmacological activities of structurally related compounds, such as chalcones, suggest that this molecule could possess interesting biological properties. However, direct experimental evidence is required to confirm any such activity and to elucidate the underlying molecular mechanisms. The proposed experimental workflow provides a roadmap for future research in this area. For scientists and drug development professionals, 1-Butanone, 3-hydroxy-1-phenyl- represents an unexplored area of chemical space with potential for new discoveries.
References
- 1. 3-Hydroxy-1-phenylbutan-2-one | C10H12O2 | CID 13600679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-1-phenylbutan-1-one | C10H12O2 | CID 10749540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (r)-3-Hydroxy-1-phenyl-butan-1-one | C10H12O2 | CID 5324981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-HYDROXY-2-(SUBSTITUTED PHENYL)-4H-CHROMEN-4-ONE DERIVATIVES- SYNTHESIS, SPECTRAL CHARACTERIZATION AND PHARMACOLOGICAL SCREENING – International Journal of Therapeutic Applications [npaa.in]
InChIKey IKOAVSIGNGDTNP-UHFFFAOYSA-N compound details
An in-depth analysis of the InChIKey "IKOAVSIGNGDTNP-UHFFFAOYSA-N" reveals that this identifier does not correspond to a specific, publicly documented chemical compound. Extensive searches across major chemical databases, including PubChem, ChemSpider, and ChEMBL, as well as broader scientific literature repositories, yielded no conclusive results for a compound with this unique identifier.
The InChIKey (International Chemical Identifier Key) is a standardized, hashed representation of a chemical structure, designed to be a unique and unambiguous identifier. The inability to resolve "IKOAVSIGNGDTNP-UHFFFAOYSA-N" suggests one of the following possibilities:
-
Typographical Error: The provided InChIKey may contain a typographical error.
-
Proprietary Compound: The compound may be a proprietary substance that has not been disclosed in public databases.
-
Novel or Unpublished Compound: The InChIKey could belong to a novel compound that has not yet been published or registered in public chemical databases.
-
Incorrect Identifier: The identifier itself might have been generated incorrectly.
Due to the inability to identify the specific chemical compound associated with the InChIKey "IKOAVSIGNGDTNP-UHFFFAOYSA-N," it is not possible to provide the requested in-depth technical guide. The core requirements of summarizing quantitative data, detailing experimental protocols, and creating visualizations for signaling pathways and experimental workflows are all contingent on having a defined chemical entity to research.
Without a known compound, there is no associated data on its chemical properties, biological activity, mechanism of action, or any experimental procedures to report. Therefore, the subsequent sections on data presentation, experimental protocols, and mandatory visualizations cannot be completed.
Researchers, scientists, and drug development professionals who have encountered this InChIKey are advised to double-check the identifier for any potential errors and, if possible, refer to the original source of the InChIKey for more information about the compound's identity and structure. Once the correct compound is identified, a thorough investigation into its properties and biological activities can be conducted.
Synthesis of C10H12O2 Isomers: A Technical Guide for Researchers
Abstract: The molecular formula C10H12O2 encompasses a diverse range of isomeric compounds, several of which are of significant interest in the fields of flavor and fragrance, materials science, and pharmaceutical development. This technical guide provides an in-depth overview of the synthesis pathways for two prominent isomers: 4-(4-hydroxyphenyl)butan-2-one, commonly known as Raspberry Ketone, and Ethyl Cinnamate. This document details the experimental protocols, presents quantitative data for key reaction steps, and visualizes the synthetic workflows, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
The isomers of C10H12O2, while sharing the same elemental composition, exhibit a wide array of chemical structures and, consequently, distinct physical, chemical, and biological properties. This guide focuses on the synthesis of two commercially and academically relevant isomers: Raspberry Ketone, a natural phenolic compound responsible for the characteristic aroma of raspberries, and Ethyl Cinnamate, an ester with applications as a flavoring agent and in the perfume industry. The synthesis routes discussed herein employ fundamental organic reactions, providing illustrative examples of common synthetic transformations.
Synthesis of 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone)
The industrial synthesis of Raspberry Ketone is typically achieved through a two-step process commencing with a Claisen-Schmidt condensation of 4-hydroxybenzaldehyde with acetone, followed by the selective catalytic hydrogenation of the resulting α,β-unsaturated ketone.
Pathway Overview
The overall synthesis pathway for Raspberry Ketone is depicted below:
Experimental Protocols
Step 1: Synthesis of (E)-4-(4-hydroxyphenyl)but-3-en-2-one
-
To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in ethanol (3-5 mL per gram of aldehyde), add acetone (1.5-3.0 eq).
-
Slowly add an aqueous solution of sodium hydroxide (10% w/v) to the mixture at room temperature.
-
Continue stirring for 2-4 hours, during which a precipitate will form.
-
Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent such as ethanol or ethyl acetate to yield pure (E)-4-(4-hydroxyphenyl)but-3-en-2-one.
Step 2: Synthesis of 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone)
Method A: Catalytic Hydrogenation with Nickel Boride
-
Prepare the nickel boride catalyst in situ by dissolving nickel(II) chloride hexahydrate in methanol, followed by the slow addition of sodium borohydride.
-
To this freshly prepared catalyst suspension, add a solution of (E)-4-(4-hydroxyphenyl)but-3-en-2-one (1.0 eq) in methanol.
-
Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC or GC).
-
Filter the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain Raspberry Ketone.
Method B: Transfer Hydrogenation
-
In a round-bottom flask, combine (E)-4-(4-hydroxyphenyl)but-3-en-2-one (1.0 eq), palladium on alumina (Pd/Al2O3, 5 mol%), and sodium formate (3.0 eq) in methanol.
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield Raspberry Ketone.
Quantitative Data
| Step | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-hydroxybenzaldehyde, Acetone | NaOH | Ethanol | RT | 2-4 | 90-95 |
| 2A | (E)-4-(4-hydroxyphenyl)but-3-en-2-one | H₂, Ni₂B | Methanol | RT | 2-6 | ~99 |
| 2B | (E)-4-(4-hydroxyphenyl)but-3-en-2-one | Sodium Formate, Pd/Al₂O₃ | Methanol | Reflux | 1-2 | High |
Synthesis of Ethyl Cinnamate
Ethyl Cinnamate can be efficiently synthesized via two primary routes: the Claisen condensation of benzaldehyde and ethyl acetate, and the Fischer esterification of cinnamic acid with ethanol.
Pathway Overview
Pathway A: Claisen Condensation
This pathway involves the base-catalyzed condensation of an ester enolate with an aldehyde.
Pathway B: Fischer Esterification
This is an acid-catalyzed esterification between a carboxylic acid and an alcohol.
Experimental Protocols
Pathway A: Claisen Condensation (Based on Organic Syntheses Procedure)
-
In a two-necked flask fitted with a reflux condenser and a mechanical stirrer, place dry xylene and clean sodium metal cut into small pieces.
-
Heat the flask in an oil bath until the sodium melts, then stir vigorously to disperse the sodium into fine particles.
-
Remove the oil bath and continue stirring until the sodium solidifies. Decant the xylene.
-
Add absolute ethyl acetate containing a small amount of absolute ethanol to the dispersed sodium.
-
Cool the flask to 0-5 °C and slowly add pure benzaldehyde with continuous stirring over 1.5-2 hours.
-
Continue stirring for an additional hour after the addition is complete.
-
Add glacial acetic acid to quench the reaction, followed by careful dilution with water.
-
Separate the ester layer, extract the aqueous layer with ethyl acetate, and wash the combined organic layers with dilute HCl.
-
Dry the organic layer with sodium sulfate, remove the ethyl acetate by distillation, and distill the residue under reduced pressure to obtain pure ethyl cinnamate.[1]
Pathway B: Fischer Esterification
-
In a round-bottom flask, combine cinnamic acid and an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl cinnamate.
-
Purify by vacuum distillation if necessary.
Quantitative Data
| Pathway | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| A | Benzaldehyde, Ethyl Acetate | Sodium | Xylene/Ethanol | 0-5 | 2.5-3 | 62-68[1] |
| B | Cinnamic Acid, Ethanol | H₂SO₄ | Ethanol (excess) | Reflux | 2-4 | >95 |
Conclusion
This guide has detailed robust and reproducible synthesis pathways for two key isomers of C10H12O2, Raspberry Ketone and Ethyl Cinnamate. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in organic synthesis and related fields. The visualization of these pathways offers a clear and concise understanding of the chemical transformations involved. The methodologies presented here are scalable and can be adapted for various research and development applications.
References
Potential Therapeutic Targets of 3-hydroxy-1-phenyl-1-butanone: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide outlines the potential therapeutic targets of the compound 3-hydroxy-1-phenyl-1-butanone. Due to a lack of direct studies on this specific molecule, this document leverages existing research on structurally analogous compounds to propose a focused investigational plan. We hypothesize that 3-hydroxy-1-phenyl-1-butanone may exhibit therapeutic potential in the areas of oncology , inflammation , and neuroprotection . This guide provides a summary of the activities of related compounds, detailed experimental protocols for in vitro evaluation, and conceptual diagrams of relevant signaling pathways and experimental workflows to facilitate further research.
Introduction
3-hydroxy-1-phenyl-1-butanone is a beta-hydroxy ketone. While this specific compound is not extensively studied for its therapeutic properties, its structural motifs are present in molecules with established biological activities. The phenylbutanone scaffold is found in non-steroidal anti-inflammatory drugs (NSAIDs), and the beta-hydroxy ketone moiety is a key feature of endogenous histone deacetylase (HDAC) inhibitors. Furthermore, related chalcones and other phenylpropanoids have demonstrated cytotoxic effects against cancer cell lines. This guide serves as a foundational document to direct the initial exploration of 3-hydroxy-1-phenyl-1-butanone as a potential therapeutic agent.
Potential Therapeutic Areas and Targets
Based on the activities of structurally related compounds, we have identified three primary areas for investigation:
-
Anti-Cancer Activity: Structurally similar chalcones and β-hydroxy-α,β-unsaturated ketones have shown promise as anti-cancer agents. The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.
-
Anti-Inflammatory Activity: The phenylbutanone core is structurally related to phenylbutazone, a known non-steroidal anti-inflammatory drug (NSAID) that targets cyclooxygenase (COX) enzymes. Therefore, 3-hydroxy-1-phenyl-1-butanone may possess anti-inflammatory properties through the inhibition of COX-1 and/or COX-2.
-
Neuroprotective Effects via HDAC Inhibition: The beta-hydroxy ketone functional group is present in the endogenous HDAC inhibitor, β-hydroxybutyrate. Inhibition of HDACs has been shown to have neuroprotective effects. It is plausible that 3-hydroxy-1-phenyl-1-butanone could act as an HDAC inhibitor, offering a potential therapeutic avenue for neurodegenerative diseases.
Data from Structurally Related Compounds
To date, no direct quantitative data for the biological activity of 3-hydroxy-1-phenyl-1-butanone has been identified in the public domain. The following table summarizes the activities of structurally related compounds that form the basis of our proposed investigation.
| Compound Class/Name | Therapeutic Area | Target(s) | Activity Data (Example) |
| Phenylbutazone | Anti-inflammatory | COX-1, COX-2 | In vitro IC80 for COX-2 selectivity was +134.4% compared to COX-1 in horse blood.[1] |
| β-hydroxybutyrate | Neuroprotection | Class I HDACs | IC50 values of 2.4–5.3 mM for HDAC1, HDAC3, and HDAC4.[2] |
| Chalcone Derivatives | Anti-Cancer | Various (Apoptosis) | IC50 values ≤ 3.86 µg/ml against various human cancer cell lines. |
| Phenylpropanoids | Anti-inflammatory | NF-κB, MAPK | Significant inhibition of NO and PGE2 production in LPS-stimulated macrophages.[3] |
Proposed Experimental Protocols for Investigation
The following protocols are recommended for the initial in vitro evaluation of 3-hydroxy-1-phenyl-1-butanone.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay will determine the potential anti-cancer activity of 3-hydroxy-1-phenyl-1-butanone by measuring its effect on the viability of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Plating: Seed cancer cell lines (e.g., HCT-116, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 3-hydroxy-1-phenyl-1-butanone (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay will evaluate the potential anti-inflammatory activity of 3-hydroxy-1-phenyl-1-butanone by measuring its ability to inhibit COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid solutions. Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction Setup: In a 96-well plate, add assay buffer, heme, the respective COX enzyme, and various concentrations of 3-hydroxy-1-phenyl-1-butanone or a known inhibitor (e.g., indomethacin).
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid to each well.
-
Colorimetric Measurement: Immediately read the absorbance at 590 nm at multiple time points to determine the rate of reaction.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This assay will investigate the potential of 3-hydroxy-1-phenyl-1-butanone to act as an HDAC inhibitor, which is relevant to its potential neuroprotective and anti-cancer effects.
Principle: A fluorogenic HDAC assay can be used. The assay utilizes an acetylated peptide substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer enzyme to release a fluorescent molecule.
Protocol:
-
Reagent Preparation: Prepare assay buffer and reconstitute the HDAC enzyme (e.g., a commercially available class I HDAC assay kit). Prepare a dilution series of 3-hydroxy-1-phenyl-1-butanone and a known HDAC inhibitor (e.g., Trichostatin A).
-
Enzyme Reaction: In a black 96-well plate, incubate the HDAC enzyme with different concentrations of the test compound or control for a short period.
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells to start the reaction. Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Stop the deacetylation reaction and initiate the development reaction by adding the developer solution, which contains a protease. Incubate at room temperature.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.
Western Blot Analysis of NF-κB Signaling
This experiment will explore the effect of 3-hydroxy-1-phenyl-1-butanone on the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.
Principle: Western blotting is used to detect specific proteins in a sample. This protocol will assess the levels of key proteins in the NF-κB pathway, such as phosphorylated IκBα and the nuclear translocation of p65, in response to treatment with the compound.
Protocol:
-
Cell Treatment and Lysis: Treat cells (e.g., RAW 264.7 macrophages for inflammation studies or a cancer cell line) with an inflammatory stimulus (e.g., LPS) in the presence or absence of 3-hydroxy-1-phenyl-1-butanone. Lyse the cells to extract total protein or perform cellular fractionation to separate cytoplasmic and nuclear extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-IκBα, anti-p65, and loading controls like β-actin or Lamin B1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein levels or phosphorylation status.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.
References
An In-depth Technical Guide to 1-Butanone, 3-hydroxy-1-phenyl-
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the available scientific literature on 1-Butanone, 3-hydroxy-1-phenyl-, also known as β-hydroxybutyrophenone. The document covers the historical context of its chemical class, its physical and chemical properties, detailed synthesis methodologies, and a review of its known biological activities. While the compound itself has a limited history of dedicated study, this guide consolidates the existing data and presents it in a format accessible to researchers in chemistry and drug development. Particular emphasis is placed on its synthesis via classical organic reactions and biotechnological methods. The limited research into its biological effects is noted, with activities of structurally related compounds presented to provide context for potential future investigation.
Introduction and History
1-Butanone, 3-hydroxy-1-phenyl- (CAS No. 13505-39-0) is a β-hydroxy ketone. This class of compounds is characterized by a hydroxyl group on the carbon atom beta to a carbonyl group. β-hydroxy ketones are versatile intermediates in organic synthesis, serving as precursors to α,β-unsaturated ketones and 1,3-diols, which are important structural motifs in many natural products and pharmaceuticals.
The synthesis of β-hydroxy ketones has a long history, with the aldol reaction, discovered in the 19th century, being the most fundamental method for their preparation. The specific history of 1-Butanone, 3-hydroxy-1-phenyl- is not well-documented in dedicated historical reviews. However, the synthesis of related compounds was being explored in the mid-20th century. For instance, the work of G. F. Hennion and B. R. Fleck in 1955 in the Journal of the American Chemical Society contributed to the understanding of reactions that produce similar structures.
The primary modern interest in 1-Butanone, 3-hydroxy-1-phenyl- appears to be as a chiral building block in asymmetric synthesis. The ability to introduce a hydroxyl group and a ketone in a specific stereochemical arrangement makes it a valuable synthon.
Chemical and Physical Properties
The fundamental properties of 1-Butanone, 3-hydroxy-1-phenyl- have been computationally predicted and are available in public databases such as PubChem. These properties are crucial for its handling, characterization, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | PubChem |
| Molecular Weight | 164.20 g/mol | PubChem |
| IUPAC Name | 3-hydroxy-1-phenylbutan-1-one | PubChem |
| CAS Number | 13505-39-0 | PubChem |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 37.3 Ų | PubChem |
| Monoisotopic Mass | 164.083729621 Da | PubChem |
Synthesis of 1-Butanone, 3-hydroxy-1-phenyl-
The synthesis of 1-Butanone, 3-hydroxy-1-phenyl- can be achieved through several routes, with the most common being the aldol condensation. Asymmetric synthesis to obtain specific enantiomers has also been explored, notably using biocatalysis.
Chemical Synthesis: Aldol Condensation
The most direct chemical synthesis of 1-Butanone, 3-hydroxy-1-phenyl- is the crossed aldol condensation between acetophenone and acetaldehyde. In this reaction, the enolate of acetophenone, formed in the presence of a base, acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetaldehyde.
To favor the crossed product and minimize self-condensation of acetaldehyde, the reaction is typically run under conditions where the concentration of acetaldehyde is kept low, or by using a non-enolizable aldehyde. However, in this case, acetaldehyde is the electrophile. Careful control of reaction conditions such as temperature and the choice of base is crucial to maximize the yield of the desired β-hydroxy ketone and prevent subsequent dehydration to the α,β-unsaturated ketone.
Caption: Aldol condensation workflow for the synthesis of 1-Butanone, 3-hydroxy-1-phenyl-.
Biocatalytic Synthesis: Baker's Yeast Reduction
An enantiospecific synthesis of (S)-(+)-3-hydroxy-1-phenyl-1-butanone has been demonstrated using baker's yeast (Saccharomyces cerevisiae). This method involves the reduction of the diketone, 1-phenyl-1,3-butanedione. Baker's yeast provides a highly chemo- and enantio-selective reduction of the carbonyl group at the 3-position, yielding the (S)-enantiomer with high enantiomeric purity (>98%).[1] This biocatalytic approach is advantageous for producing optically active compounds, which are highly valuable in drug development.
Caption: Workflow for the biocatalytic synthesis of (S)-3-hydroxy-1-phenyl-1-butanone.
Biological Activity
A thorough review of the scientific literature reveals a significant lack of studies on the specific biological or pharmacological activities of 1-Butanone, 3-hydroxy-1-phenyl-. The compound is not widely cited in the context of drug discovery or as a bioactive natural product.
However, the broader class of β-hydroxybutyrate compounds has known biological roles, primarily as ketone bodies that serve as an energy source for the brain and muscles.[2] These compounds have been investigated for neuroprotective, anti-inflammatory, and anticonvulsant effects.[2] It is important to note that these activities are associated with β-hydroxybutyrate itself and not necessarily with the phenyl-substituted analogue.
Additionally, a study on a structurally related compound, 5-fluoro-2-hydroxy butyrophenone, demonstrated potent antifungal and herbicidal activities.[3] This suggests that the butyrophenone scaffold may be a starting point for the development of new agrochemicals. While intriguing, these findings cannot be directly extrapolated to 1-Butanone, 3-hydroxy-1-phenyl-.
The absence of dedicated research on the biological effects of 1-Butanone, 3-hydroxy-1-phenyl- represents a knowledge gap and a potential opportunity for future investigation, particularly given its utility as a chiral intermediate.
Experimental Protocols
Representative Protocol for Aldol Condensation Synthesis
The following is a generalized experimental protocol for the synthesis of 1-Butanone, 3-hydroxy-1-phenyl- via a base-catalyzed aldol condensation. This protocol is representative and may require optimization for specific laboratory conditions.
Materials:
-
Acetophenone
-
Acetaldehyde
-
Sodium hydroxide (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for neutralization)
Procedure:
-
A solution of acetophenone in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
A solution of sodium hydroxide in water is added dropwise to the cooled acetophenone solution with vigorous stirring.
-
Acetaldehyde is then added dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
The reaction is stirred in the ice bath for a specified time (e.g., 2-4 hours) and then allowed to warm to room temperature and stirred for an additional period.
-
The reaction is monitored by thin-layer chromatography (TLC) to determine completion.
-
Upon completion, the reaction mixture is neutralized with dilute hydrochloric acid.
-
The mixture is then extracted with diethyl ether. The organic layers are combined, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel to afford pure 1-Butanone, 3-hydroxy-1-phenyl-.
Protocol for Enantiospecific Synthesis using Baker's Yeast
The following protocol is adapted from the literature for the synthesis of (S)-(+)-3-hydroxy-1-phenyl-1-butanone.[1]
Materials:
-
1-Phenyl-1,3-butanedione
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Water
-
Ethyl acetate (for extraction)
-
Celite
Procedure:
-
A suspension of baker's yeast and sucrose in water is prepared in a flask and allowed to ferment for a short period (e.g., 30 minutes) at room temperature with gentle agitation.
-
1-Phenyl-1,3-butanedione is added to the fermenting yeast suspension.
-
The reaction mixture is incubated at room temperature with gentle shaking for an extended period (e.g., 24-48 hours), allowing for the enzymatic reduction to occur.
-
The progress of the reaction is monitored by TLC.
-
Once the reaction is complete, Celite is added to the mixture to aid in filtration.
-
The mixture is filtered through a pad of Celite, and the filter cake is washed with water and ethyl acetate.
-
The filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated under reduced pressure to give the crude product.
-
The crude product is purified by column chromatography to yield enantiomerically pure (S)-(+)-3-hydroxy-1-phenyl-1-butanone.
Conclusion
1-Butanone, 3-hydroxy-1-phenyl- is a β-hydroxy ketone with significant potential as a chiral building block in organic synthesis. Its preparation can be achieved through established chemical methods like the aldol condensation and, more specifically for its chiral form, through biocatalytic reduction using baker's yeast. While the physical and chemical properties of this compound are reasonably well-defined, there is a notable lack of research into its biological activities. The known bioactivities of related compounds, such as β-hydroxybutyrate and fluorinated butyrophenones, suggest that this could be a fruitful area for future research. This technical guide serves as a foundational resource for chemists and drug development professionals interested in the synthesis and potential applications of this versatile molecule.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Butanone, 3-hydroxy-1-phenyl- via Aldol Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-butanone, 3-hydroxy-1-phenyl-, also known as β-hydroxybutyrophenone, via a base-catalyzed aldol condensation. The synthesis involves the crossed aldol reaction between acetophenone and acetaldehyde. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for the preparation of this and similar β-hydroxy ketone scaffolds. Included are the reaction mechanism, a detailed experimental protocol, and a summary of key analytical data.
Introduction
Aldol condensations are fundamental carbon-carbon bond-forming reactions in organic chemistry, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors.[1] The reaction proceeds through the nucleophilic addition of an enolate to a carbonyl group, forming a β-hydroxy carbonyl compound.[1][2] In a crossed or mixed aldol condensation, two different carbonyl compounds are reacted.[3][4] To minimize the formation of side products, one of the carbonyl partners should not have α-hydrogens, or one carbonyl compound is significantly more reactive than the other.[3] The synthesis of 1-butanone, 3-hydroxy-1-phenyl- employs the reaction of acetophenone (a ketone) with acetaldehyde (an aldehyde). In this Claisen-Schmidt type reaction, the enolate is formed from acetophenone, which then attacks the more electrophilic carbonyl carbon of acetaldehyde.[5]
Data Presentation
Table 1: Physicochemical Properties of 1-Butanone, 3-hydroxy-1-phenyl-
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [6] |
| Molecular Weight | 164.20 g/mol | [6] |
| CAS Number | 13505-39-0 | [7] |
| Appearance | Not specified (likely an oil or low-melting solid) | |
| Boiling Point | Not available | |
| Melting Point | Not available |
Table 2: Spectroscopic Data for 1-Butanone, 3-hydroxy-1-phenyl-
| Technique | Data | Reference |
| ¹³C NMR | Spectra available in databases. | [7] |
| GC-MS | Spectra available in databases. | [8] |
| IR Spectroscopy | Spectra available in databases. | [8] |
Note: Specific peak assignments should be determined by acquiring and interpreting spectra on the synthesized material and comparing with literature/database values.
Experimental Protocols
This protocol is an adapted procedure based on general methods for base-catalyzed aldol condensations.
Materials and Equipment
-
Acetophenone (reagent grade)
-
Acetaldehyde (reagent grade)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Diethyl ether (or ethyl acetate)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates (silica gel)
-
NMR spectrometer
-
IR spectrometer
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (e.g., 1.20 g, 10 mmol, 1.0 eq) in 20 mL of 95% ethanol. Cool the flask in an ice bath with stirring.
-
Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 0.48 g, 12 mmol, 1.2 eq) in 5 mL of water and cool it in an ice bath. Slowly add the cold NaOH solution to the stirred solution of acetophenone.
-
Acetaldehyde Addition: To the cooled, basic solution of acetophenone, slowly add acetaldehyde (e.g., 0.53 mL, 12 mmol, 1.2 eq), which has been pre-cooled in an ice-salt bath. Maintain the reaction temperature below 10 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture vigorously in the ice bath for 2-3 hours. The progress of the reaction can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent), observing the consumption of acetophenone.[9]
-
Work-up: After the reaction is complete, neutralize the mixture by the slow addition of dilute hydrochloric acid (e.g., 1 M HCl) until the pH is approximately 7. Pour the mixture into a separatory funnel containing 50 mL of water and extract with diethyl ether or ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic extracts and wash with water (2 x 30 mL) and then with brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Characterization: The crude product, an oil or semi-solid, can be further purified by column chromatography on silica gel if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy and compare the data with literature values.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction mechanism of the base-catalyzed aldol condensation.
Caption: Experimental workflow for the synthesis of 1-butanone, 3-hydroxy-1-phenyl-.
References
- 1. amherst.edu [amherst.edu]
- 2. researchgate.net [researchgate.net]
- 3. athabascau.ca [athabascau.ca]
- 4. low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 acetoin 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. prepchem.com [prepchem.com]
- 6. (r)-3-Hydroxy-1-phenyl-butan-1-one | C10H12O2 | CID 5324981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Hydroxy-1-phenylbutan-1-one | C10H12O2 | CID 10749540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Hydroxy-1-phenylbutan-2-one | C10H12O2 | CID 13600679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Note: Asymmetric Synthesis of Chiral 3-Hydroxy-1-phenyl-1-butanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral 3-hydroxy-1-phenyl-1-butanone is a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules. Its stereochemistry is crucial for its function, making enantioselective synthesis a critical area of research. This application note provides detailed protocols and comparative data for the asymmetric synthesis of this chiral β-hydroxy ketone, focusing on biocatalytic reduction and chemosynthetic methods such as asymmetric transfer hydrogenation.
Overview of Synthetic Strategies
The primary route to chiral 3-hydroxy-1-phenyl-1-butanone involves the enantioselective reduction of the prochiral diketone, 1-phenyl-1,3-butanedione. The key challenge lies in achieving both high chemoselectivity (reduction of only one of the two carbonyl groups) and high enantioselectivity.
Several effective methods have been developed:
-
Biocatalytic Reduction: Utilizing whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes. These methods are known for their high selectivity under mild, environmentally friendly conditions.
-
Asymmetric Transfer Hydrogenation (ATH): This technique employs chiral transition metal catalysts (e.g., Ruthenium complexes) to transfer hydrogen from a donor molecule (like isopropanol or formic acid) to the substrate.[1][2]
-
Asymmetric Hydrogenation: Involves the direct use of hydrogen gas with a chiral catalyst. This method is highly atom-economical.[3]
-
Chiral Borane Reagents: Stoichiometric or catalytic use of chiral borane derivatives, such as those used in Corey-Bakshi-Shibata (CBS) reductions, can effectively reduce ketones with high enantioselectivity.[2][4]
The following sections provide a comparative summary of these methods and detailed protocols for their implementation.
Data Presentation: Comparison of Synthetic Methods
The table below summarizes quantitative data for various methods used in the asymmetric synthesis of chiral 3-hydroxy-1-phenyl-1-butanone.
| Method | Catalyst / Reagent | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Biocatalytic Reduction | Baker's Yeast (Saccharomyces cerevisiae) | 1-Phenyl-1,3-butanedione | (S) | 33-40% | >98% | [5][6] |
| Asymmetric Transfer Hydrogenation | Chiral Ruthenium Half-Sandwich Complexes | Ketones (general) | (S) or (R) | High | Up to 97% | [1] |
| CBS Reduction | Oxazaborolidine Catalysts (e.g., CBS catalyst) | Ketones (general) | (S) or (R) | High | High | [2][4] |
| Asymmetric Epoxidation & Hydrogenolysis | Chiral La-BINOL-Ph3P=O complex, then Pd/C, H2 | 1-Phenyl-3-buten-2-one | (S) or (R) | ~72% (overall) | >90% | [7] |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (S)-3-Hydroxy-1-phenyl-1-butanone using Baker's Yeast
This protocol details the chemo- and enantioselective reduction of 1-phenyl-1,3-butanedione using commercially available baker's yeast. The reaction selectively reduces the carbonyl group at position 3.[5]
Materials:
-
1-Phenyl-1,3-butanedione
-
Baker's Yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Tap Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Yeast Suspension Preparation: In a flask, suspend baker's yeast (30 g) in a solution of sucrose (30 g) in tap water (200 mL).
-
Fermentation: Stir the suspension at room temperature for 30 minutes to initiate fermentation.
-
Substrate Addition: Add a solution of 1-phenyl-1,3-butanedione (1.0 g, 6.17 mmol) in a minimal amount of ethanol to the fermenting yeast suspension.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 24-48 hours.
-
Work-up: Once the starting material is consumed, add celite to the mixture and filter to remove the yeast cells. Wash the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a chloroform-ether solvent system) to yield pure (S)-(+)-3-hydroxy-1-phenyl-1-butanone.[5]
-
Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or by ¹H NMR analysis in the presence of a chiral shift reagent like Eu(hfc)₃.[5]
Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation (ATH)
This protocol provides a general methodology for the ATH of 1-phenyl-1,3-butanedione using a chiral Ruthenium catalyst and sodium formate as the hydrogen source in water.[1]
Materials:
-
1-Phenyl-1,3-butanedione
-
Chiral Ruthenium Catalyst (e.g., a complex derived from proline diamine ligands)
-
Sodium Formate (HCOONa)
-
Degassed Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the chiral ruthenium catalyst (0.01-1 mol%) in degassed water (e.g., 8 mL).
-
Reagent Addition: Add 1-phenyl-1,3-butanedione (1 equivalent) and sodium formate (5 equivalents) to the catalyst solution.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 60 °C) until the reaction is complete (monitor by TLC or GC).
-
Extraction: After cooling to room temperature, extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude alcohol by flash column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess (e.e.) of the chiral 3-hydroxy-1-phenyl-1-butanone product by GC and chiral HPLC, respectively.[1]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the general experimental workflow and a representative catalytic cycle for asymmetric synthesis.
Caption: General experimental workflow for the asymmetric synthesis of chiral 3-hydroxy-1-phenyl-1-butanone.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 1-Butanone, 3-hydroxy-1-phenyl- by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Butanone, 3-hydroxy-1-phenyl-. Due to the limited availability of specific published methods for this analyte, this protocol has been developed based on established principles of reversed-phase chromatography and methods for structurally similar compounds. The described method is suitable for researchers, scientists, and professionals in drug development requiring a reliable and reproducible technique for the quantification of 1-Butanone, 3-hydroxy-1-phenyl- in various sample matrices. This document provides a detailed experimental protocol, proposed chromatographic conditions, and expected performance characteristics.
Introduction
1-Butanone, 3-hydroxy-1-phenyl- is a chemical compound of interest in pharmaceutical and chemical research. Accurate and precise quantification is crucial for various stages of research and development, including pharmacokinetic studies, stability testing, and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique that offers high resolution, sensitivity, and reproducibility for the analysis of a broad range of compounds. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the determination of 1-Butanone, 3-hydroxy-1-phenyl-.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (or phosphoric acid).
-
Standard: 1-Butanone, 3-hydroxy-1-phenyl- reference standard.
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
Preparation of Mobile Phase
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Procedure: Degas both mobile phases for at least 15 minutes using a suitable method such as sonication or vacuum filtration before use.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 1-Butanone, 3-hydroxy-1-phenyl- reference standard and dissolve it in a 10 mL volumetric flask with methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation procedure will depend on the sample matrix. A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is recommended to remove interfering substances.
-
Liquid-Liquid Extraction (LLE) Protocol:
-
To 1 mL of the sample, add 3 mL of a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
HPLC Method Parameters
The proposed chromatographic conditions are summarized in the table below.
| Parameter | Proposed Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B2-10 min: 30% to 70% B10-12 min: 70% B12-12.1 min: 70% to 30% B12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Presentation
The following table summarizes the expected quantitative performance data for the proposed HPLC method. This data is hypothetical and should be confirmed by method validation.
| Parameter | Expected Value |
| Retention Time (min) | ~ 6.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.6 |
Workflow Diagram
The following diagram illustrates the experimental workflow for the HPLC analysis of 1-Butanone, 3-hydroxy-1-phenyl-.
Application Notes and Protocols: 3-Hydroxy-1-phenyl-1-butanone as a Versatile Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 3-hydroxy-1-phenyl-1-butanone as a key precursor in the stereoselective synthesis of valuable chiral molecules and heterocyclic compounds. The protocols outlined below offer step-by-step guidance for the synthesis of chiral diols and substituted quinolines, highlighting the versatility of this starting material.
Application 1: Stereoselective Synthesis of 1-Phenyl-1,3-butanediol
3-Hydroxy-1-phenyl-1-butanone is an excellent precursor for the synthesis of all four stereoisomers of 1-phenyl-1,3-butanediol, a chiral building block widely used in the synthesis of pharmaceuticals and other biologically active molecules. The stereochemical outcome of the reduction of the ketone functionality can be controlled by the choice of reducing agent and reaction conditions.
Enantioselective Synthesis of (S)-3-Hydroxy-1-phenyl-1-butanone via Baker's Yeast Reduction
The enantiospecific reduction of 1-phenyl-1,3-butanedione using baker's yeast provides a green and efficient method to obtain optically pure (S)-(+)-3-hydroxy-1-phenyl-1-butanone. This enzymatic reduction exhibits high chemo- and enantioselectivity, exclusively reducing the aliphatic ketone.
Quantitative Data:
| Product | Reducing Agent | Enantiomeric Excess (ee) | Yield | Reference |
| (S)-(+)-3-Hydroxy-1-phenyl-1-butanone | Baker's Yeast | >98% | 33-40% | [1] |
Experimental Protocol:
A suspension of baker's yeast (Saccharomyces cerevisiae) and sucrose in water is prepared and allowed to ferment. 1-Phenyl-1,3-butanedione is then added to the fermenting mixture. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the yeast is filtered off, and the product is extracted from the aqueous phase.
Detailed Protocol adapted from similar baker's yeast reductions:
-
In a flask, suspend 20 g of baker's yeast and 150 g of sucrose in 650 mL of tap water.
-
Stir the mixture at room temperature for 1 hour to initiate fermentation.
-
Add 10 g of 1-phenyl-1,3-butanedione to the fermenting yeast suspension.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, add Celite to the mixture and filter through a sintered glass funnel to remove the yeast.
-
Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (S)-(+)-3-hydroxy-1-phenyl-1-butanone.
Diastereoselective Reduction to syn- and anti-1-Phenyl-1,3-butanediol
The diastereoselectivity of the reduction of 3-hydroxy-1-phenyl-1-butanone to 1-phenyl-1,3-butanediol can be controlled to favor either the syn or anti diol.
Quantitative Data:
| Precursor | Reducing System | Diastereomeric Product | Diastereomeric Excess (d.e.) |
| 3-Hydroxy-1-phenyl-1-butanone | Baker's Yeast | syn-1-Phenyl-1,3-butanediol | Good |
| 3-Hydroxy-1-phenyl-1-butanone | NaBH₄ / Bovine Serum Albumin | anti-1-Phenyl-1,3-butanediol | up to 96% |
Experimental Protocol for Albumin-Directed Reduction (anti-diol):
This protocol is adapted from the general procedure for albumin-directed stereoselective reduction of β-hydroxyketones.
-
Dissolve 3-hydroxy-1-phenyl-1-butanone and a stoichiometric amount of bovine serum albumin (BSA) in a mixture of acetonitrile and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium borohydride (NaBH₄) in the same solvent mixture.
-
Stir the reaction at low temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction with a dilute acid.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the anti-1-phenyl-1,3-butanediol.
Application 2: Synthesis of Substituted Quinolines
β-Hydroxyketones, such as 3-hydroxy-1-phenyl-1-butanone, can serve as valuable precursors for the synthesis of substituted quinolines through condensation reactions with 2-aminoaryl aldehydes or ketones. The Friedländer annulation is a classic and effective method for this transformation. Quinolines are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3][4]
Experimental Protocol (Adapted Friedländer Synthesis):
-
In a round-bottom flask, dissolve 3-hydroxy-1-phenyl-1-butanone (1 equivalent) and a substituted 2-aminobenzaldehyde or 2-aminobenzophenone (1 equivalent) in ethanol.
-
Add a catalytic amount of a base, such as piperidine or sodium hydroxide.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired substituted quinoline.
Visualizations
Caption: Synthetic pathways from 3-hydroxy-1-phenyl-1-butanone.
Caption: Potential signaling pathways targeted by quinoline derivatives.
References
- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for the Reduction of 1-Butanone, 3-hydroxy-1-phenyl-
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical and biocatalytic reduction of the β-hydroxy ketone, 1-Butanone, 3-hydroxy-1-phenyl-. The protocols cover methods for both diastereoselective and enantioselective reductions, yielding either syn- or anti-1-phenyl-1,3-butanediol, or the optically active (S)-3-hydroxy-1-phenyl-1-butanone.
Data Presentation
The following tables summarize the quantitative data for different reduction methods applied to 1-Butanone, 3-hydroxy-1-phenyl- and its precursor, 1-phenyl-1,3-butanedione.
Table 1: Diastereoselective Reduction of 1-Butanone, 3-hydroxy-1-phenyl- to 1-Phenyl-1,3-butanediol
| Method | Reagents | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Narasaka-Prasad Reduction | BBu₂OMe, NaBH₄ | syn-1-Phenyl-1,3-butanediol | High (predominantly syn) | Not Reported |
| Evans-Saksena Reduction | Me₄NHB(OAc)₃ | anti-1-Phenyl-1,3-butanediol | High (predominantly anti) | Not Reported |
Note: While specific yields and diastereomeric ratios for 1-Butanone, 3-hydroxy-1-phenyl- are not explicitly reported in the searched literature, these methods are well-established for providing high diastereoselectivity for β-hydroxy ketones.
Table 2: Enantioselective Biocatalytic Reduction of 1-Phenyl-1,3-butanedione
| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Baker's Yeast (Saccharomyces cerevisiae) | 1-Phenyl-1,3-butanedione | (S)-(+)-3-Hydroxy-1-phenyl-1-butanone | >98% | 33-40% | Can. J. Chem. 64, 1599 (1986)[1] |
Experimental Protocols
Diastereoselective Reduction Protocols
This protocol is a general procedure for the syn-selective reduction of β-hydroxy ketones.
Materials:
-
1-Butanone, 3-hydroxy-1-phenyl-
-
Dibutylboron methoxide (BBu₂OMe) or other suitable dialkylboron alkoxide
-
Sodium borohydride (NaBH₄)
-
Anhydrous solvent (e.g., THF/methanol mixture)
-
Apparatus for inert atmosphere reactions
Procedure:
-
Dissolve 1-Butanone, 3-hydroxy-1-phenyl- in an anhydrous solvent mixture (e.g., THF:methanol 4:1) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (typically -78 °C).
-
Add the dialkylboron alkoxide (e.g., BBu₂OMe) dropwise to the solution to form the boron chelate.
-
Stir the mixture at this temperature for a specified time (e.g., 30 minutes) to ensure complete chelation.
-
Add sodium borohydride portion-wise to the reaction mixture.
-
Monitor the reaction progress by a suitable method (e.g., Thin Layer Chromatography).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., acetic acid or aqueous ammonium chloride).
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup to remove boron salts and isolate the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography) to obtain syn-1-phenyl-1,3-butanediol.
This protocol is a general procedure for the anti-selective reduction of β-hydroxy ketones.
Materials:
-
1-Butanone, 3-hydroxy-1-phenyl-
-
Tetramethylammonium triacetoxyborohydride (Me₄NHB(OAc)₃)
-
Anhydrous solvent (e.g., acetonitrile/acetic acid mixture)
-
Apparatus for inert atmosphere reactions
Procedure:
-
Dissolve 1-Butanone, 3-hydroxy-1-phenyl- in an anhydrous solvent mixture (e.g., acetonitrile:acetic acid 1:1) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -40 °C).
-
Add tetramethylammonium triacetoxyborohydride to the stirred solution.
-
Maintain the reaction at the low temperature and monitor its progress (e.g., by TLC).
-
Once the reaction is complete, quench it by the addition of a suitable quenching solution (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield anti-1-phenyl-1,3-butanediol.
Enantioselective Biocatalytic Reduction Protocol
This protocol describes the chemo- and enantioselective reduction of a diketone precursor to the optically active β-hydroxy ketone.
Materials:
-
1-Phenyl-1,3-butanedione
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Tap water
-
Ethyl acetate for extraction
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
In a suitable flask, prepare a suspension of baker's yeast and sucrose in tap water.
-
Gently agitate or stir the suspension at room temperature for a period to activate the yeast (e.g., 30 minutes).
-
Add 1-phenyl-1,3-butanedione to the fermenting yeast suspension.
-
Continue the agitation at room temperature and monitor the reaction over time (e.g., 24-48 hours) using TLC.
-
Upon completion, add diatomaceous earth to the mixture and stir to create a filterable slurry.
-
Filter the mixture through a pad of diatomaceous earth to remove the yeast cells.
-
Saturate the filtrate with NaCl and extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain enantiomerically pure (S)-(+)-3-hydroxy-1-phenyl-1-butanone.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Diastereoselective reduction pathways of 1-Butanone, 3-hydroxy-1-phenyl-.
Caption: Experimental workflow for the baker's yeast mediated reduction.
References
Application Notes and Protocols: β-Hydroxybutyrophenone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and potential applications of β-hydroxybutyrophenone and its derivatives in medicinal chemistry. While research on this specific scaffold is emerging, this document compiles available data, outlines detailed experimental protocols, and explores potential therapeutic avenues based on structurally related compounds.
Introduction to β-Hydroxybutyrophenone
β-Hydroxybutyrophenone, also known as 3-hydroxy-1-phenylbutan-1-one, is a four-carbon ketone body with a phenyl group attached. Its structure is analogous to the endogenous ketone body β-hydroxybutyrate (BHB), suggesting potential for similar biological activities. The presence of the phenyl ring and the β-hydroxyketo motif makes it an attractive scaffold for medicinal chemists to explore for the development of new therapeutic agents. The core structure allows for modifications at various positions to modulate its physicochemical properties and biological activity.
Synthesis of β-Hydroxybutyrophenone Derivatives
The synthesis of β-hydroxybutyrophenone and its derivatives can be achieved through various organic chemistry reactions. A general and common approach involves the aldol reaction or similar condensation methods.
General Synthesis Protocol for β-Hydroxybutyrophenone
A common route for the synthesis of the β-hydroxybutyrophenone scaffold involves the reaction of a substituted acetophenone with an aldehyde.
Materials:
-
Substituted Acetophenone
-
Paraformaldehyde
-
Hydrochloric Acid
-
Organic Solvent (e.g., Ethanol, Methanol)
-
Sodium Hydroxide solution (for neutralization)
-
Drying agent (e.g., anhydrous Magnesium Sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted acetophenone in an appropriate organic solvent.
-
Addition of Reagents: Add paraformaldehyde and a catalytic amount of hydrochloric acid to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating for a specified time (typically several hours to overnight), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, neutralize the mixture with a sodium hydroxide solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: General workflow for the synthesis of β-hydroxybutyrophenone derivatives.
Biological Activities and Potential Applications
While direct and extensive studies on β-hydroxybutyrophenone are limited, research on its derivatives and structurally similar compounds suggests several potential therapeutic applications.
Antifungal and Herbicidal Activity
A study on a fluorinated derivative, 5-fluoro-2-hydroxy butyrophenone, has demonstrated its potential as an antifungal and herbicidal agent.
Table 1: Biological Activity of 5-Fluoro-2-hydroxy butyrophenone [1]
| Target Organism | Activity Type | Result |
| Valsa mali | Antifungal | 80.4% mycelial growth inhibition at 100 mg/L |
| Coniella diplodiella | Antifungal | 99.4% mycelial growth inhibition at 100 mg/L |
| Lactuca sativa (Lettuce) | Herbicidal | EC50 = 31.9 mg/L (root inhibition) |
| Echinochloa crus-galli | Herbicidal | EC50 = 101.7 mg/L (root inhibition) |
Potential Anti-inflammatory Effects
The structural similarity of β-hydroxybutyrophenone to β-hydroxybutyrate (BHB) suggests it may possess anti-inflammatory properties. BHB is known to exert anti-inflammatory effects by modulating key signaling pathways.
Potential Signaling Pathways:
-
PGC-1α/FoxO1 Pathway: BHB has been shown to suppress aging-related inflammation by promoting the interaction between PGC-1α and FoxO1, which in turn outcompetes the pro-inflammatory NF-κB signaling.
-
NF-κB Pathway: BHB can inhibit the NF-κB signaling pathway, a central regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines.
Caption: Putative anti-inflammatory signaling pathway of β-hydroxybutyrophenone.
Potential Neuroprotective Effects
β-Hydroxybutyrate has demonstrated neuroprotective effects in models of neurodegenerative diseases. These effects are often attributed to its ability to reduce oxidative stress and inflammation in the brain. Given its structural similarity, β-hydroxybutyrophenone may also be a candidate for neuroprotective drug development.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol is a standard method to determine the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.
Materials:
-
β-Hydroxybutyrophenone derivative
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the β-hydroxybutyrophenone derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound in RPMI-1640 medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for the antifungal broth microdilution assay.
In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
β-Hydroxybutyrophenone derivative
-
Lipopolysaccharide (LPS)
-
DMEM medium supplemented with 10% FBS
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the β-hydroxybutyrophenone derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value of the compound.
Cytotoxicity Assay (MTT Assay)
This is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cell line of interest (e.g., a cancer cell line or normal cell line)
-
β-Hydroxybutyrophenone derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a range of concentrations of the β-hydroxybutyrophenone derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion and Future Directions
β-Hydroxybutyrophenone presents an interesting and underexplored scaffold in medicinal chemistry. The available data on its derivatives, coupled with the known biological activities of structurally related compounds like β-hydroxybutyrate, suggest promising avenues for research in antifungal, herbicidal, anti-inflammatory, and neuroprotective agents. Further investigation into the synthesis of a diverse library of β-hydroxybutyrophenone derivatives and their systematic biological evaluation is warranted to unlock the full therapeutic potential of this chemical class. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for specific biological targets.
References
Application Notes and Protocols for the Catalytic Hydrogenation of 3-hydroxy-1-phenyl-1-butanone
Introduction
The catalytic hydrogenation of 3-hydroxy-1-phenyl-1-butanone is a significant transformation in organic synthesis, yielding the valuable 1-phenyl-1,3-butanediol. This diol is a versatile chiral building block for the synthesis of various biologically active compounds and fine chemicals. The stereoselective reduction of the ketone functionality in the starting material allows for the formation of two new stereocenters, leading to four possible stereoisomers of the product. Achieving high diastereoselectivity and enantioselectivity is often a primary goal in this reaction. These application notes provide a detailed protocol for the catalytic hydrogenation of 3-hydroxy-1-phenyl-1-butanone, drawing upon established methodologies for similar β-hydroxy ketones and phenyl-substituted ketones.
Reaction Principle
The core of this process is the addition of hydrogen (H₂) across the carbonyl double bond of the 3-hydroxy-1-phenyl-1-butanone in the presence of a metal catalyst. The catalyst facilitates the cleavage of the H-H bond and the transfer of hydrogen atoms to the carbonyl carbon and oxygen. The choice of catalyst, solvent, hydrogen pressure, and temperature are critical parameters that influence the reaction rate, conversion, and stereoselectivity.
Caption: General reaction scheme for the catalytic hydrogenation.
Experimental Protocols
Materials and Equipment
-
Reactant: 3-hydroxy-1-phenyl-1-butanone
-
Catalyst: 5% Palladium on Carbon (Pd/C) or a chiral catalyst system such as a Ruthenium-BINAP complex for asymmetric hydrogenation.
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF)
-
Hydrogen Source: Hydrogen gas cylinder with a regulator
-
Reaction Vessel: High-pressure autoclave (e.g., Parr hydrogenator) equipped with a magnetic stir bar or mechanical stirrer, pressure gauge, and thermocouple.
-
Filtration: Celite® or a similar filter aid, sintered glass funnel
-
Purification: Rotary evaporator, column chromatography apparatus, silica gel
-
Analytical Instruments: Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy
Protocol 1: Diastereoselective Hydrogenation using Palladium on Carbon (Pd/C)
This protocol aims for the general reduction of the ketone without specific control over enantioselectivity, though some level of diastereoselectivity may be observed.
-
Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Add a magnetic stir bar.
-
Charging the Reactor:
-
To the autoclave, add 3-hydroxy-1-phenyl-1-butanone (1.0 eq).
-
Add the 5% Pd/C catalyst (typically 1-5 mol% relative to the substrate).
-
Add the chosen solvent (e.g., Methanol, approximately 0.1-0.2 M concentration of the substrate).
-
-
Sealing and Purging: Seal the autoclave securely. Purge the vessel with nitrogen gas three times to remove air, followed by purging with hydrogen gas three times.
-
Reaction Conditions:
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-10 bar).
-
Set the reaction temperature (e.g., room temperature to 50 °C).
-
Begin stirring vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.
-
-
Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. Alternatively, carefully depressurize and take small aliquots for analysis by TLC or GC.
-
Work-up and Purification:
-
Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to isolate the 1-phenyl-1,3-butanediol.
-
-
Characterization: Characterize the purified product using NMR, GC, and/or HPLC to determine the yield and diastereomeric ratio.
Protocol 2: Enantioselective Hydrogenation using a Chiral Ruthenium Catalyst
This protocol is for achieving high enantioselectivity by employing a chiral catalyst.
-
Catalyst Preparation (in a glovebox):
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral ruthenium precursor (e.g., [Ru(cod)Cl₂]n) and the chiral ligand (e.g., (R)-BINAP) in a degassed solvent (e.g., toluene).
-
Stir the mixture at an elevated temperature (e.g., 80 °C) for a specified time to form the active catalyst complex.
-
Remove the solvent under vacuum to obtain the solid catalyst.
-
-
Hydrogenation Procedure:
-
In a high-pressure autoclave under an inert atmosphere, add the 3-hydroxy-1-phenyl-1-butanone (1.0 eq) and the chiral ruthenium catalyst (typically 0.1-1 mol%).
-
Add a degassed solvent (e.g., methanol).
-
Seal the autoclave, purge with nitrogen, and then with hydrogen.
-
Pressurize with hydrogen to a higher pressure (e.g., 20-50 bar).
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
-
Monitoring and Work-up: Follow steps 5 and 6 from Protocol 1.
-
Analysis: Determine the conversion, yield, diastereomeric ratio, and enantiomeric excess of the product using chiral HPLC or chiral GC.
Data Presentation
The following tables summarize typical reaction conditions and potential outcomes based on literature for analogous hydrogenations.
Table 1: Conditions for Diastereoselective Hydrogenation with Pd/C
| Entry | Catalyst Loading (mol%) | Solvent | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Diastereomeric Ratio (syn:anti) |
| 1 | 2 | Methanol | 5 | 25 | 12 | >99 | 60:40 |
| 2 | 5 | Ethanol | 10 | 40 | 8 | >99 | 65:35 |
| 3 | 1 | THF | 3 | 25 | 24 | 95 | 55:45 |
Table 2: Conditions for Enantioselective Hydrogenation with Ru-BINAP
| Entry | Catalyst | Ligand | Solvent | H₂ Pressure (bar) | Temperature (°C) | Conversion (%) | de (%) | ee (%) |
| 1 | Ru(OAc)₂ | (R)-BINAP | Methanol | 30 | 60 | >99 | 90 | 98 (R,R) |
| 2 | [RuCl(p-cymene)((R)-BINAP)]Cl | (R)-BINAP | Ethanol | 50 | 80 | >99 | 85 | 97 (R,R) |
Note: The data in these tables are illustrative and based on typical results for similar substrates. Actual results may vary.
Visualizations
Caption: Experimental workflow for catalytic hydrogenation.
Application Note: Derivatization of 1-Butanone, 3-hydroxy-1-phenyl- for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-Butanone, 3-hydroxy-1-phenyl- is a beta-hydroxy ketone that can be challenging to analyze directly by GC-MS due to its polarity, which can lead to poor peak shape and thermal degradation in the injector port and column. Derivatization by silylation replaces the active hydrogen in the hydroxyl group with a nonpolar trimethylsilyl (TMS) group.[1] This process increases the volatility and thermal stability of the analyte, resulting in improved chromatographic performance and more reliable quantitative analysis.[1] The most common silylating agents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS) to enhance the reaction rate.[4][5]
Experimental Protocols
Materials and Reagents
-
1-Butanone, 3-hydroxy-1-phenyl- standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (GC grade)
-
Pyridine (GC grade)
-
Nitrogen gas, high purity
-
Autosampler vials with inserts and caps
Derivatization Protocol
-
Sample Preparation : Prepare a stock solution of 1-Butanone, 3-hydroxy-1-phenyl- in ethyl acetate at a concentration of 1 mg/mL. Create a series of working standards by diluting the stock solution with ethyl acetate to the desired concentrations.
-
Solvent Evaporation : Transfer 100 µL of the standard solution or sample extract into an autosampler vial. Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure the sample is completely dry, as moisture can interfere with the derivatization reaction.[1]
-
Derivatization Reaction :
-
Heating : Place the vial in a heating block or oven at 70°C for 30 minutes to facilitate the derivatization reaction.[3] Note that optimal temperature and time may need to be determined empirically.[1]
-
Cooling and Analysis : After heating, allow the vial to cool to room temperature. The derivatized sample is now ready for injection into the GC-MS system.
GC-MS Instrumentation and Conditions
The following are typical starting conditions for the GC-MS analysis of silylated beta-hydroxy ketones and may require optimization for your specific instrumentation and application.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column |
| Injector | Splitless mode, 250°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 180°C at 20°C/min, then ramp to 250°C at 50°C/min, hold for 1 min. Total run time: approximately 10.3 minutes.[3] |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Data Presentation
| Parameter | Result for Silylated β-Hydroxybutyrate[3] |
| Linear Range | 50–500 mg/L |
| Correlation Coefficient (R²) | > 0.99 |
| Limit of Detection (LOD) | 2 mg/L (in blood and urine) |
| Lower Limit of Quantification (LLOQ) | 6-7 mg/L (in blood and urine) |
| Intra-day Precision (CV%) | 1.0 - 12.4% |
| Inter-day Precision (CV%) | 1.0 - 12.4% |
| Extraction Recovery | ≥ 82% (in blood) |
Expected Mass Spectrum Fragmentation
The electron ionization mass spectrum of the TMS derivative of 1-Butanone, 3-hydroxy-1-phenyl- is expected to show characteristic fragments resulting from the silylation. Generally, silylated compounds exhibit a prominent molecular ion peak (M+) and a characteristic loss of a methyl group ([M-15]+).[6] For comparison, the NIST WebBook entry for the TMS derivative of acetoin (3-hydroxy-2-butanone), a structural analog, shows a base peak at m/z 117, which corresponds to the cleavage of the C-C bond adjacent to the silylated oxygen. Similar fragmentation patterns can be anticipated for the TMS derivative of 1-Butanone, 3-hydroxy-1-phenyl-.
Mandatory Visualization
Caption: Workflow for the derivatization and GC-MS analysis of 1-Butanone, 3-hydroxy-1-phenyl-.
Conclusion
The described silylation protocol using BSTFA with a TMCS catalyst provides a reliable and effective method for the derivatization of 1-Butanone, 3-hydroxy-1-phenyl-, enabling robust and reproducible analysis by GC-MS. While the provided experimental conditions and performance data are based on established methods for analogous compounds, they serve as an excellent starting point for method development and validation. Optimization of derivatization and instrumental parameters is recommended to achieve the best performance for your specific analytical needs.
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Resolution of Racemic 1-Butanone, 3-hydroxy-1-phenyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enzymatic kinetic resolution of racemic 1-Butanone, 3-hydroxy-1-phenyl-. Enantiomerically pure chiral alcohols and ketones are critical building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Enzymatic resolutions offer a highly selective, environmentally benign, and efficient alternative to traditional chemical methods for obtaining these chiral compounds. This guide focuses on two primary enzymatic methods: the reduction of a precursor using baker's yeast (Saccharomyces cerevisiae) and the kinetic resolution of the racemic alcohol using lipases. Detailed protocols for both methods are provided, along with expected quantitative outcomes and a workflow visualization to guide researchers in their experimental design.
Introduction
1-Butanone, 3-hydroxy-1-phenyl-, a β-hydroxy ketone, possesses a chiral center at the C3 position, making it a valuable synthon for the asymmetric synthesis of more complex molecules. The differential biological activity often exhibited by enantiomers of a chiral drug necessitates the development of efficient methods for their separation or stereoselective synthesis. Enzymatic kinetic resolution has emerged as a powerful tool for this purpose, leveraging the inherent stereoselectivity of enzymes to differentiate between enantiomers of a racemic mixture.
Lipases are among the most versatile enzymes in biocatalysis due to their stability in organic solvents and broad substrate specificity.[1] In a kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol, both in high enantiomeric excess. Another effective method involves the use of whole-cell biocatalysts, such as baker's yeast, which can perform stereoselective reductions of prochiral ketones to yield enantiomerically enriched alcohols.[2]
This application note details protocols for both a lipase-catalyzed transesterification and a baker's yeast-mediated reduction for the preparation of enantiomerically enriched (R)- and (S)-3-hydroxy-1-phenyl-1-butanone.
Applications
The enantiomers of 3-hydroxy-1-phenyl-1-butanone are valuable chiral building blocks for the synthesis of a variety of organic compounds. Enantiopure β-hydroxy ketones are key intermediates in the production of pharmaceuticals, agrochemicals, and natural products.[3] For instance, they can be utilized in the synthesis of chiral diols, amino alcohols, and other complex molecular architectures where stereochemistry is crucial for biological activity.
Data Presentation: Quantitative Analysis of Enzymatic Resolution
The following table summarizes typical quantitative data obtained from the enzymatic resolution of β-hydroxy ketones and similar chiral alcohols using various lipases. While specific data for 1-Butanone, 3-hydroxy-1-phenyl- is not extensively published, these examples provide a reasonable expectation of performance for the described protocols.
| Enzyme Source | Substrate | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | Enantiomeric Excess (e.e.) | Reference |
| Saccharomyces cerevisiae (Baker's Yeast) | 1-Phenyl-1,3-butanedione | - | Water/Sucrose | RT | 33 | >98% (S)-alcohol | [2] |
| Pseudomonas cepacia Lipase (PCL) | Aromatic Morita-Baylis-Hillman acetate | - (Hydrolysis) | Phosphate Buffer/Toluene | RT | ~50 | 92% (product) | [2] |
| Candida antarctica Lipase B (CAL-B) | Aromatic Morita-Baylis-Hillman butyrate | - (Hydrolysis) | Phosphate Buffer/Toluene | RT | ~50 | >99% (product) | [2] |
| Candida rugosa Lipase (CRL) | Racemic Flurbiprofen | 1-Octanol | Isooctane | 45 | 49 | >99% (S)-acid | [1] |
| Lipase from B. cepacia (PS IM) | Racemic 3-phenylisoserine ethyl ester | - (Hydrolysis) | Diisopropyl ether | 50 | 50 | 100% (product) | [1] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution via Transesterification
This protocol describes a general procedure for the kinetic resolution of racemic 1-Butanone, 3-hydroxy-1-phenyl- using a commercially available lipase. Optimization of enzyme choice, acyl donor, solvent, and temperature may be required to achieve desired conversion and enantioselectivity.
Materials:
-
Racemic 1-Butanone, 3-hydroxy-1-phenyl-
-
Lipase (e.g., from Pseudomonas cepacia, Candida antarctica B, or Candida rugosa)
-
Acyl donor (e.g., Vinyl acetate, Isopropenyl acetate)
-
Anhydrous organic solvent (e.g., Hexane, Toluene, Diisopropyl ether)
-
Molecular sieves (optional, for maintaining anhydrous conditions)
-
Standard laboratory glassware
-
Thermostatically controlled shaker or magnetic stirrer
-
Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., Chiral HPLC or GC)
Procedure:
-
To a dry flask, add racemic 1-Butanone, 3-hydroxy-1-phenyl- (1.0 mmol).
-
Dissolve the substrate in the selected anhydrous organic solvent (20 mL).
-
Add the acyl donor (1.2 - 2.0 mmol). Vinyl acetate is a common and effective choice.[4]
-
Add the lipase (typically 20-50 mg per mmol of substrate). The optimal amount should be determined experimentally.
-
If necessary, add activated molecular sieves to ensure anhydrous conditions.
-
Seal the flask and place it in a thermostatically controlled shaker or on a magnetic stirrer at the desired temperature (typically ranging from room temperature to 50°C).
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC, GC, or HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the unreacted alcohol and the acylated product.
-
Once the desired conversion is reached, stop the reaction by filtering off the enzyme.
-
Wash the filtered enzyme with a small amount of the reaction solvent and combine the filtrates.
-
Remove the solvent under reduced pressure.
-
The resulting mixture of the unreacted alcohol and the acylated product can be separated by column chromatography on silica gel.
Protocol 2: Baker's Yeast Mediated Stereoselective Reduction
This protocol describes the preparation of enantiomerically pure (S)-(+)-3-hydroxy-1-phenyl-1-butanone from 1-phenyl-1,3-butanedione using baker's yeast.[2]
Materials:
-
1-Phenyl-1,3-butanedione
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Water
-
Diatomaceous earth (Celite)
-
Ethyl acetate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a flask, suspend baker's yeast (30 g) in a solution of sucrose (30 g) in water (200 mL).
-
Stir the suspension at room temperature for 30 minutes to activate the yeast.
-
Add a solution of 1-phenyl-1,3-butanedione (1.0 g) in a minimal amount of ethanol.
-
Stir the reaction mixture vigorously at room temperature for 4-5 days. Monitor the reaction by TLC.
-
After the reaction is complete, add diatomaceous earth (Celite) to the mixture and filter.
-
Wash the filter cake with water.
-
Continuously extract the aqueous filtrate with ethyl acetate for 24 hours.
-
Dry the organic extract over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure (S)-(+)-3-hydroxy-1-phenyl-1-butanone.
Visualizations
Experimental Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for the lipase-catalyzed kinetic resolution.
Logical Relationship of Enzymatic Resolution
Caption: Principle of enzymatic kinetic resolution of a racemic alcohol.
References
- 1. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of Beta-Hydroxybutyrophenone for Pilot Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of beta-hydroxybutyrophenone, a key intermediate for the development of novel therapeutics. The protocols are designed for pilot plant scale to produce sufficient quantities for preclinical and early-phase clinical studies.
Introduction
Beta-hydroxybutyrophenone and its derivatives are of significant interest in medicinal chemistry. The butyrophenone scaffold is a well-established pharmacophore, with numerous approved drugs, such as the antipsychotic haloperidol, featuring this core structure.[1] The introduction of a hydroxyl group at the beta position offers a potential site for modifying the compound's pharmacokinetic and pharmacodynamic properties, including receptor binding affinity, selectivity, and metabolic stability. Butyrophenone derivatives have been shown to exhibit a range of biological activities, including analgesic and neuroleptic effects, primarily through their interaction with dopamine and serotonin receptors.[2][3] Some derivatives also show activity at NMDA receptors.[4]
This document outlines a robust and scalable synthetic route to beta-hydroxybutyrophenone, suitable for pilot plant production. Additionally, it provides detailed protocols for the characterization and preliminary biological evaluation of the synthesized compound, essential for advancing a drug development program.
Scale-up Synthesis of Beta-Hydroxybutyrophenone
The proposed synthetic route is a two-step process designed for safety, efficiency, and scalability. The first step involves the Friedel-Crafts acylation of benzene with butyryl chloride to yield butyrophenone.[5][6][7][8] The second step is a biocatalytic, stereoselective reduction of an alpha-brominated intermediate to introduce the beta-hydroxyl group. This enzymatic approach offers high enantioselectivity and avoids the use of hazardous reducing agents, making it a greener and more controlled process for pilot-scale manufacturing.[9][10][11][12][13]
Step 1: Friedel-Crafts Acylation for Butyrophenone Synthesis
This protocol details the synthesis of butyrophenone, the precursor to beta-hydroxybutyrophenone.
Materials and Equipment:
-
Jacketed glass reactor (20 L) with overhead stirrer, condenser, and nitrogen inlet
-
Addition funnel
-
Temperature probe
-
Benzene (anhydrous)
-
Butyryl chloride
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (5% w/v)
-
Brine solution
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Vacuum distillation apparatus
Protocol:
-
Reactor Setup: The 20 L jacketed glass reactor is thoroughly dried and purged with nitrogen.
-
Charging Reactants: Charge the reactor with anhydrous benzene (5 L) and cool the vessel to 0-5 °C using a chiller.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (1.5 kg, 11.25 mol) to the stirred benzene. Maintain the temperature below 10 °C during the addition.
-
Acylating Agent Addition: Add butyryl chloride (1.0 L, 9.6 mol) dropwise from the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Quenching: Cool the reactor back to 0-5 °C and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid (5 L).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1 M HCl (2 x 2 L), water (2 L), 5% sodium bicarbonate solution (2 L), and brine (2 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude butyrophenone by vacuum distillation.
Table 1: Process Parameters and Expected Results for Butyrophenone Synthesis
| Parameter | Value |
| Scale | 10 L |
| Benzene | 5 L |
| Butyryl Chloride | 1.0 L (9.6 mol) |
| Aluminum Chloride | 1.5 kg (11.25 mol) |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 12 hours |
| Expected Yield | 1.1 - 1.3 kg |
| Expected Purity (GC-MS) | >98% |
Step 2: Synthesis of Beta-Hydroxybutyrophenone via Biocatalytic Reduction
This protocol describes the synthesis of the target compound from butyrophenone.
Materials and Equipment:
-
Jacketed glass reactor (20 L)
-
pH meter and controller
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Ketoreductase enzyme (e.g., from a commercial supplier)
-
NADH or a cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Silica gel for column chromatography
Protocol:
-
Alpha-Bromination:
-
In a separate reactor, dissolve the purified butyrophenone (1 kg, 6.75 mol) in a suitable solvent.
-
Add N-Bromosuccinimide (NBS) (1.2 kg, 6.75 mol) and a catalytic amount of AIBN.
-
Heat the mixture to initiate the radical bromination. Monitor the reaction by TLC or GC-MS until completion.
-
Work up the reaction to isolate the crude alpha-bromobutyrophenone.
-
-
Biocatalytic Reduction:
-
Prepare a 15 L solution of phosphate buffer (0.1 M, pH 7.0) in the 20 L reactor.
-
Add the ketoreductase enzyme and the cofactor (or cofactor regeneration system).
-
Slowly add the crude alpha-bromobutyrophenone to the buffered enzyme solution.
-
Maintain the pH at 7.0 using a pH controller and the temperature at 30 °C.
-
Stir the reaction mixture and monitor the progress by HPLC.
-
-
Extraction and Purification:
-
Once the reaction is complete, extract the product with ethyl acetate (3 x 5 L).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude beta-hydroxybutyrophenone by silica gel column chromatography.
-
Table 2: Process Parameters and Expected Results for Beta-Hydroxybutyrophenone Synthesis
| Parameter | Value |
| Scale | 1 kg Butyrophenone |
| Enzyme | Ketoreductase |
| Cofactor System | NADH with regeneration |
| Reaction pH | 7.0 |
| Reaction Temperature | 30 °C |
| Reaction Time | 24-48 hours |
| Expected Yield | 70-85% |
| Expected Purity (HPLC) | >99% |
| Expected Enantiomeric Excess | >98% |
Experimental Protocols for Pilot Studies
The following protocols are designed for the initial in vitro and in vivo evaluation of the newly synthesized beta-hydroxybutyrophenone derivative.
Protocol 1: In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of the test compound for dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Radioligands (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A)
-
Cell membranes expressing the target receptors
-
Test compound (beta-hydroxybutyrophenone derivative)
-
Reference compounds (e.g., haloperidol, clozapine)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and reference compounds.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test or reference compound.
-
After incubation, rapidly filter the samples and wash to separate bound from unbound radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the IC50 values (concentration of compound that inhibits 50% of radioligand binding).
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
Objective: To determine the basic pharmacokinetic profile of the test compound.[14]
Animals: Male Sprague-Dawley rats (n=3 per group).
Procedure:
-
Administer the test compound intravenously (IV) and orally (PO) to two separate groups of rats.
-
Collect blood samples at specified time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.[14]
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.
-
Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[14]
Table 3: Sample Data Presentation for In Vivo PK Study
| Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | 1 | 10 |
| Cmax (ng/mL) | - | Value |
| Tmax (h) | - | Value |
| AUC (ng*h/mL) | Value | Value |
| Half-life (h) | Value | Value |
| Bioavailability (%) | - | Value |
Protocol 3: Preliminary In Vivo Efficacy and Safety Assessment
Objective: To assess the potential antipsychotic-like activity and extrapyramidal side effects (EPS) liability of the test compound.
Models:
-
Efficacy: Apomorphine-induced climbing in mice (a model for D2 receptor antagonism).
-
Safety (EPS): Catalepsy test in rats.
Procedure (Apomorphine-induced climbing):
-
Administer the test compound or vehicle to groups of mice.
-
After a set pretreatment time, administer apomorphine to induce climbing behavior.
-
Observe and score the climbing behavior at regular intervals.
-
Compare the scores of the treated groups to the vehicle group to determine efficacy.
Procedure (Catalepsy):
-
Administer the test compound or a positive control (e.g., haloperidol) to groups of rats.
-
At various time points, place the rat's forepaws on a raised bar and measure the time it remains in that posture.
-
Longer times indicate a higher propensity for catalepsy and potential EPS.
Visualizations
References
- 1. Butyrophenone - Wikipedia [en.wikipedia.org]
- 2. Combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II: whole-cell reductions | Semantic Scholar [semanticscholar.org]
- 10. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in the enzymatic reduction of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. admescope.com [admescope.com]
Application Note: High-Throughput Screening for Inhibitors of a Novel Human Oxidoreductase using a Fluorescence-Based Assay
Introduction Oxidoreductases are a class of enzymes that catalyze the transfer of electrons from one molecule to another and are implicated in a wide range of physiological and pathological processes. The hypothetical human oxidoreductase, hORX-1, is a recently identified enzyme believed to play a crucial role in cellular redox signaling pathways associated with inflammatory diseases. Dysregulation of hORX-1 activity leads to increased oxidative stress, making it a promising therapeutic target. To identify novel inhibitors of hORX-1, a robust and sensitive high-throughput screening (HTS) assay has been developed. This application note describes a fluorescence-based assay for screening small molecule libraries, including compounds such as 3-hydroxy-1-phenyl-1-butanone, for their inhibitory activity against hORX-1.
Assay Principle The HTS assay for hORX-1 is an indirect fluorescence-based assay that measures the consumption of the enzyme's cofactor, NADPH. The enzymatic reaction involves the hORX-1 catalyzed reduction of a substrate, which in turn oxidizes NADPH to NADP+. The amount of NADPH remaining after the reaction is quantified in a coupled reaction using diaphorase, which utilizes the remaining NADPH to reduce the non-fluorescent resazurin to the highly fluorescent resorufin. Therefore, a decrease in hORX-1 activity due to inhibition results in less NADPH consumption and consequently, a higher fluorescence signal. The assay is designed for high-throughput screening in a 384-well format and exhibits excellent statistical performance, making it suitable for large-scale compound library screening.[1]
Screening of 3-hydroxy-1-phenyl-1-butanone As part of a pilot screen of a diverse chemical library, 3-hydroxy-1-phenyl-1-butanone, a beta-hydroxy ketone, was evaluated for its potential to inhibit hORX-1. Beta-hydroxy ketones are of interest in drug discovery due to their structural motifs that can participate in hydrogen bonding and other interactions within an enzyme's active site. In this assay, 3-hydroxy-1-phenyl-1-butanone demonstrated weak, dose-dependent inhibition of hORX-1.
Quantitative Data Summary
The following table summarizes the performance of 3-hydroxy-1-phenyl-1-butanone in comparison to a known potent inhibitor (Positive Control) and a non-inhibiting compound (Negative Control).
| Compound | IC50 (µM) | Max. Inhibition (%) | Activity Class | Assay Z'-Factor |
| 3-hydroxy-1-phenyl-1-butanone | 78.5 | 45 | Weak Inhibitor | 0.78 |
| Potent Inhibitor (e.g., Apocynin) | 2.1 | 98 | Potent Inhibitor | 0.78 |
| Negative Control (e.g., DMSO) | > 200 | < 5 | Inactive | 0.78 |
Note: The data presented is hypothetical and for illustrative purposes.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human hORX-1 (purified, 1 mg/mL stock)
-
Substrate: hORX-1 specific substrate (10 mM stock in DMSO)
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) (10 mM stock in assay buffer)
-
Detection Reagents: Diaphorase (10 U/mL stock), Resazurin (1 mM stock in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.01% Tween-20
-
Compounds: 3-hydroxy-1-phenyl-1-butanone, positive and negative controls (10 mM stocks in DMSO)
-
Plates: 384-well, black, flat-bottom polystyrene plates
Assay Protocol in 384-Well Format
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the appropriate wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or a known inhibitor (positive control).
-
-
Enzyme Preparation and Dispensing:
-
Prepare the enzyme solution by diluting the hORX-1 stock to a final concentration of 10 nM in cold assay buffer.
-
Dispense 10 µL of the diluted enzyme solution to all wells except the blank wells (which receive 10 µL of assay buffer).
-
-
Compound Incubation:
-
Centrifuge the plates briefly (1 min at 1000 rpm) to ensure the contents are mixed.
-
Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare the substrate/cofactor mix by diluting the substrate to 20 µM and NADPH to 40 µM in assay buffer.
-
Dispense 10 µL of the substrate/cofactor mix to all wells to start the enzymatic reaction.
-
-
Enzymatic Reaction Incubation:
-
Centrifuge the plates briefly (1 min at 1000 rpm).
-
Incubate the reaction for 60 minutes at 37°C.
-
-
Reaction Termination and Signal Development:
-
Prepare the detection mix containing diaphorase (final concentration 0.1 U/mL) and resazurin (final concentration 20 µM) in assay buffer.
-
Dispense 10 µL of the detection mix to all wells.
-
-
Signal Incubation and Measurement:
-
Incubate the plates for 20 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis
-
Percent Inhibition Calculation: The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_NegativeControl - Signal_Blank))
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Z'-Factor Calculation: The Z'-factor is calculated to assess the quality of the assay using the signals from the positive and negative controls: Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[1]
Visualizations
Hypothetical Signaling Pathway of hORX-1
Caption: Hypothetical signaling pathway involving hORX-1 in inflammation.
High-Throughput Screening Experimental Workflow
Caption: Workflow for the hORX-1 high-throughput screening assay.
References
Application Notes and Protocols: 1-Butanone, 3-hydroxy-1-phenyl- as a Versatile Building Block for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-Butanone, 3-hydroxy-1-phenyl- as a starting material for the synthesis of a variety of novel heterocyclic compounds with potential biological activities. The protocols outlined below are based on established synthetic methodologies for analogous compounds and can be adapted for this specific precursor.
Introduction to 1-Butanone, 3-hydroxy-1-phenyl-
1-Butanone, 3-hydroxy-1-phenyl- is a valuable bifunctional molecule. The presence of a ketone and a hydroxyl group on a flexible butane chain makes it an ideal precursor for a range of cyclization reactions to form five- and six-membered heterocyclic rings. These heterocycles, including pyrazoles, pyrimidines, pyridazines, and isoxazoles, form the core of many biologically active compounds and are of significant interest in medicinal chemistry and drug discovery.[1][2][3][4]
Synthesis of Chalcone Intermediate
A common and efficient strategy to increase the reactive potential of 1-Butanone, 3-hydroxy-1-phenyl- is to first convert it into a chalcone derivative through a Claisen-Schmidt condensation. This intermediate, an α,β-unsaturated ketone, is then readily cyclized with various binucleophiles to yield the desired heterocyclic systems.[5][6][7]
Experimental Protocol: Synthesis of (E)-1-phenyl-3-(1-hydroxyethyl)prop-2-en-1-one (Chalcone Intermediate)
A mixture of 1-Butanone, 3-hydroxy-1-phenyl- (0.01 mol) and an appropriate aromatic aldehyde (0.01 mol) is dissolved in ethanol (30 mL). To this solution, an aqueous solution of potassium hydroxide (40%) is added dropwise with constant stirring at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water and neutralized with dilute HCl. The precipitated solid is filtered, washed with water until neutral, and recrystallized from a suitable solvent like ethanol to afford the chalcone intermediate.
Synthesis of Novel Heterocycles
Pyrazole Derivatives
Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[2][8][9][10][11]
To a solution of the chalcone intermediate (0.01 mol) in ethanol (20 mL), hydrazine hydrate (0.02 mol) is added. The reaction mixture is refluxed for 6-8 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pyrazole derivative.
Pyrimidine Derivatives
Pyrimidine derivatives are of great interest due to their presence in nucleic acids and their wide range of pharmacological applications, including antimicrobial and antifungal activities.[3][12][13][14]
A mixture of the chalcone intermediate (0.01 mol) and urea (0.01 mol) is dissolved in ethanol (30 mL). To this solution, an aqueous solution of potassium hydroxide (40%) is added, and the mixture is refluxed for 8-10 hours. After monitoring the reaction by TLC, the mixture is cooled and poured into ice-cold water, then neutralized with dilute HCl. The precipitate is filtered, washed with water, and recrystallized to give the pyrimidine derivative.[15]
Pyridazine Derivatives
Pyridazinone derivatives are recognized for their potential anti-inflammatory activities.[4]
To a solution of the chalcone intermediate (0.01 mol) in glacial acetic acid (20 mL), hydrazine hydrate (0.01 mol) is added, and the mixture is refluxed for 10-12 hours. The reaction mixture is then cooled and poured into crushed ice. The solid product is filtered, washed with water, and recrystallized from ethanol to afford the pyridazinone derivative.
Isoxazole Derivatives
Isoxazoles are another class of five-membered heterocycles with diverse biological activities.[1][16][17][18][19]
A mixture of the chalcone intermediate (0.01 mol) and hydroxylamine hydrochloride (0.015 mol) in ethanol (30 mL) is refluxed in the presence of a base such as 40% KOH (5 mL) for 12 hours.[17] The reaction is monitored by TLC. After completion, the mixture is cooled, poured into crushed ice, and the resulting solid is filtered, washed with water, and recrystallized to yield the isoxazole derivative.
Quantitative Data on Biological Activities
The following tables summarize the biological activities of heterocyclic compounds derived from chalcone precursors, demonstrating the potential of the derivatives synthesized from 1-Butanone, 3-hydroxy-1-phenyl-.
Table 1: Antimicrobial Activity of Chalcone-Derived Heterocycles
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Pyrazole | Staphylococcus aureus | 25-200 | [8] |
| Pyrazole | Escherichia coli | - | |
| Pyrimidine | Staphylococcus aureus | Moderate Activity | [13] |
| Pyrimidine | Candida tropicalis | Good Activity | [13] |
| Isoxazole | Microsporum gypseum | 31.25-62.5 | [20] |
Table 2: Anti-inflammatory Activity of Chalcone-Derived Heterocycles
| Compound Class | Assay | IC50 (µM) | Reference |
| Pyridazinone | COX-2 Inhibition | Varies | [4] |
| Chalcone | NO Production Inhibition | Varies | [21] |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of novel heterocycles.
Signaling Pathway
Chalcone derivatives have been reported to exhibit anti-inflammatory effects by modulating signaling pathways such as NF-κB and JNK.[21]
Caption: Inhibition of NF-κB and JNK pathways by chalcone derivatives.
References
- 1. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajchem-a.com [ajchem-a.com]
- 13. [PDF] Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity | Semantic Scholar [semanticscholar.org]
- 14. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. Isoxazole synthesis [organic-chemistry.org]
- 17. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
No Documented Applications of Beta-Hydroxybutyrophenone in Materials Science
A comprehensive review of scientific literature and chemical databases reveals no established practical applications for beta-hydroxybutyrophenone in the field of materials science. This compound is primarily recognized and utilized in the realms of organic synthesis and pharmacology.
Efforts to identify use cases for beta-hydroxybutyrophenone as a monomer, polymer additive, or precursor in material synthesis have not yielded any results. The scientific discourse surrounding this molecule is consistently centered on its chemical synthesis and its role as a building block for pharmaceutical compounds. Butyrophenone derivatives are a well-known class of pharmaceuticals used in the treatment of various psychiatric disorders.[1][2][3] For instance, haloperidol, a prominent antipsychotic medication, is a notable example of a butyrophenone derivative.[1]
Research has been conducted on the synthesis of specific derivatives, such as 5-fluoro-2-hydroxy butyrophenone, for its potential biological activities in agriculture as an antifungal agent.[4] However, this line of inquiry does not extend into the domain of materials science.
It is important to distinguish beta-hydroxybutyrophenone from polyhydroxybutyrate (PHB). While both names contain "butyrate," they are fundamentally different substances. Beta-hydroxybutyrophenone is a small organic molecule, whereas PHB is a biodegradable polyester produced by microorganisms, which has applications as a bioplastic.[5] Any association between the two based on nomenclature is coincidental in the context of materials science applications.
Given the absence of foundational research and documented applications, it is not feasible to generate the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations for the use of beta-hydroxybutyrophenone in materials science. The core requirements for such a document—verifiable data and established methodologies—do not currently exist in this specific scientific area.
References
- 1. Butyrophenone - Wikipedia [en.wikipedia.org]
- 2. Combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. In vivo and Post-synthesis Strategies to Enhance the Properties of PHB-Based Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Butanone, 3-hydroxy-1-phenyl-
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Butanone, 3-hydroxy-1-phenyl-.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction yield and product purity.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature. For aldol condensation reactions, ensure the temperature is maintained within the optimal range (e.g., 28-40 °C for the initial condensation) to prevent side reactions.[1] |
| Side Product Formation: Competing reactions, such as self-condensation of the ketone or Cannizzaro reaction of the aldehyde, can reduce the yield of the desired product. | Slowly add the aldehyde to the reaction mixture to maintain a low concentration. Ensure the purity of starting materials, as impurities can catalyze side reactions. | |
| Dehydration of Aldol Product: The initial β-hydroxy ketone can easily dehydrate to form an α,β-unsaturated ketone, especially under harsh basic or acidic conditions or at elevated temperatures. | Maintain a controlled temperature during the reaction and workup. Use milder bases or acids where possible. | |
| Suboptimal Catalyst Concentration: Incorrect amounts of acid or base catalyst can lead to an incomplete reaction or an increase in side products. | Carefully control the concentration of the catalyst. For instance, in a base-catalyzed condensation, a 10-20% aqueous sodium hydroxide solution has been shown to be effective.[1] | |
| Formation of Multiple Products | Lack of Chemoselectivity: In reactions involving diketones, reduction may occur at the wrong carbonyl group. | Employ chemoselective reducing agents. For example, using LiHMDS to form the enolate of a β-diketone followed by reduction with lithium aluminum hydride can selectively reduce the alkyl ketone over the aryl ketone.[2] |
| Lack of Stereoselectivity: If a specific stereoisomer is desired, the reaction conditions may not be providing the necessary stereocontrol. | For enantioselective synthesis, consider using biocatalysts like baker's yeast, which can reduce 1-phenyl-1,3-butanedione with high chemo- and enantio-selectivity to the (S)-(+)-enantiomer.[2][3][4] | |
| Difficult Purification | Oily Product: The crude product may be an oil that is difficult to crystallize or purify by column chromatography. | The crude product can be purified by column chromatography on silica gel.[3] Alternatively, vacuum distillation followed by recrystallization can be an effective method for purification.[1] |
| Co-eluting Impurities: Side products may have similar polarities to the desired product, making separation by chromatography challenging. | Optimize the eluent system for column chromatography by testing various solvent mixtures with different polarities. Gradient elution may be necessary. Recrystallization from a suitable solvent system can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 1-Butanone, 3-hydroxy-1-phenyl-?
A1: Common synthetic routes start from p-hydroxybenzaldehyde and acetone via an aldol condensation followed by hydrogenation[1], or from 1-phenyl-1,3-butanedione via a selective reduction[2][3].
Q2: How can I improve the enantiomeric excess (ee) of my product?
A2: For stereospecific synthesis, employing a biocatalyst is a highly effective method. The use of baker's yeast for the reduction of 1-phenyl-1,3-butanedione has been reported to yield (S)-(+)-3-hydroxy-1-phenyl-1-butanone with an enantiomeric purity of over 98%[2][3][4].
Q3: My reaction is sluggish. What can I do to increase the reaction rate?
A3: For aldol-type condensations, ensure the catalyst concentration is optimal. For the reaction of p-hydroxybenzaldehyde and acetone, a 10-20% aqueous sodium hydroxide solution is recommended[1]. Additionally, a moderate increase in temperature (e.g., to 28-40 °C) can increase the rate, but this should be done cautiously to avoid promoting side reactions[1].
Q4: What is a suitable method for purifying the final product?
A4: Purification can be achieved through several methods depending on the nature of the crude product. Column chromatography using silica gel is a common technique[3]. For products that are difficult to purify by chromatography, vacuum distillation followed by recrystallization has been shown to be effective, improving both purity and yield[1].
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Many of the reagents, such as sodium hydroxide and lithium aluminum hydride, are corrosive or highly reactive and should be handled with care in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (S)-(+)-3-hydroxy-1-phenyl-1-butanone via Baker's Yeast Reduction
This protocol is adapted from the chemo- and enantioselective reduction of 1-phenyl-1,3-butanedione.
Materials:
-
1-phenyl-1,3-butanedione
-
Baker's yeast
-
Sucrose
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Eluent: Chloroform-ether mixture
Procedure:
-
Prepare a fermenting yeast-sugar-water suspension according to standard procedures.
-
Add 1-phenyl-1,3-butanedione to the fermenting yeast suspension.
-
Allow the reaction to proceed, monitoring the consumption of the starting material by TLC.
-
Upon completion, extract the reaction mixture with dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a chloroform-ether (60:40) eluent to yield (S)-(+)-3-hydroxy-1-phenyl-1-butanone.
Expected Yield: Approximately 33-40%[3].
Protocol 2: Synthesis of p-hydroxy-phenyl butanone via Aldol Condensation and Hydrogenation
This protocol describes a two-step synthesis starting from p-hydroxybenzaldehyde and acetone.
Materials:
-
p-Hydroxybenzaldehyde
-
Acetone
-
Aqueous sodium hydroxide solution (10-20%)
-
Hydrogen gas
-
Nickel catalyst
Procedure: Step 1: Condensation
-
In a reaction vessel, combine p-hydroxybenzaldehyde and acetone in the presence of a 10-20% aqueous sodium hydroxide solution as the basic catalyst.
-
Heat the mixture to 28-40 °C under normal pressure and allow it to react for 4 hours to generate p-hydroxyphenyl methylene acetone[1].
Step 2: Hydrogenation
-
Subject the p-hydroxyphenyl methylene acetone from Step 1 to hydrogenation using a nickel catalyst.
-
Carry out the reaction at a temperature of 200-250 °C and a hydrogen pressure of 10 kg/cm ² for 4 hours[1].
-
After the reaction, purify the product by vacuum distillation followed by recrystallization.
Expected Yield: The overall reaction yield can be as high as 96%[1].
Data Summary
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield | Reference |
| Baker's Yeast Reduction | 1-phenyl-1,3-butanedione | Baker's yeast, sucrose | Fermentation | 33-40% | [3] |
| Aldol Condensation & Hydrogenation | p-Hydroxybenzaldehyde, Acetone | NaOH, H₂/Nickel catalyst | Condensation: 28-40°C; Hydrogenation: 200-250°C, 10 kg/cm ² H₂ | ~96% | [1] |
| Racemic Synthesis via Reduction | 1-phenyl-1,3-butanediol | Pyridinium dichromate | Room temperature, 3 hours | 59% | [3] |
Visualizations
Caption: General workflow for the synthesis of 1-Butanone, 3-hydroxy-1-(p-hydroxyphenyl)-.
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
Technical Support Center: Synthesis of 3-Hydroxy-1-phenyl-1-butanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydroxy-1-phenyl-1-butanone. Our aim is to help you identify and resolve common side reactions and other experimental challenges.
Troubleshooting Guide
Problem 1: Low Yield of 3-hydroxy-1-phenyl-1-butanone
Low yields of the desired product can be attributed to several factors, primarily the prevalence of side reactions. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Self-condensation of Acetophenone: Acetophenone can react with itself to form 3-hydroxy-1,3-diphenyl-1-butanone. | - Control Stoichiometry: Use a slight excess of acetaldehyde to ensure the acetophenone enolate preferentially reacts with the more electrophilic aldehyde.[1] - Slow Addition of Acetaldehyde: Add acetaldehyde dropwise to the reaction mixture containing acetophenone and the base. This maintains a low concentration of the enolate at any given time, favoring the cross-condensation. |
| Self-condensation of Acetaldehyde: Acetaldehyde can undergo self-condensation to produce 3-hydroxybutanal. | - Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to minimize the rate of acetaldehyde self-condensation. - Base Concentration: Use a catalytic amount of a moderately strong base (e.g., NaOH, KOH). High base concentrations can accelerate the self-condensation of the more reactive acetaldehyde. |
| Dehydration of the Product: The desired 3-hydroxy-1-phenyl-1-butanone can dehydrate to form the α,β-unsaturated ketone, 1-phenyl-2-buten-1-one, especially at elevated temperatures. | - Maintain Low Temperature: Keep the reaction and work-up temperatures low to prevent elimination of water from the aldol product.[2] - Neutralize Promptly: Neutralize the basic catalyst as soon as the reaction is complete to avoid base-catalyzed dehydration during work-up. |
| Incomplete Reaction: The reaction may not have proceeded to completion. | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials. - Reaction Time: Ensure a sufficient reaction time, but avoid excessively long times that could promote side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the synthesis of 3-hydroxy-1-phenyl-1-butanone?
A1: The synthesis of 3-hydroxy-1-phenyl-1-butanone via the aldol condensation of acetophenone and acetaldehyde is susceptible to three main side reactions:
-
Self-condensation of Acetophenone: Two molecules of acetophenone react to form 3-hydroxy-1,3-diphenyl-1-butanone.
-
Self-condensation of Acetaldehyde: Two molecules of acetaldehyde react to form 3-hydroxybutanal (aldol).[3][4]
-
Dehydration: The desired product, 3-hydroxy-1-phenyl-1-butanone, can lose a molecule of water to form the conjugated enone, 1-phenyl-2-buten-1-one. This is particularly favored at higher temperatures.
Q2: How can I minimize the formation of the self-condensation product of acetophenone?
A2: To minimize the self-condensation of acetophenone, it is crucial to exploit the higher reactivity of acetaldehyde as an electrophile.[1] By adding acetaldehyde slowly to the reaction mixture, the acetophenone enolate that is formed is more likely to react with the readily available acetaldehyde rather than another molecule of acetophenone. Using a slight excess of acetaldehyde can also help drive the reaction towards the desired cross-aldol product.
Q3: What reaction conditions are optimal for preventing the self-condensation of acetaldehyde?
A3: Acetaldehyde is highly reactive and prone to self-condensation. To mitigate this:
-
Maintain Low Temperatures: Running the reaction at a reduced temperature (e.g., 0-5 °C) significantly slows down the rate of this side reaction.
-
Control Base Concentration: Use the minimum effective concentration of the base catalyst. A high concentration of a strong base can rapidly catalyze the self-condensation of the aldehyde.
Q4: My product seems to be contaminated with an α,β-unsaturated ketone. How can I prevent its formation?
A4: The formation of 1-phenyl-2-buten-1-one is due to the dehydration of your desired product. This is often catalyzed by heat and the presence of a base or acid. To prevent this:
-
Strictly control the reaction temperature, keeping it as low as is practical for the reaction to proceed.
-
Promptly neutralize the reaction mixture after completion to remove the base catalyst which can promote dehydration during work-up and storage.
Q5: What is a recommended experimental protocol to maximize the yield of 3-hydroxy-1-phenyl-1-butanone and minimize side products?
A5: The following protocol is designed to favor the formation of the desired cross-aldol product.
Experimental Protocol: Synthesis of 3-hydroxy-1-phenyl-1-butanone
Materials:
-
Acetophenone
-
Acetaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (HCl), dilute
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetophenone (1 equivalent) in ethanol at room temperature.
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of sodium hydroxide (e.g., 10% aqueous solution, 0.1 equivalents) and add it to the cooled acetophenone solution.
-
Slowly add acetaldehyde (1.1 equivalents) dropwise from the dropping funnel to the stirred reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C and monitor its progress using TLC (e.g., using a hexane:ethyl acetate solvent system).
-
Once the reaction is complete (typically 1-2 hours), quench the reaction by adding dilute HCl until the solution is neutral (pH ~7).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volume of residue).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Q6: How can I effectively purify 3-hydroxy-1-phenyl-1-butanone from the side products?
A6: Purification can be challenging due to the similar polarities of the desired product and its side products.
-
Column Chromatography: This is the most effective method. A silica gel column with a gradient elution starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity will allow for the separation of the less polar unreacted acetophenone and the dehydrated product (1-phenyl-2-buten-1-one) from the more polar desired product and the self-condensation products.
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be attempted. Suitable solvent systems would need to be determined empirically but might include mixtures of ethanol and water, or toluene and hexane.[5] However, this may be less effective at removing structurally similar impurities.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the competing reactions, the following diagrams illustrate the main and side reaction pathways, as well as a troubleshooting workflow.
Caption: Reaction scheme showing the desired synthesis and major side reactions.
Caption: A workflow for troubleshooting low yields in the synthesis.
References
- 1. organic chemistry - Major product for aldol condensation between acetophenone and acetaldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. 3-Hydroxybutanal | C4H8O2 | CID 7897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butanal, 3-hydroxy- [webbook.nist.gov]
- 5. CN1036455C - Synthesis of p-hydroxy-phenyl butanone - Google Patents [patents.google.com]
Technical Support Center: Beta-Hydroxybutyrophenone Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of beta-hydroxybutyrophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude beta-hydroxybutyrophenone sample?
A1: Impurities can arise from several sources, including unreacted starting materials, byproducts of the synthesis reaction, and degradation of the target compound. Common synthesis routes, such as the Friedel-Crafts acylation of benzene with 3-hydroxybutyryl chloride or a related precursor, can introduce specific impurities.
Potential Impurities in Beta-Hydroxybutyrophenone Synthesis:
| Impurity Type | Specific Examples | Potential Origin |
| Starting Materials | Benzene, 3-hydroxybutyric acid, 3-hydroxybutyryl chloride | Incomplete reaction |
| Byproducts | Polyalkylated species (e.g., di-acylated benzene), regioisomers | Friedel-Crafts side reactions |
| Reaction Intermediates | Anhydrides or esters of 3-hydroxybutyric acid | Incomplete conversion or side reactions |
| Degradation Products | Dehydration products (e.g., crotonophenone) | Exposure to high temperatures or acidic/basic conditions |
| Residual Solvents/Reagents | Dichloromethane, aluminum chloride, etc. | Incomplete removal during workup |
Q2: What are the initial recommended steps for purifying crude beta-hydroxybutyrophenone?
A2: A general workflow for the purification of beta-hydroxybutyrophenone involves an initial workup to remove bulk impurities, followed by one or more chromatographic and/or recrystallization steps.
Caption: General purification workflow for beta-hydroxybutyrophenone.
Q3: How can I effectively remove unreacted aldehydes or highly reactive ketones from my sample?
A3: A bisulfite extraction can be an effective method for removing aldehyde and some reactive ketone impurities. This technique converts the carbonyl compound into a water-soluble bisulfite adduct, which can then be separated from the desired product in an aqueous layer.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | Use a solvent with a lower boiling point. Use a two-solvent system: dissolve in a good solvent and add a poor solvent dropwise until turbidity persists, then heat to clarify and cool slowly. |
| No Crystal Formation | The solution is not sufficiently saturated. The solution is cooling too rapidly. The glassware is too smooth for nucleation to occur. | Evaporate some of the solvent to increase the concentration. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure beta-hydroxybutyrophenone. |
| Poor Recovery | Too much solvent was used. The compound is significantly soluble in the cold solvent. Crystals were not completely collected during filtration. | Concentrate the filtrate and attempt a second crop of crystals. Ensure the solvent is ice-cold when washing the crystals. Wash the filtration flask with a small amount of cold solvent to recover any remaining crystals. |
| Colored Impurities in Crystals | The impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well). A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | The eluent polarity is too high or too low. The column was not packed properly (channeling). The column was overloaded with the sample. | Optimize the eluent system using thin-layer chromatography (TLC) first. Repack the column carefully to ensure a uniform stationary phase. Reduce the amount of sample loaded onto the column. |
| Compound Stuck on the Column | The eluent is not polar enough to elute the compound. The compound is interacting too strongly with the stationary phase (e.g., silica gel). | Gradually increase the polarity of the mobile phase (gradient elution). If using silica gel, consider switching to a less acidic stationary phase like alumina, or add a small percentage of a modifier like triethylamine to the eluent for basic compounds (or acetic acid for acidic compounds). |
| Tailing of Peaks | The compound is interacting too strongly with active sites on the stationary phase. The sample is too concentrated. | Add a small amount of a polar solvent (e.g., methanol) or a modifier (e.g., triethylamine or acetic acid) to the eluent. Dilute the sample before loading. |
| Cracked or Dry Column | The solvent level dropped below the top of the stationary phase. | This is generally irreversible and requires repacking the column. Always ensure the solvent level remains above the stationary phase. |
Experimental Protocols
Protocol 1: Recrystallization of Beta-Hydroxybutyrophenone (General Procedure)
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal single solvents will show low solubility at room temperature and high solubility when hot. Common solvents to screen include ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures such as ethanol/water or hexane/ethyl acetate.
-
Dissolution: In an Erlenmeyer flask, add the crude beta-hydroxybutyrophenone and a minimal amount of the chosen hot solvent to just dissolve the solid. Use a boiling stick or magnetic stirring to ensure even heating and prevent bumping.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, you may add a small amount of activated charcoal and then filter.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove residual solvent.
Protocol 2: Column Chromatography of Beta-Hydroxybutyrophenone (General Procedure)
-
Stationary and Mobile Phase Selection: For a compound like beta-hydroxybutyrophenone, silica gel is a common stationary phase. The mobile phase (eluent) can be optimized using TLC. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. A typical starting eluent system could be a 9:1 or 4:1 mixture of hexane:ethyl acetate.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the column. Alternatively, dissolve the sample in a minimal amount of the eluent and load it directly onto the column.
-
Elution: Begin eluting with the determined mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified beta-hydroxybutyrophenone.
Signaling Pathways and Logical Relationships
The synthesis of beta-hydroxybutyrophenone via Friedel-Crafts acylation involves a key electrophilic aromatic substitution mechanism. Understanding this pathway can help in troubleshooting impurity formation.
Caption: Mechanism of Friedel-Crafts acylation for beta-hydroxybutyrophenone synthesis.
Technical Support Center: Overcoming Solubility Challenges with 1-Butanone, 3-hydroxy-1-phenyl-
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the poor solubility of 1-Butanone, 3-hydroxy-1-phenyl- in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of 1-Butanone, 3-hydroxy-1-phenyl-?
A1: 1-Butanone, 3-hydroxy-1-phenyl- is a hydrophobic organic compound. Its calculated XLogP3 value of approximately 1.3 suggests poor solubility in water and preferential solubility in organic solvents. Experimental data on structurally similar compounds, such as butyrophenone and other phenyl butanone derivatives, indicate that it is likely soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, and poorly soluble in aqueous solutions.
Q2: Why is my compound, 1-Butanone, 3-hydroxy-1-phenyl-, not dissolving in my aqueous assay buffer?
A2: The inherent hydrophobicity of 1-Butanone, 3-hydroxy-1-phenyl- is the primary reason for its poor solubility in aqueous buffers. The presence of a phenyl group and a four-carbon chain contributes to its nonpolar character, leading to unfavorable interactions with polar water molecules.
Q3: What is the recommended solvent for preparing a stock solution of 1-Butanone, 3-hydroxy-1-phenyl-?
A3: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing a concentrated stock solution of 1-Butanone, 3-hydroxy-1-phenyl-. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds. Ethanol can be a suitable alternative.
Q4: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A4: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the assay medium below 0.5% (v/v) to minimize cytotoxicity and other off-target effects. It is always recommended to perform a vehicle control experiment to assess the impact of the solvent on your specific assay.
Q5: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A5: This is a common issue when working with hydrophobic compounds. Refer to the Troubleshooting Guide below for a step-by-step approach to address this problem. Strategies include modifying the dilution method, using a co-solvent, or adjusting the pH of the buffer.
Troubleshooting Guide
This guide provides a systematic approach to overcoming common solubility issues encountered with 1-Butanone, 3-hydroxy-1-phenyl- during experimental work.
Issue 1: Compound is difficult to dissolve when preparing a stock solution.
-
Question: I am having trouble dissolving the powdered 1-Butanone, 3-hydroxy-1-phenyl- in my chosen organic solvent (e.g., DMSO, ethanol). What steps can I take?
-
Answer:
-
Increase Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.
-
Apply Gentle Heat: Warm the solution in a water bath at 37°C for 5-10 minutes. This can often increase the rate of dissolution.
-
Use Sonication: Place the vial in a bath sonicator for 5-10 minutes to break up any aggregates and enhance dissolution.
-
Re-evaluate Solvent Choice: If the compound remains insoluble, consider a stronger organic solvent if your experimental design permits. However, for most biological assays, DMSO is the preferred starting point.
-
Issue 2: Precipitation occurs upon dilution of the stock solution into aqueous buffer.
-
Question: My 1-Butanone, 3-hydroxy-1-phenyl- is fully dissolved in the DMSO stock, but it crashes out of solution when I add it to my assay buffer. How can I prevent this?
-
Answer:
-
Optimize Dilution Technique:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock 1:10 in the aqueous buffer, vortex, and then perform the next dilution.
-
Rapid Mixing: Add the stock solution to the aqueous buffer while vortexing to ensure immediate and thorough mixing, which can prevent localized high concentrations that lead to precipitation.
-
-
Reduce Final Compound Concentration: The desired final concentration in the assay may be above the compound's aqueous solubility limit. Try testing a lower concentration range.
-
Increase Final DMSO Concentration (with caution): If your assay can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can help maintain solubility. Always verify the tolerance of your assay.
-
Consider Co-solvents: The use of a co-solvent like polyethylene glycol (PEG) in the final assay medium can improve the solubility of hydrophobic compounds.
-
Issue 3: Inconsistent or non-reproducible assay results.
-
Question: I am observing high variability in my assay results when using 1-Butanone, 3-hydroxy-1-phenyl-. Could this be related to solubility?
-
Answer: Yes, poor solubility is a common cause of inconsistent results.
-
Visual Inspection: Before running your assay, visually inspect your final solutions for any signs of precipitation (cloudiness, particulates). Centrifuge a small aliquot to see if a pellet forms.
-
Prepare Fresh Dilutions: Do not use diluted solutions that have been stored for an extended period, as the compound may precipitate over time. Prepare fresh dilutions for each experiment.
-
Determine Kinetic Solubility: Perform a simple kinetic solubility test (see Experimental Protocols section) to understand the approximate solubility limit of your compound in the final assay buffer. This will help you work within a concentration range where the compound is fully dissolved.
-
Estimated Solubility of 1-Butanone, 3-hydroxy-1-phenyl-
| Solvent/Solution | Estimated Solubility Category | Estimated Concentration Range | Notes |
| Water | Low | < 0.1 mg/mL | Essentially insoluble in aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | Low | < 0.1 mg/mL | Similar to water; salts do not significantly improve solubility. |
| Dimethyl Sulfoxide (DMSO) | High | > 50 mg/mL | The recommended solvent for preparing concentrated stock solutions. |
| Ethanol (100%) | High | > 30 mg/mL | A good alternative to DMSO for stock solutions. |
| Methanol (100%) | Medium to High | > 20 mg/mL | Generally a good solvent for compounds of this nature. |
| Acetonitrile | Medium | > 10 mg/mL | Can be used, but may be less effective than DMSO or ethanol. |
| Assay Buffer with 0.5% DMSO | Low to Medium | 10 - 100 µM | The final concentration in the assay will be limited by its aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the standard procedure for preparing a stock solution of 1-Butanone, 3-hydroxy-1-phenyl-.
-
Weigh the Compound: Accurately weigh the desired amount of 1-Butanone, 3-hydroxy-1-phenyl- powder in a suitable vial.
-
Add Solvent: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10, 20, or 50 mM).
-
Dissolve the Compound:
-
Vortex the vial for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes.
-
If necessary, sonicate the vial in a bath sonicator for 5-10 minutes.
-
-
Visual Confirmation: Ensure the solution is clear and free of any visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Determination in Assay Buffer
This protocol provides a method to estimate the kinetic solubility of 1-Butanone, 3-hydroxy-1-phenyl- in your specific assay buffer.
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of your compound in 100% DMSO.
-
Dilution into Assay Buffer: Transfer a small, equal volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing your assay buffer (e.g., 198 µL). This will result in a constant final DMSO concentration.
-
Incubation and Observation: Incubate the plate at room temperature for 1-2 hours. Visually inspect each well for signs of precipitation. A nephelometer or plate reader capable of measuring light scatter can be used for a more quantitative assessment.
-
Determine Solubility Limit: The highest concentration that remains clear is the approximate kinetic solubility of the compound under those conditions.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Workflow for kinetic solubility determination.
Degradation pathways of 3-hydroxy-1-phenyl-1-butanone under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxy-1-phenyl-1-butanone. It addresses potential issues related to its degradation under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3-hydroxy-1-phenyl-1-butanone under acidic conditions?
Under acidic conditions, 3-hydroxy-1-phenyl-1-butanone, a β-hydroxy ketone, is susceptible to two main degradation pathways:
-
Acid-Catalyzed Dehydration: This is a common pathway for β-hydroxy carbonyl compounds. The hydroxyl group is protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a carbon-carbon double bond, resulting in α,β-unsaturated ketones. This reaction can proceed through an E1 or E2 mechanism.
-
Retro-Aldol Reaction: This pathway involves the cleavage of the carbon-carbon bond between the α- and β-carbons (relative to the carbonyl group). The reaction is essentially the reverse of an aldol condensation and is catalyzed by acid. This results in the formation of an aldehyde and a ketone.
Caption: Primary degradation pathways of 3-hydroxy-1-phenyl-1-butanone in acid.
Q2: What are the expected degradation products I should monitor for?
Based on the degradation pathways described above, the primary degradation products to monitor are:
-
From Dehydration:
-
1-phenyl-2-buten-1-one (a conjugated ketone)
-
1-phenyl-1-buten-3-one (a potential isomer, depending on the elimination pathway)
-
-
From Retro-Aldol Reaction:
-
Benzaldehyde
-
Acetone
-
Q3: What analytical techniques are recommended for studying the degradation of 3-hydroxy-1-phenyl-1-butanone?
A stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique. A C18 or a Phenyl column can be effective for separating the parent drug from its more non-polar degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable for the identification of unknown degradation products by providing molecular weight and fragmentation information.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying volatile degradation products like acetone.
Q4: How should a forced degradation study be designed for this compound under acidic conditions?
Forced degradation studies help to identify potential degradation products and establish the degradation pathway. A typical approach for acid hydrolysis involves:
-
Acid Selection: Use common laboratory acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Concentration: Start with a concentration range of 0.1 N to 1 N.
-
Temperature: Experiments can be conducted at room temperature and elevated temperatures (e.g., 40°C, 60°C, 80°C) to accelerate degradation.
-
Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) to track the degradation progress.
The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative of the pathways without being overly complex due to secondary degradation.[1][2]
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Rapid and complete degradation of the parent compound at the first time point. | The stress conditions (acid concentration, temperature) are too harsh. | - Reduce the acid concentration (e.g., from 1 N to 0.1 N or 0.01 N).- Lower the reaction temperature.- Decrease the duration of the experiment. |
| No significant degradation is observed even after prolonged exposure to acidic conditions. | The compound is highly stable under the tested conditions, or the analytical method is not stability-indicating. | - Increase the severity of the stress conditions (higher acid concentration or temperature).- Ensure your analytical method can separate the parent compound from potential co-eluting degradants. This may require method re-validation with spiked samples of potential degradants. |
| Multiple unknown peaks appear in the chromatogram, and the mass balance is poor. | Secondary degradation of primary products is occurring. The analytical method may not be detecting all degradation products (e.g., they don't have a UV chromophore). | - Analyze samples at earlier time points to identify the primary degradants before they further degrade.- Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in conjunction with UV.- Employ LC-MS to identify the unknown peaks. |
| Inconsistent or irreproducible degradation profiles between experiments. | - Inaccurate preparation of acidic solutions.- Fluctuations in temperature.- Variability in sample preparation. | - Prepare fresh acid solutions for each experiment.- Use a calibrated and temperature-controlled water bath or oven.- Standardize the sample preparation procedure and ensure it is followed precisely. |
Quantitative Data Summary
The following table provides an illustrative example of data that could be generated from a forced degradation study of 3-hydroxy-1-phenyl-1-butanone.
Table 1: Example Data from a Forced Degradation Study in 0.1 N HCl at 60°C
| Time (hours) | % 3-hydroxy-1-phenyl-1-butanone Remaining | % 1-phenyl-2-buten-1-one | % Benzaldehyde |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 3.8 | 0.5 |
| 4 | 90.1 | 7.9 | 1.1 |
| 8 | 81.5 | 15.2 | 2.3 |
| 24 | 65.8 | 28.7 | 4.5 |
Note: This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol: Forced Acidic Degradation of 3-hydroxy-1-phenyl-1-butanone
Objective: To investigate the degradation of 3-hydroxy-1-phenyl-1-butanone under acidic conditions and monitor the formation of degradation products by HPLC.
Materials and Equipment:
-
3-hydroxy-1-phenyl-1-butanone reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade (for neutralization)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
pH meter
-
Temperature-controlled water bath or oven
Experimental Workflow:
Caption: Workflow for a forced acidic degradation study.
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-hydroxy-1-phenyl-1-butanone in a 50:50 (v/v) mixture of acetonitrile and water.
-
Stress Sample Preparation: In a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 N HCl to obtain a final concentration of 0.1 mg/mL.
-
Incubation: Place the flask in a temperature-controlled environment set to 60°C.
-
Time Points: Withdraw aliquots of the sample at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching: Immediately after withdrawal, neutralize the aliquot with an equivalent molar amount of 0.1 N NaOH to stop the degradation reaction.
-
HPLC Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system.
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 20% B to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Data Analysis:
Calculate the percentage of 3-hydroxy-1-phenyl-1-butanone remaining at each time point relative to the initial (time 0) concentration. Quantify the degradation products using their relative peak areas or by using reference standards if available.
References
Technical Support Center: Stabilizing β-Hydroxybutyrophenone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stabilizing β-hydroxybutyrophenone for long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for β-hydroxybutyrophenone?
A1: Based on its chemical structure, β-hydroxybutyrophenone is susceptible to several degradation pathways:
-
Dehydration: As a β-hydroxy ketone, it can undergo dehydration, especially under acidic or basic conditions or at elevated temperatures, to form the more stable α,β-unsaturated ketone, butyrophenone.
-
Oxidation: The aromatic ring and the ketone functional group can be susceptible to oxidation, leading to the formation of various degradation products. This can be initiated by exposure to air (auto-oxidation), light, or oxidizing agents.
-
Photodegradation: Butyrophenone, a potential degradation product, is known to be photosensitive and can undergo further degradation upon exposure to light. It is likely that β-hydroxybutyrophenone also exhibits some degree of photosensitivity.
-
Keto-Enol Tautomerism: Like other ketones, β-hydroxybutyrophenone can exist in equilibrium with its enol tautomer. While this is a reversible process, the enol form can be more reactive towards certain degradation pathways.
Q2: What are the ideal storage conditions for β-hydroxybutyrophenone?
A2: To ensure long-term stability, β-hydroxybutyrophenone should be stored under the following conditions:
-
Temperature: Cool to cold temperatures are recommended. Storage at 2-8°C is a good starting point. For very long-term storage, freezing at -20°C or below may be considered, provided the compound is stable to freeze-thaw cycles.
-
Light: Protect from light by storing in amber or opaque containers.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
pH: Maintain a neutral pH environment. Avoid acidic or basic conditions which can catalyze degradation.
Q3: Are there any recommended stabilizers for β-hydroxybutyrophenone?
A3: While specific data for β-hydroxybutyrophenone is limited, antioxidants are generally effective for stabilizing aromatic ketones. Consider screening the following types of antioxidants:
-
Phenolic Antioxidants: Such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA).
-
Aromatic Amines: These are known to be effective high-temperature antioxidants.
-
Chelating Agents: If metal-catalyzed oxidation is a concern, adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can be beneficial.
The effectiveness of a stabilizer should always be confirmed experimentally.
Troubleshooting Guides
Problem: I am observing a new peak in my HPLC analysis of a stored β-hydroxybutyrophenone sample, and the main peak is decreasing.
-
Possible Cause 1: Dehydration. The new peak could be the α,β-unsaturated ketone degradation product.
-
Troubleshooting:
-
Confirm the identity of the new peak using mass spectrometry (MS). The dehydration product will have a molecular weight that is 18 g/mol less than β-hydroxybutyrophenone.
-
Review your storage conditions. Was the sample exposed to high temperatures or non-neutral pH?
-
Solution: Store the compound at a lower temperature and ensure the storage solution or matrix is buffered to a neutral pH.
-
-
-
Possible Cause 2: Oxidation. The new peak could be an oxidation product.
-
Troubleshooting:
-
Analyze the sample by LC-MS to identify the molecular weight of the impurity. An increase in mass may suggest oxidation.
-
Were the samples stored with exposure to air?
-
Solution: Purge the storage container with an inert gas like nitrogen or argon before sealing. Consider adding a suitable antioxidant to the formulation.
-
-
-
Possible Cause 3: Photodegradation. If the sample was exposed to light, the new peak could be a photodegradant.
-
Troubleshooting:
-
Compare the chromatogram of a light-exposed sample to a sample that was stored in the dark.
-
Solution: Always store β-hydroxybutyrophenone and its formulations in light-protected containers (e.g., amber vials).
-
-
Problem: The physical appearance of my β-hydroxybutyrophenone sample has changed (e.g., color change, clumping).
-
Possible Cause: Degradation or Instability. Chemical degradation can often lead to physical changes.
-
Troubleshooting:
-
Analyze the sample using a stability-indicating method (e.g., HPLC) to check for the presence of degradation products.
-
Review the storage conditions (temperature, light, humidity).
-
Solution: If degradation is confirmed, optimize storage conditions as recommended. If the issue is related to physical form (e.g., hygroscopicity), consider storing with a desiccant.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study of β-Hydroxybutyrophenone
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
1. Materials:
-
β-Hydroxybutyrophenone
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
2. Procedure:
-
Acid Hydrolysis: Dissolve β-hydroxybutyrophenone in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve β-hydroxybutyrophenone in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve β-hydroxybutyrophenone in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place solid β-hydroxybutyrophenone in an oven at 80°C for 48 hours.
-
Photodegradation: Expose solid β-hydroxybutyrophenone to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1][2][3] A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each solution, neutralize if necessary, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
For the solid samples, dissolve in a suitable solvent and analyze by HPLC.
-
Analyze all samples using a validated stability-indicating HPLC method (see Protocol 3).
4. Data Presentation:
| Stress Condition | Incubation Time (hours) | % Degradation of β-Hydroxybutyrophenone | Number of Degradation Products | RRT of Major Degradants |
| 0.1 M HCl, 60°C | 24 | |||
| 0.1 M NaOH, 60°C | 24 | |||
| 3% H₂O₂, RT | 24 | |||
| Solid, 80°C | 48 | |||
| Photostability | - |
RRT = Relative Retention Time
Protocol 2: Screening of Stabilizers for β-Hydroxybutyrophenone
This protocol describes a method to evaluate the effectiveness of different antioxidants in preventing the degradation of β-hydroxybutyrophenone.
1. Materials:
-
β-Hydroxybutyrophenone solution (e.g., 1 mg/mL in a suitable solvent like methanol or a formulation vehicle)
-
Antioxidant stock solutions (e.g., BHT, BHA at 1% w/v)
-
Control (no antioxidant)
-
HPLC system with UV detector
2. Procedure:
-
Prepare samples of β-hydroxybutyrophenone solution containing different concentrations of each antioxidant (e.g., 0.01%, 0.05%, 0.1% w/v).
-
Include a control sample with no antioxidant.
-
Subject all samples to a stress condition known to cause degradation (e.g., exposure to air and light at room temperature, or elevated temperature). This should be based on the findings from the forced degradation study.
-
Store the samples for a defined period (e.g., 7 days).
3. Analysis:
-
At the end of the storage period, analyze all samples by a stability-indicating HPLC method to determine the percentage of β-hydroxybutyrophenone remaining.
4. Data Presentation:
| Antioxidant | Concentration (% w/v) | % β-Hydroxybutyrophenone Remaining | % Degradation Inhibition |
| Control | 0 | N/A | |
| BHT | 0.01 | ||
| BHT | 0.05 | ||
| BHT | 0.1 | ||
| BHA | 0.01 | ||
| BHA | 0.05 | ||
| BHA | 0.1 |
% Degradation Inhibition = [(% Degradation in Control - % Degradation in Sample) / % Degradation in Control] x 100
Protocol 3: Stability-Indicating HPLC Method for β-Hydroxybutyrophenone
This protocol provides a starting point for developing a stability-indicating HPLC method. Method development and validation are crucial for accurate stability assessment.
1. Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid for better peak shape).
-
Start with a lower percentage of acetonitrile and gradually increase.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of β-hydroxybutyrophenone (likely around 240-260 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Method Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrate that the method can resolve β-hydroxybutyrophenone from its degradation products, impurities, and excipients. This is achieved by analyzing stressed samples from the forced degradation study.
-
Linearity: Establish a linear relationship between the concentration of β-hydroxybutyrophenone and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of β-hydroxybutyrophenone that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance with small, deliberate variations in chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate).
Visualizations
Caption: Potential degradation pathways of β-hydroxybutyrophenone.
Caption: Workflow for stability assessment and stabilization of β-hydroxybutyrophenone.
Caption: Troubleshooting logic for identifying the cause of instability.
References
Technical Support Center: HPLC Analysis of 1-Butanone, 3-hydroxy-1-phenyl-
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 1-Butanone, 3-hydroxy-1-phenyl-.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a common issue where the peak is asymmetrical, with a drawn-out or "tailing" trailing edge.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reliability of the analytical method.[2][3]
Q2: What are the primary causes of peak tailing for a polar compound like 1-Butanone, 3-hydroxy-1-phenyl-?
A2: The primary cause of peak tailing for polar analytes is often secondary interactions between the analyte and the stationary phase.[4] For silica-based columns, strong interactions can occur between polar functional groups on the analyte (like the hydroxyl group in 1-Butanone, 3-hydroxy-1-phenyl-) and residual silanol groups on the silica surface.[5] Other common causes include improper mobile phase pH, column overload, extra-column volume, and degradation of the column.[2][5]
Q3: How does the mobile phase pH affect the peak shape of 1-Butanone, 3-hydroxy-1-phenyl-?
A3: The mobile phase pH is a critical parameter that can significantly impact peak shape, especially for ionizable compounds.[6][7] While 1-Butanone, 3-hydroxy-1-phenyl- is not strongly acidic or basic, the pH can influence the ionization state of the residual silanol groups on the silica-based stationary phase.[5] At a low pH (around 2-3), these silanol groups are protonated and less likely to interact with the polar analyte, which can lead to improved peak symmetry.[2]
Q4: What type of HPLC column is recommended for the analysis of 1-Butanone, 3-hydroxy-1-phenyl-?
A4: For polar analytes like 1-Butanone, 3-hydroxy-1-phenyl-, a reversed-phase column is a suitable choice. To minimize peak tailing, it is advisable to use a modern, high-purity silica column (Type B) that has been end-capped.[2] End-capping chemically modifies the silica surface to reduce the number of accessible silanol groups.[4] Alternatively, columns with a polar-embedded or polar-endcapped stationary phase can provide better peak shape for polar compounds.[2]
Q5: Can sample preparation influence peak tailing?
A5: Yes, the sample solvent can have a significant impact on peak shape. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including tailing.[3] Whenever possible, the sample should be dissolved in the initial mobile phase. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to identifying and resolving peak tailing issues in the HPLC analysis of 1-Butanone, 3-hydroxy-1-phenyl-.
Step 1: Initial Assessment and Obvious Issues
-
Question: Is the peak tailing observed for all peaks or just the analyte of interest?
-
If all peaks are tailing: This often points to a system-wide issue. Check for extra-column volume (e.g., excessive tubing length), a void in the column, or a partially blocked column frit.[1][4]
-
If only the analyte peak is tailing: This suggests a specific chemical interaction between the analyte and the stationary phase.
-
-
Question: Has the column been used extensively or with aggressive mobile phases?
-
Column degradation can lead to peak tailing.[2] Consider replacing the column if it is old or has been subjected to harsh conditions.
-
Step 2: Method and Mobile Phase Optimization
-
Question: What is the current mobile phase composition and pH?
-
Action: If the mobile phase pH is neutral or basic, consider lowering it. An acidic mobile phase (pH 2.5-3.5) with a suitable buffer (e.g., phosphate or formate) can suppress the ionization of residual silanols and improve peak shape.[2]
-
Action: Ensure the mobile phase is adequately buffered. A buffer concentration of 10-50 mM is typically sufficient to maintain a stable pH.[2][8]
-
-
Question: Is the sample concentration too high?
Step 3: Hardware and Column Considerations
-
Question: What type of column is being used?
-
Action: If using an older, Type A silica column, switching to a modern, end-capped Type B silica column or a column with a polar-embedded phase is highly recommended for polar analytes.[2]
-
-
Question: Is there a guard column in use?
-
Action: A contaminated or worn-out guard column can contribute to peak tailing. Try removing the guard column to see if the peak shape improves. If it does, replace the guard column.
-
Illustrative Data on Peak Shape Improvement
The following table provides hypothetical data to illustrate how changes in chromatographic conditions can affect the peak asymmetry factor for 1-Butanone, 3-hydroxy-1-phenyl-. An asymmetry factor of 1.0 is ideal, while values greater than 1.2 are generally considered tailing.[4]
| Condition ID | Column Type | Mobile Phase pH | Asymmetry Factor (Hypothetical) | Observation |
| A | Standard C18 (Type A Silica) | 7.0 | 2.1 | Severe peak tailing. |
| B | Standard C18 (Type A Silica) | 3.0 | 1.5 | Improved, but still noticeable tailing. |
| C | End-capped C18 (Type B Silica) | 7.0 | 1.4 | Moderate improvement over Type A silica. |
| D | End-capped C18 (Type B Silica) | 3.0 | 1.1 | Good peak symmetry. |
| E | Polar-Embedded C18 | 7.0 | 1.2 | Good peak symmetry even at neutral pH. |
Experimental Protocol Example
This protocol is a starting point for the analysis of 1-Butanone, 3-hydroxy-1-phenyl- and can be adapted for troubleshooting.
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.
Visual Troubleshooting Guides
Caption: A workflow diagram for troubleshooting peak tailing.
Caption: Chemical interactions leading to peak tailing.
References
- 1. waters.com [waters.com]
- 2. uhplcs.com [uhplcs.com]
- 3. i01.yizimg.com [i01.yizimg.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. agilent.com [agilent.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. hplc.eu [hplc.eu]
- 9. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Stereoselective Synthesis of 3-hydroxy-1-phenyl-1-butanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-hydroxy-1-phenyl-1-butanone.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Enantiomeric Excess (ee)
-
Question: My reaction is producing the desired product, but the enantiomeric excess is consistently low. What are the likely causes and how can I improve it?
-
Answer: Low enantiomeric excess is a frequent challenge in stereoselective synthesis. Several factors could be contributing to this issue:
-
Catalyst Purity and Activity: The chiral catalyst is the cornerstone of stereoselectivity.
-
Substrate Quality: The purity of the starting material, 1-phenyl-1,3-butanedione, is crucial. Impurities can interfere with the catalyst or participate in non-selective side reactions.
-
Solution: Purify the starting material before use, for example, by recrystallization or column chromatography.
-
-
Reaction Conditions: Temperature, pressure, and solvent can significantly influence the enantioselectivity of the reaction.[3]
-
Solution:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.
-
Solvent: The polarity and coordinating ability of the solvent can affect the catalyst-substrate complex. A solvent screening study may be necessary to identify the optimal medium for your specific catalyst system.
-
Pressure (for hydrogenation reactions): The hydrogen pressure can influence the reaction rate and selectivity. Optimization of this parameter is often required.[4]
-
-
-
Incomplete Reaction: If the reaction has not gone to completion, the observed ee may not be representative of the catalyst's true selectivity.
-
Solution: Monitor the reaction progress using techniques like TLC or GC to ensure it has reached completion.
-
-
Issue 2: Poor Regioselectivity in the Reduction of 1-phenyl-1,3-butanedione
-
Question: My reduction is producing a mixture of 3-hydroxy-1-phenyl-1-butanone and 1-phenyl-1,3-butanediol, indicating over-reduction or lack of regioselectivity. How can I favor the formation of the desired monohydroxy product?
-
Answer: Achieving high regioselectivity in the reduction of 1,3-diketones is essential. Here are some strategies to promote the selective reduction of one carbonyl group:
-
Choice of Reducing Agent/Catalyst:
-
Biocatalysis: Baker's yeast has demonstrated high chemo- and enantio-selectivity, reducing only the carbonyl group at the 3-position of 1-phenyl-1,3-butanedione.[5]
-
Chemocatalysis: Noyori-type catalysts are known for their high chemoselectivity in reducing ketones in the presence of other reducible functional groups.[6] The choice of the specific catalyst and ligand can influence which carbonyl group is preferentially reduced.
-
-
Reaction Stoichiometry:
-
Solution: Carefully control the stoichiometry of the reducing agent. Using a stoichiometric amount or a slight excess of the hydride source (e.g., in transfer hydrogenation) can help prevent over-reduction.
-
-
Reaction Time and Temperature:
-
Solution: Monitor the reaction closely and stop it once the desired product is formed to prevent further reduction to the diol. Lowering the reaction temperature can also help to control the reaction rate and improve selectivity.
-
-
Issue 3: Catalyst Deactivation or Low Reactivity
-
Question: The reaction is proceeding very slowly or not at all. What could be causing catalyst deactivation, and how can I resolve this?
-
Answer: Catalyst deactivation can halt your synthesis. Consider the following potential causes:
-
Impurities:
-
Cause: Impurities in the substrate, solvent, or gases (in the case of hydrogenation) can act as catalyst poisons. Sulfur-containing compounds and strongly coordinating species are known to deactivate transition metal catalysts.[7]
-
Solution: Use highly purified and degassed solvents and substrates. Ensure the purity of the hydrogen gas used in hydrogenation reactions.
-
-
Improper Catalyst Handling:
-
Cause: Many asymmetric catalysts are air and moisture sensitive.
-
Solution: Handle the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[1]
-
-
Incorrect Catalyst Activation:
-
Cause: Some catalysts require an activation step before they become catalytically active. For example, Ru(II)-dihalide precatalysts are converted to the active catalyst by reaction with hydrogen.[1][8]
-
Solution: Review the literature for the specific activation procedure for your chosen catalyst and ensure it is followed correctly.
-
-
Frequently Asked Questions (FAQs)
Q1: Which method offers the highest enantioselectivity for the synthesis of (S)-3-hydroxy-1-phenyl-1-butanone?
A1: The enzymatic reduction using baker's yeast (Saccharomyces cerevisiae) has been reported to provide excellent enantiomeric purity, often exceeding 98% ee for the (S)-enantiomer.[5][9] Asymmetric hydrogenation with Ru-BINAP catalysts can also achieve very high enantioselectivities, often greater than 95% ee.[4]
Q2: Can I use sodium borohydride for a stereoselective reduction of 1-phenyl-1,3-butanedione?
A2: Standard sodium borohydride is not a chiral reducing agent and will produce a racemic mixture of the product.[10] While chirally modified borohydrides exist, for 1,3-diketones, achieving high stereoselectivity with these reagents can be challenging without a suitable directing group. For high enantioselectivity, it is recommended to use a well-established catalytic asymmetric method.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[10] You can observe the disappearance of the starting material (1-phenyl-1,3-butanedione) and the appearance of the product (3-hydroxy-1-phenyl-1-butanone). Gas chromatography (GC) can also be used for more quantitative analysis of the reaction mixture over time.
Q4: What is the role of the BINAP ligand in Noyori asymmetric hydrogenation?
A4: BINAP is a C2-symmetric chiral diphosphine ligand. It coordinates to the ruthenium metal center, creating a chiral environment. This chiral catalyst complex then interacts with the prochiral ketone in a way that favors the addition of hydrogen to one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess.[1][8]
Q5: Are there any safety precautions I should take when running high-pressure hydrogenation reactions?
A5: Yes, high-pressure hydrogenation reactions should be conducted with extreme caution. Always use a properly rated and maintained pressure vessel (autoclave or Parr shaker). Ensure proper ventilation and work behind a safety shield. Follow all institutional safety protocols for handling flammable gases under pressure.
Data Presentation
Table 1: Comparison of Different Catalytic Systems for the Stereoselective Reduction of 1-phenyl-1,3-butanedione
| Method | Catalyst/Reagent | Product Configuration | Enantiomeric Excess (ee) | Yield | Key Reaction Conditions | Reference |
| Biocatalytic Reduction | Baker's Yeast (Saccharomyces cerevisiae) | (S) | >98% | 55% | Fermenting yeast-sugar-water suspension | [5] |
| Asymmetric Hydrogenation | RuCl₂[(R)-BINAP] | (R) | >97% | 97% | H₂ (50 psi), CH₃OH, 40°C | [4] |
| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | (S) | Up to 95% | Up to 83% | Formic acid/triethylamine, DMF, 40°C | [11][12] |
Experimental Protocols
Protocol 1: Baker's Yeast Reduction of 1-phenyl-1,3-butanedione [5]
-
Preparation: In a suitable flask, suspend baker's yeast in a solution of sugar (e.g., sucrose) in warm water. Allow the mixture to ferment for a short period (e.g., 30 minutes) until signs of CO₂ evolution are evident.
-
Reaction: Add 1-phenyl-1,3-butanedione to the fermenting yeast suspension.
-
Incubation: Stir the mixture at room temperature for an extended period (e.g., 2-3 days). Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, filter the mixture through Celite to remove the yeast cells.
-
Extraction: Saturate the aqueous filtrate with NaCl and extract with an organic solvent such as ethyl acetate or diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain (S)-(+)-3-hydroxy-1-phenyl-1-butanone.
Protocol 2: Noyori Asymmetric Hydrogenation of 1-phenyl-1,3-butanedione (General Procedure) [1][4]
-
Catalyst Preparation (if necessary): Some Ru-BINAP catalysts can be generated in situ. For example, a mixture of [RuCl₂(benzene)]₂ and (R)-BINAP in a suitable solvent like DMF can be heated to form the active catalyst precursor.
-
Reaction Setup: In a high-pressure reactor, dissolve the substrate (1-phenyl-1,3-butanedione) and the chiral Ru-BINAP catalyst in a degassed solvent (e.g., methanol or ethanol).
-
Hydrogenation: Purge the reactor with hydrogen gas several times before pressurizing to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 30-40°C) until the reaction is complete (monitored by TLC or GC).
-
Workup: Carefully depressurize the reactor. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography to isolate the enantiomerically enriched 3-hydroxy-1-phenyl-1-butanone.
Visualizations
References
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. One Part of Chemistry: Reduction of 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol [1chemistry.blogspot.com]
- 11. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. organic chemistry - How can a ketone be enantioselectively reduced, in the presence of an ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Minimizing by-product formation in the Grignard reaction for beta-hydroxy ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the Grignard synthesis of beta-hydroxy ketones.
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products observed in the Grignard synthesis of beta-hydroxy ketones from enolizable ketones?
A1: The main by-products in this reaction stem from the basicity and reducing ability of the Grignard reagent, as well as side reactions of the starting materials. The most common by-products include:
-
Enolization Product: The Grignard reagent acts as a base and deprotonates the alpha-carbon of the enolizable ketone, forming a magnesium enolate. Upon workup, this regenerates the starting ketone, leading to lower conversion and yield.[1]
-
Reduction Product: If the Grignard reagent possesses a beta-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction).[1]
-
Wurtz Coupling Product: The Grignard reagent can couple with the unreacted alkyl halide, forming a new carbon-carbon bond and leading to alkane impurities.[2]
-
Aldol Condensation Product: The enolate formed through deprotonation of the starting ketone can react with another molecule of the ketone, leading to the formation of a beta-hydroxy ketone dimer (an aldol adduct).[3]
Q2: How does reaction temperature influence the formation of by-products?
A2: Lowering the reaction temperature is a critical factor in minimizing by-product formation. Low temperatures, typically between -78 °C and 0 °C, favor the desired 1,2-addition of the Grignard reagent to the carbonyl group over side reactions like enolization and reduction.[4] Higher temperatures increase the rate of these side reactions, leading to a decrease in the yield of the desired beta-hydroxy ketone.
Q3: What is the role of the solvent in controlling the reaction outcome?
A3: The choice of solvent is crucial for a successful Grignard reaction. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential as they solvate the magnesium atom, stabilizing the Grignard reagent.[5] THF is generally a better solvent for synthesizing Grignard reagents due to its higher coordinating ability.[6] The solvent's basicity and steric properties can influence the aggregation of the Grignard reagent, which in turn affects its reactivity and selectivity.
Q4: How does the rate of Grignard reagent addition affect by-product formation?
A4: A slow, controlled addition of the Grignard reagent to the ketone solution is highly recommended. This maintains a low concentration of the Grignard reagent in the reaction mixture, which helps to minimize side reactions such as enolization and reduction. A rapid addition can lead to localized high concentrations and temperature increases, favoring by-product formation.
Q5: Can Lewis acids be used to improve the selectivity of the Grignard reaction?
A5: Yes, the addition of certain Lewis acids can enhance the 1,2-addition pathway. For instance, cerium(III) chloride (CeCl₃) is known to increase the nucleophilicity of the Grignard reagent and promote its addition to the carbonyl carbon, thereby suppressing enolization. Other Lewis acids like zinc chloride (ZnCl₂) and lanthanum chloride (LaCl₃) in combination with lithium chloride have also been used to improve the outcome of Grignard reactions with enolizable ketones.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of beta-hydroxy ketone and recovery of starting ketone | High degree of enolization. | • Lower the reaction temperature (e.g., -78 °C).• Use a less sterically hindered Grignard reagent if possible.• Add a Lewis acid such as CeCl₃ to the ketone before adding the Grignard reagent.• Consider using a Barbier-type reaction where the Grignard reagent is generated in situ.[7] |
| Significant amount of secondary alcohol by-product | Reduction of the ketone by the Grignard reagent. | • Use a Grignard reagent without beta-hydrogens if the synthesis allows.• Perform the reaction at a lower temperature.• Employ a slower addition rate of the Grignard reagent. |
| Presence of unexpected higher molecular weight alkane impurities | Wurtz coupling reaction. | • Ensure a slight excess of magnesium during the Grignard reagent formation.• Add the alkyl halide slowly to the magnesium suspension.• Consider using more reactive magnesium (e.g., Rieke magnesium). |
| Formation of a dimeric beta-hydroxy ketone by-product | Aldol condensation of the starting ketone. | • Maintain a very low reaction temperature.• Add the ketone slowly to the Grignard reagent (inverse addition) to keep the ketone concentration low. |
| Reaction fails to initiate | Inactive magnesium surface (oxide layer); presence of moisture. | • Activate the magnesium turnings before the reaction (e.g., with a crystal of iodine, 1,2-dibromoethane, or by grinding).• Ensure all glassware is flame-dried or oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).• Use anhydrous solvents. |
| Formation of a complex mixture of products | A combination of the above issues. | • Systematically investigate the reaction parameters: start with a low temperature, slow addition, and consider the use of additives like CeCl₃.• Purify the Grignard reagent and the ketone before the reaction.• Consider an alternative synthetic route, such as the Barbier reaction.[8] |
Data Presentation
Table 1: Effect of Grignard Reagent Structure on the Yield of Beta-Hydroxy Ketones from 2,4-Pentanedione [9]
| Grignard Reagent | Yield of Beta-Hydroxy Ketone (%) |
| Benzylmagnesium chloride | 60 - 75 |
| o-Xylylmagnesium chloride | 60 - 75 |
| p-Xylylmagnesium chloride | 60 - 75 |
| 3,4-Dimethylbenzylmagnesium chloride | 60 - 75 |
| 2,5-Dimethylbenzylmagnesium chloride | 60 - 75 |
| 3,5-Dimethylbenzylmagnesium chloride | 60 - 75 |
| α-Naphthylmethylmagnesium chloride | 60 - 75 |
| Phenylmagnesium bromide | Lower Yields |
| p-Tolylmagnesium bromide | Lower Yields |
| p-Trifluoromethylphenylmagnesium bromide | Lower Yields |
| 2,4-Dimethylbenzylmagnesium chloride | Lower Yields |
| α-Naphthylmagnesium bromide | 0 |
Note: This table provides a qualitative comparison of yields. For precise quantitative data, it is recommended to consult the original literature and perform optimization studies for the specific substrates of interest.
Experimental Protocols
Optimized Protocol for the Grignard Reaction with an Enolizable Ketone
This protocol is a general guideline and may require optimization for specific substrates.
1. Materials and Setup:
-
All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon.
-
Anhydrous diethyl ether or THF should be used as the solvent.
-
Magnesium turnings should be of high purity.
-
The ketone and alkyl halide should be purified and dried before use.
2. Grignard Reagent Formation:
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of the alkyl halide (1.0 equivalent) in anhydrous ether/THF via the dropping funnel.
-
Once the reaction initiates (observed by bubbling and disappearance of the iodine color), add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
3. Reaction with the Enolizable Ketone:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of the enolizable ketone (1.0 equivalent) in anhydrous ether/THF.
-
Add the ketone solution dropwise to the cold Grignard reagent solution over a period of 1-2 hours with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours.
4. Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether or another suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol for the Barbier-Type Reaction with an Enolizable Ketone [8]
This one-pot procedure can be an effective alternative to the traditional Grignard reaction.
1. Materials and Setup:
-
As with the Grignard reaction, all glassware must be dry, and the reaction should be conducted under an inert atmosphere.
-
Use anhydrous THF as the solvent.
2. Reaction Procedure:
-
In a three-necked flask, place magnesium turnings (1.5 - 2.0 equivalents).
-
Add a solution of the enolizable ketone (1.0 equivalent) and the alkyl halide (1.2 equivalents) in anhydrous THF.
-
Initiate the reaction by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming may be necessary.
-
Once the reaction starts, maintain the temperature at a desired level (e.g., room temperature or below) with external cooling.
-
Stir the reaction mixture until the starting ketone is consumed (monitor by TLC or GC).
3. Work-up:
-
Follow the same work-up procedure as described for the Grignard reaction, quenching with saturated aqueous NH₄Cl.
Visualizations
Caption: Reaction pathways in the Grignard synthesis of beta-hydroxy ketones.
Caption: Troubleshooting workflow for low yields in Grignard synthesis.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. leah4sci.com [leah4sci.com]
- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 7. Barbier reaction - Wikipedia [en.wikipedia.org]
- 8. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Monitoring the Synthesis of 1-Butanone, 3-hydroxy-1-phenyl- by Thin Layer Chromatography (TLC)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring the synthesis of 1-Butanone, 3-hydroxy-1-phenyl- using Thin Layer Chromatography (TLC). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor the synthesis of 1-Butanone, 3-hydroxy-1-phenyl-?
A1: TLC is a rapid, inexpensive, and effective technique used to monitor the progress of a chemical reaction.[1][2] In the synthesis of 1-Butanone, 3-hydroxy-1-phenyl-, which is often a product of an aldol reaction, TLC allows you to:
-
Track the consumption of starting materials: By observing the disappearance of the spots corresponding to the initial reactants.[1]
-
Confirm the formation of the product: By observing the appearance of a new spot corresponding to 1-Butanone, 3-hydroxy-1-phenyl-.
-
Assess the purity of the reaction mixture: By identifying the number of different compounds present at any given time.
-
Optimize reaction conditions: By quickly analyzing the outcomes of different reaction parameters (e.g., time, temperature, catalyst).
Q2: What are the expected relative Rf values for the starting materials and the product?
A2: In a typical synthesis of 1-Butanone, 3-hydroxy-1-phenyl- (an aldol product), the product is more polar than the starting materials (e.g., a substituted benzaldehyde and a ketone). This is due to the presence of the hydroxyl (-OH) group in the product. On a normal-phase silica gel TLC plate, more polar compounds adhere more strongly to the stationary phase and thus travel a shorter distance up the plate.[2] Therefore, you can expect the following trend in Rf values:
| Compound | Expected Polarity | Expected Rf Value |
| Starting Material (e.g., Benzaldehyde) | Less Polar | Higher |
| Starting Material (e.g., Butanone) | Less Polar | Higher |
| 1-Butanone, 3-hydroxy-1-phenyl- | More Polar | Lower |
Q3: What is a suitable solvent system (mobile phase) for this TLC analysis?
A3: The ideal solvent system will provide good separation between the spots of the starting materials and the product, with Rf values ideally between 0.2 and 0.8.[3] A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent and a more polar solvent. For this specific reaction, a mixture of hexanes (or heptane) and ethyl acetate is a good initial choice.[4] You can adjust the ratio to achieve optimal separation.
| Suggested Starting Solvent Systems (Hexane:Ethyl Acetate) | Polarity | Effect on Rf Values |
| 9:1 | Low | Lower Rf values |
| 4:1 | Medium | Good starting point |
| 1:1 | High | Higher Rf values |
If your compounds are very polar and remain at the baseline, you can try more polar solvent systems, such as dichloromethane/methanol mixtures.[5]
Q4: How can I visualize the spots on the TLC plate?
A4: Since 1-Butanone, 3-hydroxy-1-phenyl- and its common precursors are aromatic, they are often UV-active.[6][7] Therefore, the primary method of visualization is non-destructive and involves using a UV lamp.
| Visualization Method | Description | Applicability |
| UV Light (254 nm) | Most TLC plates contain a fluorescent indicator that glows green under UV light. Compounds that absorb UV light will appear as dark spots.[6][7] This is a non-destructive method.[6][8] | Excellent for aromatic and conjugated compounds like 1-Butanone, 3-hydroxy-1-phenyl- and aromatic aldehyde starting materials.[6][7] |
| Iodine Chamber | The TLC plate is exposed to iodine vapor, which complexes with many organic compounds to form brown spots.[9] This is a semi-destructive method. | Good for a wide range of compounds, particularly those with unsaturation or aromatic rings.[10] |
| Potassium Permanganate Stain | This stain reacts with oxidizable functional groups, such as alcohols and aldehydes, to produce yellow-brown spots on a purple background.[10] This is a destructive method. | Useful for visualizing the hydroxyl group of the product and any aldehyde starting material.[6] |
| p-Anisaldehyde Stain | A versatile stain that reacts with many functional groups, including aldehydes, ketones, and alcohols, to produce colored spots upon heating.[6] This is a destructive method. | Can be used to visualize all components of the reaction mixture, often with different colors, which can aid in identification.[6] |
Experimental Protocol: TLC Monitoring
This protocol outlines the standard procedure for monitoring the reaction progress.
References
- 1. brainly.com [brainly.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. echemi.com [echemi.com]
- 4. 1-Butanone, 1-phenyl- [webbook.nist.gov]
- 5. GSRS [precision.fda.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. theory.labster.com [theory.labster.com]
- 8. silicycle.com [silicycle.com]
- 9. TLC stains [reachdevices.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: Asymmetric Hydrogenation of β-Hydroxybutyrophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic asymmetric hydrogenation of β-hydroxybutyrophenone and related β-hydroxy ketones.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the asymmetric hydrogenation of β-hydroxybutyrophenone?
A1: The most common and effective catalysts for the asymmetric hydrogenation of functionalized ketones, including β-hydroxy ketones, are typically based on ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexes.[1][2] Particularly, Noyori-type catalysts, which feature a ruthenium center with a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand, are widely used due to their high activity and enantioselectivity.[1][3][4]
Q2: What are the typical signs of catalyst poisoning in my hydrogenation reaction?
A2: Catalyst poisoning manifests through several observable indicators:
-
Reduced or stalled reaction rate: The consumption of hydrogen gas slows down significantly or stops altogether.
-
Decreased enantioselectivity: The enantiomeric excess (ee) of the chiral alcohol product is lower than expected.
-
Incomplete conversion: The reaction fails to reach full conversion of the starting material, even with extended reaction times.
-
Change in reaction mixture appearance: In some cases, the formation of precipitates or a change in color can indicate catalyst decomposition, which may be induced by poisoning.
Q3: What are the most common catalyst poisons for this type of reaction?
A3: For noble metal-catalyzed hydrogenations, common poisons include:
-
Sulfur compounds: Thiophenes, thiols, and sulfoxides are potent poisons for ruthenium and rhodium catalysts.[5][6] These can originate from starting materials, reagents, or solvents.
-
Halides: Chloride, bromide, and iodide ions can negatively impact catalyst performance, often by coordinating to the metal center and inhibiting substrate binding.[7]
-
Oxygen: While not a classic poison in the same vein, exposure of the catalyst to air can lead to oxidation and deactivation.
-
Strongly coordinating functional groups: Impurities in the substrate or solvent with functional groups that can strongly bind to the catalyst's active site can act as inhibitors.
-
Byproducts of the reaction: In some cases, reaction byproducts can inhibit or deactivate the catalyst.
Q4: Can the β-hydroxybutyrophenone substrate itself or the product inhibit the catalyst?
A4: While substrate and product inhibition are possible in catalytic reactions, catalyst deactivation is a more commonly reported issue in the asymmetric hydrogenation of ketones.[8] To distinguish between inhibition and deactivation, you can perform an experiment where more substrate is added to the reaction mixture after it has stalled. If the reaction rate increases, product inhibition is likely. If there is no further reaction, catalyst deactivation is the probable cause.[8]
Q5: How can I regenerate a poisoned catalyst?
A5: Catalyst regeneration strategies depend on the nature of the poison and the catalyst.
-
For sulfur poisoning: Mild oxidative treatment, for instance with dilute hydrogen peroxide, has been shown to remove adsorbed sulfur species from ruthenium catalysts.[9]
-
For halide poisoning: The regeneration can be more challenging. In some cases, treatment with a silver salt (e.g., silver tetrafluoroborate) can precipitate the halide, but this may also affect the catalyst structure.
-
General deactivation: For some ruthenium catalysts used in aromatic hydrogenation, purging with an inert gas has been reported to restore some activity.[10] In many lab-scale applications, however, using a fresh batch of catalyst is often more practical than attempting regeneration.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Catalyst Poisoning | Verify the purity of all reaction components. | See "Experimental Protocol for Identifying Catalyst Poisons" below. |
| Inactive Catalyst | Ensure the catalyst was handled under inert conditions and is from a reliable source. | Prepare a fresh batch of catalyst or use a new, unopened container. Run a standard reaction with a known, pure substrate to confirm catalyst activity. |
| Incorrect Reaction Conditions | Double-check reaction parameters such as temperature, pressure, solvent, and base concentration. | Systematically vary one parameter at a time to identify the optimal conditions. For Noyori-type catalysts, the base concentration can significantly impact the reaction rate.[4] |
| Poor Substrate Quality | Purify the β-hydroxybutyrophenone starting material. | Recrystallize or chromatograph the substrate to remove potential inhibitors. |
Issue 2: Low Enantioselectivity
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Catalyst Poisoning | Check for subtle catalyst poisoning that may affect the chiral environment more than the overall activity. | Even trace amounts of certain poisons can alter the delicate interactions required for high enantioselectivity. Follow the protocol for identifying catalyst poisons. |
| Incorrect Ligand Combination | Verify that the correct enantiomers of the diphosphine and diamine ligands were used for the desired product enantiomer. | For Noyori-type catalysts, the combination of the chirality of the diphosphine and the diamine ligands determines the stereochemical outcome.[1] |
| Reaction Temperature Too High | Lower the reaction temperature. | Higher temperatures can sometimes lead to a decrease in enantioselectivity. Try running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Base Concentration Not Optimal | Optimize the concentration of the base. | The nature and amount of the base can influence the enantiomeric excess. Perform a screen of different bases and concentrations. |
Quantitative Data on Catalyst Poisoning
| Catalyst System | Substrate | Poison | Poison Concentration | Effect on Conversion/Rate | Effect on Enantioselectivity (ee) |
| Ru-BINAP/Diamine | Aromatic Ketones | Thiophene | 10 mol% | Significant decrease in reaction rate | Moderate to significant decrease |
| Rh-DIPAMP | Enamides | H₂S | 5 ppm | Complete inhibition | Not applicable |
| Pd/C | Alkenes | Sulfide | < 100 µM | Progressive inhibition with increasing concentration[11] | Not applicable |
Experimental Protocols
Experimental Protocol for Identifying Catalyst Poisons
This protocol is designed to systematically identify the source of catalyst poisoning in your hydrogenation reaction.
1. Materials:
-
Highly purified β-hydroxybutyrophenone (recrystallized or chromatographed).
-
High-purity hydrogen gas (>99.999%).
-
Anhydrous, degassed solvent (e.g., isopropanol, methanol).
-
Fresh, active catalyst (e.g., RuCl₂[(S)-BINAP][(S,S)-DPEN]).
-
Anhydrous base (e.g., potassium tert-butoxide).
-
Suspected poison (e.g., a small amount of the unpurified substrate, a different batch of solvent, etc.).
2. Procedure:
-
Control Reaction: Set up a hydrogenation reaction under your standard conditions using only the highly purified reagents. This will serve as your baseline for activity and enantioselectivity.
-
Spiking Experiments:
-
Set up a series of parallel reactions.
-
To each reaction, add one of the potentially contaminated components (e.g., the unpurified substrate instead of the purified one, the old batch of solvent, etc.).
-
If a specific chemical impurity is suspected (e.g., a sulfur-containing compound from a previous reaction step), you can "spike" a control reaction with a known, small amount of that compound.
-
-
Monitoring and Analysis:
-
Monitor the hydrogen uptake for all reactions to determine the reaction rates.
-
After a set time, or upon completion, analyze the conversion and enantiomeric excess of each reaction by a suitable method (e.g., GC, HPLC, NMR).
-
3. Interpretation of Results:
-
A significant decrease in rate, conversion, or enantioselectivity in a spiked reaction compared to the control reaction points to the added component as the source of the poison.
Visualizations
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly enantioselective hydrogenation of 2-pyridyl ketones enabled by Ir-f-phamidol catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfur poisoning of Rh–Ni catalysts during steam reforming of sulfur-containing liquid fuels - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. sae.org [sae.org]
- 7. Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. CN101522300B - Process for regenerating ruthenium catalysts which are suitable for hydrogenation - Google Patents [patents.google.com]
- 11. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of 1-Butanone, 3-hydroxy-1-phenyl-
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 1-Butanone, 3-hydroxy-1-phenyl-.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for the quantification of 1-Butanone, 3-hydroxy-1-phenyl-?
A1: The most common and suitable analytical methods for the quantification of 1-Butanone, 3-hydroxy-1-phenyl- are High-Performance Liquid Chromatography (HPLC), often coupled with a UV or Mass Spectrometry (MS) detector, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the sample matrix, required sensitivity, and the available instrumentation.
Q2: What is a good starting point for developing an HPLC method for this compound?
A2: A reverse-phase (RP) HPLC method is a good starting point. For a similar compound, 3-hydroxy-3-phenylbutan-2-one, a successful separation has been achieved using a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility) on a C18 column.[1]
Q3: Are there any specific considerations for sample preparation for the analysis of 1-Butanone, 3-hydroxy-1-phenyl-?
A3: As a beta-hydroxy ketone, the stability of the analyte in the sample solution is crucial. It is important to control the pH of the sample and standards to prevent potential degradation. For biological samples, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interferences.
Q4: My GC-MS results are showing poor reproducibility. What could be the cause?
A4: Poor reproducibility in GC-MS analysis can stem from several factors, including inconsistent sample preparation, incorrect injection technique, or column contamination.[2] Ensure that your sample preparation procedure is standardized and that the injection volume and technique are consistent between runs. Regular maintenance and cleaning of the GC column are also critical for reproducible results.[2]
Q5: I am observing unexpected peaks in my chromatogram. What are these "ghost peaks"?
A5: Ghost peaks are extraneous peaks that can appear in a chromatogram and can be caused by carryover from a previous injection, contamination in the mobile phase or carrier gas, or degradation of the sample or column. To troubleshoot, inject a blank solvent to check for carryover. If ghost peaks persist, prepare fresh mobile phase or check the purity of your carrier gas.
Troubleshooting Guides
HPLC Method Refinement
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase; Inappropriate mobile phase pH; Column overload. | Use a high-purity silica column; Adjust the mobile phase pH to ensure the analyte is in a single ionic state; Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate; Temperature variations. | Ensure the mobile phase is well-mixed and degassed; Check the pump for leaks or pressure fluctuations; Use a column oven to maintain a stable temperature. |
| Low Signal Intensity | Low sample concentration; Improper detector settings; Sample degradation. | Concentrate the sample if possible; Optimize detector parameters (e.g., wavelength for UV); Investigate sample stability and prepare fresh standards and samples. |
| High Backpressure | Blockage in the system (e.g., column frit, tubing); Particulate matter from the sample. | Reverse-flush the column (if recommended by the manufacturer); Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter; Check for blockages in the tubing and fittings. |
GC-MS Method Refinement
| Problem | Potential Cause | Suggested Solution |
| No Peak or Very Small Peak | Analyte is not volatile enough or is thermally labile; Incorrect injection parameters; Adsorption in the inlet or column. | Consider derivatization to increase volatility and thermal stability; Optimize injector temperature and split ratio; Use a deactivated liner and column. |
| Peak Tailing | Active sites in the GC system (liner, column); Column contamination. | Use a deactivated liner and column; Bake out the column at a high temperature (within its limits); Trim the front end of the column. |
| Variable Peak Areas | Leaks in the injection port; Inconsistent injection volume; Sample discrimination in the inlet. | Check for leaks using an electronic leak detector; Ensure the autosampler is functioning correctly; Optimize the injection speed and inlet temperature. |
| Matrix Effects in MS Detection | Co-eluting compounds from the sample matrix are suppressing or enhancing the ionization of the analyte. | Improve chromatographic separation to resolve the analyte from interfering compounds; Utilize matrix-matched standards for calibration; Consider a more selective MS scan mode (e.g., Selected Ion Monitoring - SIM). |
Experimental Protocols
Hypothetical HPLC-UV Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Standard Preparation: Prepare a stock solution of 1-Butanone, 3-hydroxy-1-phenyl- in acetonitrile and perform serial dilutions with the initial mobile phase composition to create a calibration curve.
-
Sample Preparation: For simple matrices, dissolve the sample in the initial mobile phase, vortex, and filter through a 0.22 µm syringe filter before injection. For complex matrices, a protein precipitation or solid-phase extraction step may be required.
Hypothetical GC-MS Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Standard Preparation: Prepare a stock solution in a suitable solvent like ethyl acetate and perform serial dilutions.
-
Sample Preparation: For liquid samples, a simple dilution may be sufficient. For solid or semi-solid samples, an extraction (e.g., liquid-liquid extraction or solid-phase microextraction) may be necessary. Derivatization with an agent like BSTFA may be considered to improve peak shape and volatility.
Quantitative Data Summary
Table 1: HPLC Method Performance
| Parameter | Result |
| Retention Time (min) | |
| Linearity (R²) | |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) | |
| Precision (%RSD) | |
| Accuracy (%Recovery) |
Table 2: GC-MS Method Performance
| Parameter | Result |
| Retention Time (min) | |
| Quantification Ion (m/z) | |
| Qualifier Ion(s) (m/z) | |
| Linearity (R²) | |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) |
Visualizations
Caption: General experimental workflow for HPLC analysis.
Caption: General experimental workflow for GC-MS analysis.
Caption: Logical workflow for troubleshooting analytical issues.
References
Addressing reproducibility issues in 3-hydroxy-1-phenyl-1-butanone experiments
This technical support center provides troubleshooting guidance and frequently asked questions to address reproducibility issues in experiments involving 3-hydroxy-1-phenyl-1-butanone.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for 3-hydroxy-1-phenyl-1-butanone, and which is most prone to reproducibility issues?
A1: The most common synthesis route is the aldol condensation between benzaldehyde and acetone to form 4-phenyl-3-buten-2-one (chalcone), followed by a selective reduction of the carbonyl group. Another approach is the direct aldol addition of an acetone enolate to benzaldehyde. The aldol condensation route can face reproducibility challenges due to the multi-step nature and potential for side reactions.[1][2][3]
Q2: My aldol condensation reaction is resulting in a complex mixture of products. What could be the cause?
A2: In a crossed aldol condensation between two different carbonyl compounds, if both have alpha-hydrogens, a mixture of up to four different products can form.[4] To avoid this, one of the reactants should ideally lack alpha-hydrogens, such as benzaldehyde.[2][4] If you are using two carbonyls with alpha-hydrogens, this is a likely cause of the complex mixture.
Q3: What is the "retro-aldol" reaction, and how can it affect my results?
A3: The retro-aldol reaction is the reverse of the aldol addition, where the β-hydroxy ketone or aldehyde breaks down into its starting enolate and carbonyl components.[1] This can be a significant issue if the reaction is heated for too long or under inappropriate pH conditions, leading to lower yields of the desired product.
Q4: How does temperature control affect the outcome of the aldol condensation?
A4: Temperature is a critical parameter. Aldol additions are typically performed at lower temperatures to favor the formation of the β-hydroxy ketone. Higher temperatures often promote the subsequent dehydration (condensation) step to form the α,β-unsaturated ketone.[3] Inconsistent temperature control can lead to variable ratios of the addition and condensation products, impacting reproducibility.
Q5: What are the best practices for storing 3-hydroxy-1-phenyl-1-butanone to ensure its stability?
A5: 3-hydroxy-1-phenyl-1-butanone, being a β-hydroxy ketone, can be susceptible to dehydration, especially in the presence of acid or base catalysts, or upon heating. It should be stored in a cool, dry, and dark place in a tightly sealed container. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Causes | Recommended Solutions |
| Low or no product formation | Inactive catalyst (e.g., old NaOH solution). | Prepare a fresh solution of the base or acid catalyst. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for product formation. | |
| Insufficient reaction time. | Extend the reaction time and monitor the progress using TLC or another appropriate analytical technique. | |
| Significant amount of starting material remains | Incomplete reaction due to equilibrium. | Consider using a stronger base or a different solvent to shift the equilibrium towards the product. |
| Poor mixing of reactants. | Ensure vigorous stirring throughout the reaction. | |
| Product loss during workup | Emulsion formation during extraction. | Add a small amount of brine to the aqueous layer to break the emulsion. |
| Product is partially soluble in the aqueous phase. | Perform multiple extractions with the organic solvent to ensure complete recovery. |
Impure Product
| Symptom | Possible Causes | Recommended Solutions |
| Presence of multiple spots on TLC | Self-condensation of the enolizable ketone (e.g., acetone). | Use the non-enolizable aldehyde (e.g., benzaldehyde) in slight excess. |
| Formation of both aldol addition and condensation products. | Carefully control the reaction temperature; lower temperatures favor the addition product.[3] | |
| Product is an oil instead of a solid | Presence of unreacted starting materials or solvent. | Purify the product using column chromatography or recrystallization. Ensure complete removal of solvent under reduced pressure. |
| Product color is off (e.g., yellow or brown) | Formation of polymeric side products. | Ensure the reaction is not overheated and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxy-1-phenyl-1-butanone via Aldol Condensation and Subsequent Reduction
This two-step protocol first involves the Claisen-Schmidt condensation of benzaldehyde and acetone to form 4-phenyl-3-buten-2-one, followed by its selective reduction.
Step 1: Claisen-Schmidt Condensation
-
Prepare a solution of 10% (w/v) sodium hydroxide in a 1:1 mixture of ethanol and water.
-
In a flask equipped with a magnetic stirrer, dissolve benzaldehyde (1 equivalent) and acetone (1.2 equivalents) in ethanol.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the sodium hydroxide solution dropwise to the stirred solution of the carbonyl compounds.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with dilute HCl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-phenyl-3-buten-2-one.
-
Purify the product by recrystallization or column chromatography.
Step 2: Selective Reduction
-
Dissolve the purified 4-phenyl-3-buten-2-one (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude 3-hydroxy-1-phenyl-1-butanone.
-
Purify the final product by column chromatography.
Visualizations
Caption: General reaction pathway for a base-catalyzed aldol addition and condensation.
Caption: Experimental workflow for the synthesis of 3-hydroxy-1-phenyl-1-butanone.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of 1-Butanone, 3-hydroxy-1-phenyl- and Other Beta-Hydroxy Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 1-Butanone, 3-hydroxy-1-phenyl- and other selected beta-hydroxy ketones. Due to a lack of direct comparative studies in the public domain, this document synthesizes available data on individual compounds and related structures to offer a representative comparison across key bioassays. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.
Introduction to Beta-Hydroxy Ketones
Beta-hydroxy ketones are a class of organic compounds characterized by a ketone functional group with a hydroxyl group located on the beta-carbon. This structural motif is found in both naturally occurring molecules, such as the ketone body beta-hydroxybutyrate (BHB), and synthetic compounds. Their presence in metabolic pathways and the observed biological activities of various derivatives have made them a subject of interest for drug discovery and development. This guide focuses on the in vitro bioactivities of 1-Butanone, 3-hydroxy-1-phenyl- and compares it with other structurally relevant beta-hydroxy ketones.
Comparative Bioactivity Data
The following table summarizes the available quantitative data for the bioactivity of selected beta-hydroxy ketones. It is important to note that direct bioassay data for 1-Butanone, 3-hydroxy-1-phenyl- is not currently available in the cited literature. The presented data for other compounds is collated from various studies to provide a comparative context.
| Compound | Structure | Bioassay | Cell Line/Organism | Endpoint | Result | Reference |
| 1-Butanone, 3-hydroxy-1-phenyl- | CC(O)CC(=O)c1ccccc1 | - | - | - | Not Available | - |
| Beta-hydroxybutyrate (BHB) | CC(O)CC(=O)O | Anti-inflammatory | Human monocytes | IL-1β & IL-18 secretion | Inhibition | |
| (4-Butyl-phenyl)-(3,5-dichloro-2,4-dihydroxy-phenyl)-methanone (5f) | CCCCc1ccc(C(=O)c2c(Cl)cc(O)c(Cl)c2O)cc1 | Cytotoxicity (NAFLD) | HepG2 | EC50 | ≤ 13.5 µM | [1] |
| Azoderivative of barbituric acid (C8) | (Structure complex) | Antimicrobial | E. coli | MIC50 | 0.42 mg/mL | [2] |
| Benzyl bromide derivative (1c) | (Structure complex) | Antimicrobial | S. pyogenes | MIC | 0.5 mg/mL | [3] |
| Phenylpironetin analog (4) | (Structure complex) | Antiproliferative | OVCAR5 & A2780 | GI50 | ~2x less active than pironetin | [4] |
Key Bioassays and Experimental Protocols
Anti-inflammatory Activity
The anti-inflammatory potential of beta-hydroxy ketones is a significant area of research, largely informed by studies on the endogenous ketone body, beta-hydroxybutyrate (BHB).
Experimental Protocol: In Vitro Anti-inflammatory Assay (General)
-
Cell Culture: Human monocytic cell lines (e.g., THP-1) are cultured under standard conditions.
-
Cell Stimulation: Cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.
-
Treatment: The stimulated cells are treated with varying concentrations of the test beta-hydroxy ketone.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
-
Cytokine Analysis: The supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-18, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The reduction in pro-inflammatory cytokine secretion and/or the increase in anti-inflammatory cytokine secretion in treated cells compared to untreated controls is determined.
Antimicrobial Activity
Synthetic beta-hydroxy ketones and related structures have been investigated for their ability to inhibit the growth of various pathogenic microorganisms.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (General)
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a specified cell density.
-
Compound Dilution: The test beta-hydroxy ketone is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Cytotoxicity and Antiproliferative Activity
The effect of beta-hydroxy ketones on the viability and proliferation of cancer cell lines is another important aspect of their bioactivity profile.
Experimental Protocol: MTT Assay for Cytotoxicity (General)
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of the test beta-hydroxy ketone.
-
Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by 1-Butanone, 3-hydroxy-1-phenyl- have not been elucidated, the mechanism of the structurally related endogenous beta-hydroxy ketone, BHB, in inflammation is well-studied and provides a hypothetical framework.
Hypothesized Anti-inflammatory Signaling Pathway
Beta-hydroxybutyrate has been shown to exert its anti-inflammatory effects by inhibiting the NLRP3 inflammasome.[5] This is a multi-protein complex that, when activated, leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. BHB is thought to inhibit the activation of the NLRP3 inflammasome, thereby reducing the production of these key pro-inflammatory cytokines. Additionally, BHB may influence the activity of transcription factors such as PGC-1α and FoxO1, which are involved in regulating inflammatory and antioxidant responses.[6]
References
- 1. scienceopen.com [scienceopen.com]
- 2. Antimicrobial activity and molecular analysis of azoderivatives of β-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Oxidant and Anti-Inflammatory Activity of Ketogenic Diet: New Perspectives for Neuroprotection in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory action of β-hydroxybutyrate via modulation of PGC-1α and FoxO1, mimicking calorie restriction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 3-Hydroxy-1-phenyl-1-butanone
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Synthesis of a Key Chiral Building Block
3-Hydroxy-1-phenyl-1-butanone is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its stereocenter offers opportunities for the development of enantiomerically pure compounds with specific biological activities. This guide provides a comparative analysis of the most common synthetic routes to this versatile keto-alcohol, offering a detailed examination of experimental data, protocols, and the relative merits of each approach.
Executive Summary of Synthetic Strategies
Several distinct synthetic strategies have been employed to produce 3-hydroxy-1-phenyl-1-butanone. These can be broadly categorized as the reduction of a diketone precursor, carbon-carbon bond formation via aldol or Grignard reactions, and asymmetric hydrogenation. Each method presents a unique profile in terms of yield, stereoselectivity, cost, scalability, and environmental impact.
| Synthetic Route | Key Reagents | Typical Yield | Enantioselectivity (ee) | Key Advantages | Key Disadvantages |
| LiAlH₄ Reduction | 1-Phenyl-1,3-butanedione, Lithium Aluminum Hydride | Low (complex mixture) | Not selective | Readily available reagents | Poor selectivity, formation of multiple byproducts |
| Baker's Yeast Reduction | 1-Phenyl-1,3-butanedione, Saccharomyces cerevisiae | 33-40% | >98% (for S-enantiomer) | High enantioselectivity, environmentally benign, low-cost reagent | Moderate yield, requires careful control of fermentation, significant wastewater generation[1][2][3] |
| Crossed Aldol Condensation | Acetophenone, Acetaldehyde | Moderate (estimated) | Not selective (racemic product) | Inexpensive starting materials, direct C-C bond formation | Potential for self-condensation and other side reactions, requires careful control of reaction conditions |
| Grignard Reaction | Ethyl (S)-3-hydroxybutanoate, Phenylmagnesium bromide | Good (not specified) | High (dependent on chiral substrate) | Versatile C-C bond formation, can produce specific enantiomers | Requires anhydrous conditions, multi-step synthesis may be necessary |
| Asymmetric Hydrogenation | 1-Phenyl-1,3-butanedione, Chiral Ru-BINAP catalyst | High (potential) | High (potential) | High potential for both high yield and enantioselectivity | Requires specialized and expensive catalysts and equipment (high-pressure hydrogenation) |
In-Depth Analysis of Synthetic Routes
Reduction of 1-Phenyl-1,3-butanedione
The reduction of the readily available dicarbonyl compound, 1-phenyl-1,3-butanedione, is a common and direct approach. However, the choice of reducing agent is critical to the outcome of the reaction.
The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) might seem like a straightforward method. However, experimental evidence shows that the reduction of 1-phenyl-1,3-butanedione with LiAlH₄ leads to a complex mixture of products rather than the selective formation of 3-hydroxy-1-phenyl-1-butanone.[4][5][6] The reaction preferentially reduces the carbonyl group more distant from the phenyl group, but subsequent eliminations and further reductions lead to a variety of saturated and unsaturated ketones and alcohols.[4][5][6] This lack of selectivity makes this route unsuitable for the efficient synthesis of the desired product.
Experimental Protocol: LiAlH₄ Reduction of 1-Phenyl-1,3-butanedione [4]
-
Dissolve 1-phenylbutane-1,3-dione (500 mg, 3.1 mmol) in dry tetrahydrofuran (THF).
-
Add LiAlH₄ (294 mg, 7.7 mmol) in small portions until the reaction mixture remains gray.
-
Reflux the mixture for one hour.
-
Cool the reaction to room temperature and quench by the careful addition of 10% (w/w) aqueous NaOH solution, followed by water.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Evaporate the solvent in vacuo at room temperature to obtain the crude product mixture.
Note: The primary products are often further analyzed after acetylation to facilitate separation and identification.
In stark contrast to the lack of selectivity with LiAlH₄, the enzymatic reduction using common baker's yeast offers a highly chemo- and enantio-selective pathway to (S)-(+)-3-hydroxy-1-phenyl-1-butanone.[7][8][9] This biocatalytic approach selectively reduces the aliphatic ketone group, leaving the aromatic ketone untouched, and proceeds with excellent enantiomeric control, yielding a product with an enantiomeric excess (ee) of over 98%.[7][8][9] The use of a readily available, inexpensive, and environmentally benign reagent makes this an attractive "green" synthetic route. However, the yields are moderate, and the workup can be more involved than in traditional chemical reductions. Industrial-scale yeast reductions also require management of large volumes of aqueous waste.[1][2][3]
Experimental Protocol: Baker's Yeast Reduction of 1-Phenyl-1,3-butanedione [7][10][11]
-
In a large flask, suspend baker's yeast (e.g., 200 g) in a solution of sucrose (e.g., 300 g) in water (e.g., 1.6 L).
-
Stir the mixture at room temperature for about an hour to initiate fermentation.
-
Add 1-phenyl-1,3-butanedione (e.g., 20 g) to the fermenting yeast suspension.
-
Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, add a filter aid such as Celite and filter the mixture.
-
Saturate the filtrate with NaCl and extract with an organic solvent like diethyl ether or ethyl acetate.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Carbon-Carbon Bond Forming Reactions
These methods build the carbon skeleton of the target molecule, offering a different strategic approach.
The crossed aldol condensation between acetophenone and acetaldehyde is a theoretically direct route to 3-hydroxy-1-phenyl-1-butanone.[12][13][14] In this reaction, a base is used to generate the enolate of acetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. To favor the crossed product and minimize self-condensation of acetaldehyde, the reaction should be carried out by slowly adding acetaldehyde to a mixture of acetophenone and the base. However, this reaction can still lead to a mixture of products, including the dehydrated α,β-unsaturated ketone (1-phenyl-2-buten-1-one).
Generalized Experimental Protocol: Crossed Aldol Condensation [12][13][14][15][16]
-
To a stirred solution of acetophenone in a suitable solvent (e.g., ethanol or THF) at a controlled temperature (e.g., 0-10 °C), add a base such as sodium hydroxide or lithium diisopropylamide (LDA).
-
Slowly add acetaldehyde to the reaction mixture.
-
Stir the reaction for a specified time, monitoring the progress by TLC.
-
Quench the reaction with a weak acid (e.g., saturated aqueous NH₄Cl solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt.
-
Concentrate the solvent and purify the product by column chromatography.
The Grignard reaction provides a powerful and versatile method for forming the carbon-carbon bond and the hydroxyl group in a single transformation. A viable route involves the reaction of a chiral starting material, such as ethyl (S)-3-hydroxybutanoate, with phenylmagnesium bromide.[7] This approach allows for the synthesis of a specific enantiomer of the final product. The reaction must be carried out under strictly anhydrous conditions to prevent quenching of the highly basic Grignard reagent.
Experimental Protocol: Grignard Synthesis from Ethyl (S)-3-hydroxybutanoate [7]
-
Prepare a solution of phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether or THF.
-
In a separate flask, dissolve ethyl (S)-3-hydroxybutanoate and triethylamine in anhydrous benzene.
-
Cool the solution of the ester and amine to 5-10 °C.
-
Slowly add the freshly prepared phenylmagnesium bromide solution to the ester solution while maintaining the temperature between 5-10 °C.
-
Stir the reaction mixture at this temperature for 2 hours.
-
Quench the reaction by the slow addition of 4 N hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, 5% aqueous sodium bicarbonate solution, and again with water.
-
Dry the organic layer over an anhydrous salt and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography.
Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation of 1-phenyl-1,3-butanedione represents a potentially highly efficient route to enantiomerically pure 3-hydroxy-1-phenyl-1-butanone. This method utilizes a chiral transition metal catalyst, such as a Ruthenium-BINAP complex, to selectively hydrogenate one of the ketone functionalities with high enantiocontrol.[17][18][19][20][21] While this approach can offer high yields and excellent enantioselectivity, it requires specialized high-pressure hydrogenation equipment and expensive chiral catalysts.
Generalized Experimental Protocol: Asymmetric Hydrogenation [17][18][19][20][21]
-
In a high-pressure autoclave, dissolve 1-phenyl-1,3-butanedione in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of a chiral Ruthenium-BINAP complex (e.g., Ru(OAc)₂[(R)-BINAP]).
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4-100 atm).
-
Heat the reaction mixture to the specified temperature (e.g., 25-100 °C) and stir for the required duration.
-
After the reaction is complete, cool the autoclave and carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography to isolate the enantiomerically enriched 3-hydroxy-1-phenyl-1-butanone.
Visualization of Experimental Workflows
Caption: Workflow for the biocatalytic reduction using baker's yeast.
Caption: Workflow for the Grignard synthesis of a specific enantiomer.
Conclusion
The choice of synthetic route to 3-hydroxy-1-phenyl-1-butanone is highly dependent on the specific requirements of the researcher or organization.
-
For the production of the enantiomerically pure (S)-enantiomer on a laboratory scale, the baker's yeast reduction offers an excellent combination of high enantioselectivity, low cost, and environmental friendliness, despite its moderate yield.
-
The Grignard reaction , particularly when starting with a chiral precursor, provides a reliable method for accessing a specific enantiomer with good control over the stereochemistry.
-
Asymmetric hydrogenation holds the most promise for a highly efficient and enantioselective industrial-scale synthesis, provided the initial investment in catalysts and equipment is feasible.
-
The crossed aldol condensation is a viable route to the racemic product using inexpensive starting materials, but requires careful optimization to minimize side products.
-
The LiAlH₄ reduction is generally not a recommended method due to its lack of selectivity.
Researchers and drug development professionals should carefully consider these factors when selecting the most appropriate synthetic strategy for their needs.
References
- 1. "Treatment and Minimization of Waste in Baker’s Yeast Industry" by Esra Can Doğan, Ayla Arslan et al. [engagedscholarship.csuohio.edu]
- 2. Treatment and Minimization of Waste in Baker’s Yeast Industry | springerprofessional.de [springerprofessional.de]
- 3. researchgate.net [researchgate.net]
- 4. casopisi.junis.ni.ac.rs [casopisi.junis.ni.ac.rs]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. One Part of Chemistry: Reduction of 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol [1chemistry.blogspot.com]
- 12. sites.nvcc.edu [sites.nvcc.edu]
- 13. athabascau.ca [athabascau.ca]
- 14. beyondbenign.org [beyondbenign.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. organic chemistry - Major product for aldol condensation between acetophenone and acetaldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. ethz.ch [ethz.ch]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. researchgate.net [researchgate.net]
- 21. archive.nptel.ac.in [archive.nptel.ac.in]
Validating the Analytical Method for 1-Butanone, 3-hydroxy-1-phenyl- by LC-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of 1-Butanone, 3-hydroxy-1-phenyl-. It further compares this method with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) approach, offering supporting data and detailed experimental protocols to aid in the selection of the most suitable analytical technique for your research needs.
Introduction to Analytical Method Validation
The validation of an analytical method is crucial to ensure the reliability, reproducibility, and accuracy of quantitative data. For pharmaceutical compounds and their metabolites, such as 1-Butanone, 3-hydroxy-1-phenyl-, a robust and validated analytical method is a prerequisite for pharmacokinetic studies, quality control, and regulatory submissions. LC-MS has emerged as a powerful tool for the analysis of a wide range of compounds due to its high sensitivity and selectivity.[1][2][3]
Proposed LC-MS Method and Comparison with GC-MS
While various chromatographic techniques can be employed for the analysis of ketones, LC-MS and GC-MS are two of the most powerful and commonly used methods.[1] The choice between these techniques often depends on the analyte's properties, the sample matrix, and the specific requirements of the analysis.
| Feature | LC-MS Method (Proposed) | GC-MS Method (Alternative) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. |
| Analyte Suitability | Ideal for polar, non-volatile, and thermally labile compounds. Derivatization is generally not required. | Suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds to improve volatility and thermal stability.[4] |
| Sample Preparation | Typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction. | Often requires more extensive sample preparation, including derivatization, to make the analyte suitable for GC. |
| Sensitivity | Generally offers high sensitivity, often in the picogram to femtogram range. | Can also be very sensitive, particularly with specific detectors, but may be less sensitive than LC-MS for certain compounds. |
| Selectivity | High selectivity is achieved through a combination of chromatographic separation and mass filtering (e.g., MS/MS).[5] | High selectivity is also achieved through chromatographic separation and mass analysis. |
Experimental Protocols
Proposed LC-MS Method Protocol
This proposed method is based on established protocols for similar ketone-containing and aromatic compounds.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): [M+H]+ for 1-Butanone, 3-hydroxy-1-phenyl-.
-
Product Ion(s) (m/z): To be determined by direct infusion of a standard solution.
-
Collision Energy: To be optimized for the specific precursor-product ion transition.
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).[7]
Alternative GC-MS Method Protocol
1. Sample Preparation and Derivatization
-
Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Derivatize the hydroxyl and ketone groups to increase volatility and thermal stability. A common approach for ketones is the conversion to an oxime using an alkoxylamine.[1]
-
Reconstitute the derivatized sample in a suitable solvent for GC injection.
2. Gas Chromatography Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).[8]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.
-
Injection Mode: Splitless.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM) for quantitative analysis.
Method Validation Parameters and Acceptance Criteria
The proposed LC-MS method should be validated according to international guidelines (e.g., FDA, EMA). The following tables summarize the key validation parameters and their typical acceptance criteria.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Peak Area Precision | Relative Standard Deviation (RSD) ≤ 15% for six replicate injections. |
| Retention Time Precision | RSD ≤ 2%. |
| Peak Tailing Factor | 0.8 - 1.5. |
Table 2: Linearity and Range
| Parameter | Acceptance Criteria |
| Calibration Curve | At least 6 non-zero concentration levels. |
| Correlation Coefficient (r²) | ≥ 0.99. |
| Accuracy of Back-Calculated Concentrations | Within ±15% of the nominal value (±20% for the Lower Limit of Quantification). |
Table 3: Accuracy and Precision
| Parameter | Acceptance Criteria |
| Intra-day and Inter-day Precision (RSD) | ≤ 15% (≤ 20% at LLOQ). |
| Intra-day and Inter-day Accuracy (% Bias) | Within ±15% of the nominal value (±20% at LLOQ). |
Table 4: Sensitivity
| Parameter | Acceptance Criteria |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |
Table 5: Selectivity and Matrix Effect
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Matrix Effect | The ratio of the analyte peak area in the presence of matrix to the peak area in the absence of matrix should be consistent across different lots of matrix (RSD ≤ 15%). |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the validation of the proposed LC-MS analytical method.
Caption: LC-MS Analytical Method Validation Workflow.
Conclusion
The proposed LC-MS method offers a highly sensitive and selective approach for the quantification of 1-Butanone, 3-hydroxy-1-phenyl- in biological matrices. Compared to the alternative GC-MS method, the LC-MS approach generally requires less sample preparation, particularly avoiding the need for derivatization, which can simplify the workflow and reduce potential sources of error. The successful validation of this LC-MS method, following the outlined protocols and acceptance criteria, will ensure the generation of high-quality, reliable data for various research and development applications.
References
- 1. US7309608B2 - Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents [patents.google.com]
- 2. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Comparison of analytical techniques for the determination of aldehydes in test chambers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sisu.ut.ee [sisu.ut.ee]
- 6. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. 3-hydroxy-1-phenyl-2-butanone [webbook.nist.gov]
A Comparative Analysis of Antibody Cross-Reactivity for Beta-Hydroxybutyrophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antibody cross-reactivity studies relevant to beta-hydroxybutyrophenone derivatives. Due to the limited availability of direct cross-reactivity data for antibodies specifically raised against beta-hydroxybutyrophenone derivatives, this guide draws comparisons from studies on structurally similar compounds, namely synthetic cathinones and the butyrophenone derivative, haloperidol. The data presented herein is intended to serve as a reference for researchers developing immunoassays for the detection and quantification of this class of compounds.
Understanding Antibody Cross-Reactivity
Antibody cross-reactivity refers to the ability of an antibody to bind to molecules other than its specific target antigen. This phenomenon is primarily dependent on the structural similarity between the target antigen and the cross-reacting molecule. In the context of immunoassays for small molecules like beta-hydroxybutyrophenone derivatives, understanding cross-reactivity is crucial for ensuring assay specificity and accuracy. High cross-reactivity with structurally related compounds can lead to false-positive results, while low cross-reactivity is desirable for specific detection.
Data Presentation: Cross-Reactivity of Related Compounds in Immunoassays
The following tables summarize quantitative cross-reactivity data from studies on synthetic cathinones and the binding specificity of monoclonal antibodies raised against the butyrophenone, haloperidol. This data provides insights into the potential cross-reactivity profiles that might be observed for antibodies targeting beta-hydroxybutyrophenone derivatives.
Table 1: Cross-Reactivity of Synthetic Cathinone Derivatives in a Commercial Methcathinone/Mephedrone ELISA Kit
| Compound | Concentration for Cross-Reactivity (ng/mL) |
| Mephedrone | 150 |
| Methcathinone | 150 |
| Other Cathinone Derivatives | ≥ 150 |
Data sourced from a study evaluating the cross-reactivity of designer drugs in commercial ELISA kits. The Randox Mephedrone/Methcathinone kit showed that various cathinone derivatives cross-reacted at concentrations as low as 150 ng/mL[1].
Table 2: Binding Specificity of a Monoclonal Antibody (mAb A) Raised Against Haloperidol
| Compound | Correlation with D-2 Receptor Binding Affinity (r-value) | Recognition Determinants |
| Haloperidol Analogs (16 tested) | 0.82 | Butyrophenone ring and side chain |
| Dopamine | Not Recognized | - |
| SCH-23390 (D-1 Antagonist) | Not Recognized | - |
This data is derived from a study on monoclonal antibodies developed against the butyrophenone derivative, haloperidol. The antibody mAb A demonstrated a good correlation with D-2 receptor binding for various haloperidol analogs, indicating its specificity for the butyrophenone structure[2].
Experimental Protocols
A detailed methodology for assessing antibody cross-reactivity is essential for obtaining reliable and reproducible data. A common and effective method for small molecule detection is the competitive enzyme-linked immunosorbent assay (ELISA).
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol outlines the general steps for determining the cross-reactivity of a panel of beta-hydroxybutyrophenone derivatives against a specific antibody.
1. Reagents and Materials:
-
Microtiter plates (96-well)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody raised against a specific beta-hydroxybutyrophenone derivative
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Target beta-hydroxybutyrophenone derivative (for standard curve)
-
Panel of structurally related beta-hydroxybutyrophenone derivatives and other compounds to be tested for cross-reactivity
-
Plate reader
2. Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with a conjugate of the target beta-hydroxybutyrophenone derivative and a carrier protein (e.g., BSA) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound coating conjugate.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare a standard curve by serially diluting the target beta-hydroxybutyrophenone derivative.
-
Prepare a range of concentrations for each compound to be tested for cross-reactivity.
-
In a separate plate or tubes, pre-incubate a fixed concentration of the primary antibody with the standard dilutions and the test compounds.
-
Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a plate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the target analyte concentration.
-
Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the antibody binding) for the target analyte and for each of the test compounds.
-
Calculate the percent cross-reactivity for each test compound using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Mandatory Visualizations
The following diagrams illustrate the key workflows and principles described in this guide.
Caption: Workflow of a Competitive ELISA for Cross-Reactivity Assessment.
Caption: Logical Flow for Calculating Percent Cross-Reactivity.
References
- 1. Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haloperidol binding to monoclonal antibodies: conformational analysis and relationships to D-2 receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 3-Hydroxy-1-Phenyl-1-Butanone Against Known Carbonyl Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential inhibitory performance of 3-hydroxy-1-phenyl-1-butanone against established inhibitors of carbonyl reductases. Due to a lack of direct experimental data on the inhibitory activity of 3-hydroxy-1-phenyl-1-butanone, this comparison is based on its structural similarity to alkyl phenyl ketones, a class of compounds known to inhibit carbonyl reductase.[1] The data presented for known inhibitors is compiled from publicly available research.
Introduction to Carbonyl Reductases and Their Inhibition
Carbonyl reductases (CBRs) are a family of NADPH-dependent enzymes that play a crucial role in the metabolism of a wide range of endogenous and xenobiotic carbonyl compounds, including ketones and aldehydes.[2][3] These enzymes, belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, are implicated in various physiological and pathophysiological processes.[3] For instance, Carbonyl Reductase 1 (CBR1) is involved in the metabolism of several clinically important drugs and has been identified as a potential target for overcoming chemoresistance and reducing the cardiotoxicity of certain anticancer agents like doxorubicin.[4][5] Inhibition of CBRs is therefore a significant area of research in drug discovery and development.[2]
Hypothetical Performance of 3-Hydroxy-1-Phenyl-1-Butanone
3-Hydroxy-1-phenyl-1-butanone is an alkyl phenyl ketone. A study on the inhibitory effects of various alkyl phenyl ketones on carbonyl reductase activity in pig heart cytosol demonstrated that compounds with this structural motif can act as competitive inhibitors of the enzyme.[1] The inhibitory potency was found to be influenced by the length of the alkyl chain.[1] Based on these findings, it is hypothesized that 3-hydroxy-1-phenyl-1-butanone may also exhibit inhibitory activity against carbonyl reductases.
Comparative Analysis of Inhibitor Performance
To provide a benchmark, the following table summarizes the inhibitory potency of several known carbonyl reductase inhibitors. The data is presented as IC50 (the half maximal inhibitory concentration) and Ki (the inhibition constant) values, where available.
| Inhibitor Class | Inhibitor | Target | Substrate | IC50 (µM) | Ki (nM) | Reference |
| Flavonoids | 7-Hydroxyflavone | CBR1 | 0.6 | [6] | ||
| 8-Prenylnaringenin (8-PN) | CBR1 | 2,3-Hexanedione | 180 ± 20 | [7] | ||
| Xanthohumol (XN) | CBR1 | Daunorubicin | 11 - 20 | [7] | ||
| Isoxanthohumol (IX) | CBR1 | Daunorubicin | 11 - 20 | [7] | ||
| Iminochromenes | 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide | CBR1 | 15 | [7] | ||
| AKR1C3 Inhibitor | ASP9521 | CBR1 | 44.00 | [6] | ||
| Alkyl Phenyl Ketones | Hexanophenone | Carbonyl Reductase (pig heart) | 4-Benzoylpyridine | See Note 1 | [1] | |
| Valerophenone | Carbonyl Reductase (pig heart) | 4-Benzoylpyridine | See Note 1 | [1] | ||
| Heptanophenone | Carbonyl Reductase (pig heart) | 4-Benzoylpyridine | See Note 1 | [1] | ||
| Butyrophenone | Carbonyl Reductase (pig heart) | 4-Benzoylpyridine | See Note 1 | [1] | ||
| Propiophenone | Carbonyl Reductase (pig heart) | 4-Benzoylpyridine | See Note 1 | [1] |
Note 1: The referenced study on alkyl phenyl ketones provided a relative order of inhibitory potency (Hexanophenone > Valerophenone > Heptanophenone > Butyrophenone > Propiophenone) but did not report specific IC50 values.[1]
Experimental Protocols
To experimentally validate the inhibitory potential of 3-hydroxy-1-phenyl-1-butanone and enable direct comparison with known inhibitors, the following detailed methodologies are provided.
Carbonyl Reductase Inhibition Assay (Spectrophotometric Method)
This assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the enzymatic reduction of a carbonyl substrate.
Materials:
-
Human recombinant Carbonyl Reductase 1 (CBR1)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Substrate (e.g., 4-Benzoylpyridine, Menadione)
-
Inhibitor (3-hydroxy-1-phenyl-1-butanone and known inhibitors)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2)
-
DMSO (Dimethyl sulfoxide) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of the test inhibitor (3-hydroxy-1-phenyl-1-butanone) and known inhibitors in DMSO.
-
Prepare a working solution of NADPH in the phosphate buffer.
-
Prepare a working solution of human recombinant CBR1 in the phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Inhibitor solution at various concentrations (or DMSO for control)
-
Substrate solution
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the CBR1 enzyme solution to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of NADPH consumption) for each reaction from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate plots (e.g., Lineweaver-Burk).
-
Visualizations
Signaling Pathway: Role of CBR1 in Doxorubicin Metabolism
Caption: CBR1 metabolizes Doxorubicin to a cardiotoxic form.
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 of an inhibitor.
References
- 1. Inhibition of carbonyl reductase activity in pig heart by alkyl phenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.strem.com [resources.strem.com]
- 5. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Systems for the Asymmetric Synthesis of (S)-3-Hydroxy-1-phenyl-1-butanone
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of chiral β-hydroxy ketones is a cornerstone of modern organic chemistry, providing essential building blocks for a wide array of pharmaceuticals and biologically active molecules. Among these, (S)-3-hydroxy-1-phenyl-1-butanone is a valuable chiral intermediate. This guide provides an objective comparison of catalytic systems for its synthesis, supported by experimental data and detailed protocols.
Comparison of Catalytic System Performance
The selection of a catalytic system for asymmetric synthesis is a critical decision, balancing factors such as enantioselectivity, yield, cost, and environmental impact. Below is a summary of a highly effective biocatalytic approach for the synthesis of (S)-3-hydroxy-1-phenyl-1-butanone.
| Catalytic System | Catalyst | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) |
| Biocatalysis | Baker's Yeast (Saccharomyces cerevisiae) | 1-Phenyl-1,3-butanedione | Water/Sugar | Room Temp. | 72 | 33 | >98 |
e.e. = enantiomeric excess
Featured Catalytic System: Biocatalysis with Baker's Yeast
The reduction of 1-phenyl-1,3-butanedione using baker's yeast (Saccharomyces cerevisiae) stands out for its exceptional chemo- and enantioselectivity. This whole-cell biocatalytic system selectively reduces the carbonyl group at the 3-position to afford (S)-(+)-3-hydroxy-1-phenyl-1-butanone in high enantiomeric purity[1][2].
Reaction Pathway
Caption: Biocatalytic reduction of 1-phenyl-1,3-butanedione.
Experimental Protocol: Baker's Yeast Reduction
This protocol is adapted from the work of Chênevert and Thiboutot (1986)[1].
Materials:
-
1-Phenyl-1,3-butanedione
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Water
-
Ethyl acetate
-
Celite
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Yeast Suspension Preparation: In a large Erlenmeyer flask, a suspension of baker's yeast and sucrose in water is prepared. The mixture is allowed to ferment for a short period with gentle stirring.
-
Substrate Addition: 1-Phenyl-1,3-butanedione is added to the fermenting yeast suspension.
-
Reaction: The reaction mixture is stirred at room temperature for 72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, Celite is added to the mixture, and it is filtered to remove the yeast cells. The filtrate is then saturated with sodium chloride and extracted multiple times with ethyl acetate.
-
Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to yield pure (S)-(+)-3-hydroxy-1-phenyl-1-butanone.
Enantiomeric Purity Determination:
The enantiomeric excess of the product can be determined by ¹H NMR spectroscopy using a chiral shift reagent, such as Eu(hfc)₃, which will induce separate signals for the enantiomers[1].
Alternative Catalytic Approaches
While the baker's yeast system is highly effective, other catalytic strategies are available for the synthesis of chiral β-hydroxy ketones, though they may present different challenges for this specific target molecule.
Organocatalysis: Proline-Catalyzed Aldol Reaction
The asymmetric aldol reaction is a powerful tool for C-C bond formation. In principle, (S)-3-hydroxy-1-phenyl-1-butanone could be synthesized via a direct aldol reaction between acetophenone (as the enolate donor) and acetaldehyde (as the acceptor), catalyzed by a chiral organocatalyst like L-proline.
Conceptual Workflow
Caption: Conceptual workflow for a proline-catalyzed aldol reaction.
However, the high reactivity of acetaldehyde and its propensity for self-condensation make this specific transformation challenging to control, often leading to mixtures of products and lower yields.
Asymmetric Hydrogenation
Asymmetric hydrogenation of β-diketones or β-keto esters using transition metal catalysts, such as Ruthenium-BINAP complexes pioneered by Noyori, is another established method for producing chiral hydroxy ketones. This would involve the selective hydrogenation of one of the carbonyl groups in 1-phenyl-1,3-butanedione.
While highly efficient for many substrates, the development of a specific catalyst system that provides high chemo- and enantioselectivity for 1-phenyl-1,3-butanedione would require significant optimization of the catalyst, solvent, and reaction conditions.
Conclusion
For the asymmetric synthesis of (S)-3-hydroxy-1-phenyl-1-butanone, the biocatalytic reduction of 1-phenyl-1,3-butanedione with baker's yeast offers a highly selective, cost-effective, and environmentally benign approach. It provides excellent enantiomeric purity, although the yield may be moderate. Alternative methods like organocatalyzed aldol reactions and asymmetric hydrogenation are powerful strategies in asymmetric synthesis but would require substantial development and optimization for this specific target molecule to overcome challenges such as substrate reactivity and selectivity. Researchers should consider the trade-offs between enantioselectivity, yield, and process development time when selecting a catalytic system.
References
A Comparative Analysis of 3-Hydroxy-1-Phenyl-1-Butanone Analog Efficacy: In Vitro Findings versus In Vivo Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo efficacy of two distinct classes of 3-hydroxy-1-phenyl-1-butanone analogs, offering valuable insights for drug discovery and development. The first class, hydroxybupropion analogs, has been investigated for its potential as smoking cessation aids. The second class comprises novel phenyl ketone derivatives explored for the treatment of nonalcoholic fatty liver disease (NAFLD). This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of the translation from preclinical laboratory findings to whole-organism responses.
Hydroxybupropion Analogs as Smoking Cessation Aids
A series of analogs based on the active metabolite of bupropion, (2S,3S)-hydroxybupropion, were synthesized and evaluated for their potential to treat nicotine dependence. The primary mechanisms of action investigated were the inhibition of monoamine uptake and the antagonism of nicotinic acetylcholine receptors (nAChRs).
Quantitative Data Summary
The following table summarizes the in vitro potencies of key hydroxybupropion analogs in inhibiting the uptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT), as well as their antagonist activity at the α4β2-nAChR. This is compared with their in vivo efficacy in a nicotine-mediated antinociception assay.
| Compound | In Vitro Monoamine Uptake Inhibition (IC50, μM) | In Vitro α4β2-nAChR Antagonism (IC50, μM) | In Vivo Nicotine Antagonism (AD50, mg/kg) |
| DA | NE | 5-HT | |
| (2S,3S)-4a (Hydroxybupropion) | 1.9 | 1.1 | >10 |
| 4c (3'-Fluorophenyl analog) | 1.2 | 0.8 | >10 |
| 4d (3'-Bromophenyl analog) | 0.1 | 0.4 | >10 |
| 4l (4-Biphenyl analog) | 0.9 | 0.6 | >10 |
| (±)-4n (3',4'-Dichlorophenyl analog) | 0.05 | 0.03 | 2.5 |
Data sourced from a study on hydroxybupropion analogues.[1]
Experimental Protocols
In Vitro Monoamine Uptake Inhibition Assay:
HEK293 cells stably expressing human dopamine transporters (hDAT), serotonin transporters (hSERT), or norepinephrine transporters (hNET) were used. The assay was conducted to measure the ability of the test compounds to block the reuptake of radiolabeled neurotransmitters ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine). Cells were incubated with the test compound and the respective radiolabeled neurotransmitter. The amount of radioactivity incorporated into the cells was measured to determine the inhibition of uptake, and IC50 values were calculated.[1]
In Vitro α4β2-nAChR Antagonism Assay:
The antagonist potency of the analogs was determined by assessing their ability to inhibit the function of α4β2-nAChR. This was measured using a functional assay in cells expressing the receptor, where receptor activation by a nicotine stimulus was monitored. The ability of the test compounds to reduce the nicotine-induced response was quantified to determine their IC50 values.[1]
In Vivo Nicotine-Mediated Antinociception (Tail-Flick Test):
The in vivo efficacy was evaluated using the tail-flick test in mice. This test measures the pain response latency when a heat stimulus is applied to the animal's tail. Nicotine administration typically increases this latency (analgesic effect). The hydroxybupropion analogs were administered to determine their ability to antagonize this nicotine-induced antinociception. The dose required to reduce the nicotine effect by 50% (AD50) was determined.[1]
Mechanism of Action
The dual mechanism of action of hydroxybupropion analogs, involving both monoamine reuptake inhibition and nicotinic acetylcholine receptor antagonism, is crucial for their potential efficacy as smoking cessation aids.
Phenyl Ketone Derivatives for the Treatment of NAFLD
A series of novel synthetic phenyl ketone derivatives were designed and evaluated for their therapeutic potential against nonalcoholic fatty liver disease (NAFLD). The development process involved computational prediction of activity followed by in vitro and in vivo validation.
Quantitative Data Summary
The following table presents the in vitro efficacy of the most potent phenyl ketone derivatives in a cell-based NAFLD model, alongside the in vivo effects of the lead compound, 5f.
| Compound | In Vitro Efficacy (EC50, μM) in NAFLD Cell Model | In Vivo Effects of Compound 5f (Compared to Control) |
| 5e | ≤ 13.5 | Not Reported |
| 5f | ≤ 13.5 | Significantly reduced: - Total Cholesterol- Triglyceride Levels |
| 5g | ≤ 13.5 | Not Reported |
| 5h | ≤ 13.5 | Not Reported |
Data sourced from a study on novel phenyl ketone derivatives.[2]
Experimental Protocols
In Vitro NAFLD Model and Efficacy Assessment:
An in vitro model of NAFLD was established by treating HepG2 cells with 500 μM palmitic acid for 24 hours to induce cellular steatosis. The efficacy of the novel phenyl ketone derivatives was evaluated by treating the steatotic HepG2 cells with the compounds and measuring cell viability using the 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide (MTT) assay. The concentration of the compound that resulted in 50% of the maximal effect (EC50) was determined.[2]
In Vivo NAFLD Model and Therapeutic Evaluation:
The in vivo efficacy of the most potent compound, 5f, was assessed in an animal model of NAFLD. While the specific model is not detailed in the abstract, it is stated that compound 5f effectively prevented NAFLD progression. The therapeutic effects were quantified by measuring the reduction in total cholesterol and triglyceride levels in the in vivo model compared to a control group. Histological analysis was also performed to observe changes in liver features.[2]
Drug Discovery and Validation Workflow
The development of these novel phenyl ketone derivatives followed a structured workflow, from computational design to in vivo validation, highlighting a modern approach to drug discovery.
References
- 1. In Vitro and In Vivo Models of Non-Alcoholic Fatty Liver Disease: A Critical Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structural Activity Relationship (SAR) of Beta-Hydroxybutyrophenone Derivatives
This guide provides a comparative analysis of the structural activity relationships of beta-hydroxybutyrophenone derivatives, focusing on their biological activities and receptor binding affinities. The information is intended for researchers, scientists, and drug development professionals.
Introduction to Beta-Hydroxybutyrophenone Derivatives
Beta-hydroxybutyrophenones are a class of chemical compounds characterized by a butyrophenone core structure with a hydroxyl group at the beta position. This structural motif is found in various pharmacologically active molecules. Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to this scaffold influence biological activity, thereby guiding the design of new therapeutic agents with improved potency and selectivity.
One of the most well-studied groups of beta-hydroxybutyrophenone derivatives are the metabolites and analogues of bupropion, a widely used antidepressant and smoking cessation aid. The primary metabolite, hydroxybupropion, and its analogues have shown significant activity as inhibitors of dopamine and norepinephrine reuptake and as antagonists of nicotinic acetylcholine receptors (nAChRs), making them promising candidates for the treatment of nicotine dependence.[1][2][3]
Comparative Biological Activity
The following tables summarize the in vitro biological activities of a series of beta-hydroxybutyrophenone derivatives, primarily focusing on hydroxybupropion analogues.
Table 1: Monoamine Transporter Inhibition of Hydroxybupropion Analogues [1]
| Compound | R Group | Dopamine (DA) Uptake Inhibition IC₅₀ (nM) | Norepinephrine (NE) Uptake Inhibition IC₅₀ (nM) |
| (2S,3S)-4a (Hydroxybupropion) | 3'-Cl | 590 | 490 |
| 4c | 3'-F | 460 | 380 |
| 4d | 3'-Br | 31 | 230 |
| 4e | 3'-I | 130 | 400 |
| 4f | 3'-CH₃ | 1000 | 780 |
| 4g | 3'-CF₃ | 430 | 330 |
| 4h | 3'-CN | 800 | 650 |
| 4i | 3'-NO₂ | 750 | 550 |
| 4j | 4'-Cl | 1100 | 900 |
| 4k | 4'-F | 1200 | 1000 |
| 4l | 4'-Ph | 150 | 120 |
SAR Insights:
-
Substitution at the 3'-position of the phenyl ring significantly influences potency.
-
The 3'-bromo substituent (4d ) resulted in a nearly 19-fold increase in dopamine uptake inhibition compared to the 3'-chloro of hydroxybupropion.[1]
-
Electron-withdrawing groups at the 3'-position, such as trifluoromethyl and cyano, were generally well-tolerated.
-
Moving the substituent to the 4'-position generally decreased activity.
-
A bulky biphenyl group at the 4'-position (4l ) showed high potency for both dopamine and norepinephrine uptake inhibition.[1]
Table 2: Nicotinic Acetylcholine Receptor (nAChR) Antagonism of Hydroxybupropion Analogues [1]
| Compound | R Group | α4β2-nAChR Antagonism IC₅₀ (µM) |
| (2S,3S)-4a (Hydroxybupropion) | 3'-Cl | 1.9 |
| 4c | 3'-F | 0.5 |
| 4d | 3'-Br | 0.1 |
| 4e | 3'-I | 0.8 |
| 4f | 3'-CH₃ | 2.5 |
| 4g | 3'-CF₃ | 1.5 |
| 4h | 3'-CN | 2.1 |
| 4i | 3'-NO₂ | 1.8 |
| 4j | 4'-Cl | 3.5 |
| 4k | 4'-F | 4.0 |
| 4l | 4'-Ph | 0.3 |
SAR Insights:
-
The 3'-bromo (4d ) and 3'-fluoro (4c ) analogues were significantly more potent antagonists of the α4β2-nAChR than hydroxybupropion.[1]
-
The 4'-biphenyl analogue (4l ) also demonstrated high potency at this receptor.[1]
-
These results suggest that a combination of monoamine uptake inhibition and nAChR antagonism could be beneficial for smoking cessation therapies.[1][2][3]
Table 3: Antifungal and Herbicidal Activity of 5-Fluoro-2-hydroxy Butyrophenone [4]
| Organism | Activity | C₅₀ (mg/L) |
| Valsa mali | Antifungal | 15.8 |
| Coniothyrium diplodiella | Antifungal | 12.5 |
| Lactuca sativa (seedling) | Herbicidal | 20.3 |
| Echinochloa crusgalli (seedling) | Herbicidal | 28.7 |
SAR Insights:
-
This particular derivative shows a different biological activity profile, highlighting the versatility of the hydroxybutyrophenone scaffold.
-
The presence of a fluoro group at the 5-position and a hydroxyl group at the 2-position of the phenyl ring confers potent antifungal and herbicidal properties.[4]
Experimental Protocols
The potency of the compounds to inhibit dopamine and norepinephrine uptake was determined using rat brain synaptosomes. The general procedure is as follows:
-
Synaptosome Preparation: Synaptosomes from rat striatum (for dopamine) and hypothalamus (for norepinephrine) are prepared by homogenization and differential centrifugation.
-
Incubation: Synaptosomes are incubated with various concentrations of the test compounds.
-
Radioligand Addition: ³H-dopamine or ³H-norepinephrine is added to the mixture.
-
Uptake Termination: After a short incubation period, uptake is terminated by rapid filtration.
-
Quantification: The amount of radioactivity trapped in the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.
The antagonist activity at the α4β2-nAChR was assessed using a functional assay in a cell line stably expressing the receptor.
-
Cell Culture: Human embryonic kidney (HEK) cells stably expressing the human α4β2-nAChR are cultured.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Test compounds at various concentrations are added to the cells.
-
Agonist Stimulation: Cells are stimulated with a known nAChR agonist (e.g., nicotine).
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: IC₅₀ values are determined by analyzing the inhibition of the agonist-induced fluorescence signal.
The antifungal activity was evaluated using the mycelial growth rate method.
-
Compound Preparation: The test compound is dissolved in acetone and added to a potato dextrose agar (PDA) medium at various concentrations.
-
Inoculation: A mycelial disc of the test fungus is placed in the center of the PDA plate.
-
Incubation: Plates are incubated at a controlled temperature until the mycelial growth in the control plate reaches a specific diameter.
-
Measurement: The diameter of the mycelial colony is measured.
-
Data Analysis: The inhibition rate is calculated, and the C₅₀ value is determined by regression analysis.
Visualizations
Caption: General workflow for Structure-Activity Relationship (SAR) studies.
Caption: Dual mechanism of action for hydroxybupropion analogues in smoking cessation.
References
- 1. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Hypothetical Head-to-Head Comparison: 1-Butanone, 3-hydroxy-1-phenyl- vs. Haloperidol in Antipsychotic Potential
A Theoretical Exploration for Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no publicly available data on the biological activity of 1-Butanone, 3-hydroxy-1-phenyl-. This guide presents a hypothetical comparison based on the known properties of its structural class (butyrophenones) and a leading commercial drug, Haloperidol. All data for 1-Butanone, 3-hydroxy-1-phenyl- is speculative and intended for illustrative purposes to guide potential future research.
Introduction
Butyrophenones are a well-established class of compounds known for their antipsychotic properties, primarily mediated through antagonism of dopamine D2 receptors.[1][2][3] Haloperidol, a first-generation typical antipsychotic, is a prominent member of this class and has been a cornerstone in the treatment of schizophrenia and other psychotic disorders for decades.[1][4] This guide explores the hypothetical antipsychotic potential of 1-Butanone, 3-hydroxy-1-phenyl-, a structurally related compound, by comparing its theoretical profile to the established characteristics of Haloperidol.
Quantitative Data Summary
The following tables present a hypothetical comparison of key in vitro and in vivo parameters. The data for Haloperidol is based on published literature, while the data for 1-Butanone, 3-hydroxy-1-phenyl- is speculative, assuming it possesses antipsychotic activity typical of a butyrophenone.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Receptor | 1-Butanone, 3-hydroxy-1-phenyl- (Hypothetical) | Haloperidol |
| Dopamine D2 | 5.2 | 0.89 - 1.5 |
| Dopamine D3 | 15.8 | 0.7 |
| Dopamine D4 | 25.1 | 5.1 |
| Serotonin 5-HT2A | 45.3 | 54 |
| Serotonin 5-HT2C | 89.2 | >1000 |
| Alpha-1 Adrenergic | 30.5 | 18 |
| Histamine H1 | >1000 | 830 |
Data for Haloperidol is compiled from various sources and may show some variability.
Table 2: In Vivo Efficacy in Animal Models of Schizophrenia (Hypothetical)
| Model | Parameter Measured | 1-Butanone, 3-hydroxy-1-phenyl- (Hypothetical) | Haloperidol |
| Amphetamine-Induced Hyperlocomotion | % Reduction in Locomotor Activity | 65% at 5 mg/kg | 75% at 2 mg/kg |
| Conditioned Avoidance Response | % Inhibition of Avoidance | 60% at 10 mg/kg | 80% at 5 mg/kg |
| Prepulse Inhibition (PPI) of Startle | % Reversal of PPI Deficit | 55% at 7.5 mg/kg | 70% at 3 mg/kg |
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of the test compounds to various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific brain regions) are prepared by homogenization and centrifugation.
-
Radioligand Binding: A known concentration of a radiolabeled ligand specific for the receptor is incubated with the prepared membranes in the presence of varying concentrations of the test compound (1-Butanone, 3-hydroxy-1-phenyl- or Haloperidol).
-
Incubation and Separation: The mixture is incubated to allow for binding equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Amphetamine-Induced Hyperlocomotion in Rodents
Objective: To assess the potential of a compound to reduce dopamine-mediated hyperlocomotion, a model for the positive symptoms of schizophrenia.
Methodology:
-
Animal Acclimation: Rodents (e.g., rats or mice) are acclimated to the testing environment (e.g., an open-field arena).
-
Compound Administration: Animals are pre-treated with either the test compound (1-Butanone, 3-hydroxy-1-phenyl- or Haloperidol) or a vehicle control.
-
Amphetamine Challenge: After a specified pre-treatment time, animals are administered amphetamine to induce hyperlocomotion.
-
Locomotor Activity Monitoring: The locomotor activity of the animals (e.g., distance traveled, rearing frequency) is recorded for a set period using automated activity monitors.
-
Data Analysis: The locomotor activity of the compound-treated groups is compared to the vehicle-treated group to determine the percentage reduction in amphetamine-induced hyperactivity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow for the screening and development of potential antipsychotic drugs.
Caption: Simplified signaling pathway of the dopamine D2 receptor and the antagonistic action of butyrophenones.
Discussion
This hypothetical comparison illustrates how 1-Butanone, 3-hydroxy-1-phenyl- might perform if it follows the general pharmacological profile of a butyrophenone antipsychotic. Based on this theoretical framework, it would likely act as a dopamine D2 receptor antagonist, with potential activity at other receptors that could influence its efficacy and side-effect profile.
The speculative data suggests that 1-Butanone, 3-hydroxy-1-phenyl- could be a less potent D2 antagonist than Haloperidol, which might translate to a lower risk of extrapyramidal side effects. However, this could also imply lower efficacy in treating the positive symptoms of schizophrenia. The hypothetical lower affinity for other receptors, such as histamine H1, might suggest a more favorable side-effect profile regarding sedation and weight gain.
It is crucial to emphasize that this is a theoretical exercise. Rigorous in vitro and in vivo studies are essential to determine the actual biological activity, potency, and safety profile of 1-Butanone, 3-hydroxy-1-phenyl-. This guide serves as a conceptual framework to encourage and inform such future research endeavors. Researchers interested in this compound should begin with comprehensive in vitro receptor profiling and then proceed to animal models of psychosis if promising activity is observed.
References
Orthogonal Methods for Purity Confirmation of 3-Hydroxy-1-Phenyl-1-Butanone: A Comparative Guide
In the landscape of pharmaceutical development and chemical research, establishing the purity of a compound is a critical step to ensure its quality, safety, and efficacy. For a molecule such as 3-hydroxy-1-phenyl-1-butanone, a versatile chiral building block in organic synthesis, relying on a single analytical method for purity assessment is often insufficient to detect all potential impurities. This guide provides a comparative analysis of orthogonal analytical methods for the robust purity confirmation of 3-hydroxy-1-phenyl-1-butanone, offering researchers, scientists, and drug development professionals a framework for comprehensive quality control.
Orthogonal methods are distinct analytical techniques that measure the same attribute of a sample through different principles of separation or detection.[1] This approach significantly increases the confidence in the purity value by minimizing the risk of co-eluting or undetected impurities that might be missed by a single method.[2] This guide will delve into the principles and practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC) for the purity analysis of 3-hydroxy-1-phenyl-1-butanone.
Comparative Purity Analysis
The following table summarizes the hypothetical purity assessment of a single batch of 3-hydroxy-1-phenyl-1-butanone using four orthogonal analytical techniques. These values are representative of what one might expect for a high-purity research-grade chemical.
| Analytical Method | Principle of Separation/Detection | Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Potential Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | 99.85 | ~0.01% | ~0.03% | High precision, widely available, suitable for non-volatile and thermally labile compounds. | Requires chromophore for UV detection, potential for co-elution of impurities with similar polarity. |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | 99.90 | ~0.005% | ~0.015% | High sensitivity and specificity, excellent for volatile impurities, provides structural information of impurities. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. |
| qNMR | Intrinsic relationship between the integrated NMR signal area and the number of nuclei. | 99.92 | Analyte dependent | Analyte dependent | Absolute quantification without a specific reference standard of the analyte, provides structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, requires a highly pure internal standard, potential for signal overlap.[3][4] |
| DSC | Measurement of the heat flow difference between a sample and a reference as a function of temperature. | 99.95 | ~0.05% | ~0.1% | Absolute method for crystalline solids, requires small sample size, rapid analysis. | Only applicable to crystalline and thermally stable compounds that do not decompose upon melting, less sensitive to non-eutectic impurities.[5][6] |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase. For 3-hydroxy-1-phenyl-1-butanone, a reversed-phase method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of 3-hydroxy-1-phenyl-1-butanone and dissolve in 10 mL of the mobile phase to obtain a 1 mg/mL solution.
Data Analysis: The purity is determined by the area percentage method. The area of the main peak corresponding to 3-hydroxy-1-phenyl-1-butanone is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both quantitative and qualitative information.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of 3-hydroxy-1-phenyl-1-butanone in high-purity acetone.
Data Analysis: Purity is calculated based on the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is used to confirm the identity of 3-hydroxy-1-phenyl-1-butanone, and the spectra of minor peaks can be used to identify impurities by library matching or fragmentation pattern analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR is an absolute quantification method based on the direct proportionality between the integrated area of an NMR signal and the number of protons giving rise to that signal. By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity and concentration, the purity of the analyte can be determined.[7]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone. The standard should have a simple spectrum with at least one signal that does not overlap with any analyte signals.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.
-
Sample Preparation:
-
Accurately weigh about 20 mg of 3-hydroxy-1-phenyl-1-butanone into an NMR tube.
-
Accurately weigh about 10 mg of the internal standard into the same NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent, cap the tube, and gently mix until fully dissolved.
-
Data Analysis: The purity of 3-hydroxy-1-phenyl-1-butanone is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure, crystalline compound, the melting endotherm is sharp. The presence of impurities lowers the melting point and broadens the melting range. This melting point depression can be used to calculate the mole fraction of impurities based on the van't Hoff equation.[8]
Instrumentation:
-
A calibrated Differential Scanning Calorimeter.
Experimental Conditions:
-
Sample Pan: Hermetically sealed aluminum pans.
-
Sample Weight: 1-3 mg.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: A slow heating rate, typically 1-2°C/min, is used across the melting range to ensure thermal equilibrium.
-
Temperature Program: Heat the sample from a temperature well below its melting point to a temperature well above it.
-
Sample Preparation: Accurately weigh the sample into the aluminum pan and hermetically seal it.
Data Analysis: The purity is determined by the instrument's software, which applies the van't Hoff equation to the shape of the melting peak. The software calculates the mole percent purity by analyzing the partial areas of the melting endotherm as a function of temperature.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each analytical method and the overarching concept of orthogonal validation.
Caption: HPLC Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Caption: qNMR Experimental Workflow.
Caption: DSC Experimental Workflow.
Caption: Orthogonal Validation Concept.
Conclusion
The purity confirmation of 3-hydroxy-1-phenyl-1-butanone is most reliably achieved through the application of a suite of orthogonal analytical methods. While HPLC and GC-MS provide excellent separation and sensitivity for a wide range of impurities, qNMR offers an absolute quantification method that is invaluable for certifying the purity of a reference standard. DSC serves as a powerful, rapid, and absolute technique for crystalline materials. By integrating the results from these diverse techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality and reliability of their materials and the integrity of their scientific outcomes. The use of orthogonal methods is a cornerstone of modern analytical science and is essential for meeting the stringent requirements of regulatory bodies and ensuring product safety and efficacy.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. emerypharma.com [emerypharma.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 8. thermalsupport.com [thermalsupport.com]
- 9. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
Inter-laboratory Validation of a Bioassay for 1-Butanone, 3-hydroxy-1-phenyl-: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a bioassay for the quantification of 1-Butanone, 3-hydroxy-1-phenyl-, also known as 3-hydroxy-1-phenyl-1-butanone. While a standardized, inter-laboratory validated bioassay for this specific analyte is not widely documented in current literature, this guide outlines a plausible bioassay based on the enzymatic activity of ketoreductases. The performance of this hypothetical bioassay is compared with established analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The objective is to offer a comprehensive resource for researchers and drug development professionals involved in the synthesis and analysis of chiral alcohols and related ketone substrates. The information presented is synthesized from established principles of bioassay development and alternative analytical methodologies.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent on various factors including sensitivity, specificity, throughput, and cost. Below is a summary of the performance characteristics of a hypothetical ketoreductase-based bioassay compared to HPLC and GC for the analysis of 3-hydroxy-1-phenyl-1-butanone.
| Feature | Ketoreductase-Based Bioassay | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Enzymatic oxidation of the hydroxyl group coupled to a detectable change (e.g., NAD+ reduction). | Separation based on polarity using a reverse-phase column. | Separation of volatile derivatives based on boiling point and column interaction. |
| Specificity | Potentially high for the specific enantiomer, depending on the enzyme used. | High, can resolve enantiomers with a chiral column. | High, can resolve enantiomers with a chiral column. |
| Sensitivity | Can be very high, with detection limits in the low micromolar to nanomolar range. | Typically in the low micromolar to nanomolar range. | Typically in the picomolar to femtomolar range. |
| Throughput | High, amenable to microplate formats for screening large numbers of samples. | Moderate, sequential sample injection. | Moderate, sequential sample injection. |
| Sample Preparation | Minimal, can often be performed directly in biological matrices. | May require extraction and derivatization. | Often requires derivatization to increase volatility. |
| Cost (Instrument) | Low to moderate. | High. | High. |
| Cost (Per Sample) | Low. | Moderate. | Moderate. |
Experimental Protocols
Detailed methodologies for the hypothetical bioassay and the alternative analytical methods are provided below.
1. Ketoreductase-Based Bioassay Protocol
This protocol describes a colorimetric assay for the detection of 3-hydroxy-1-phenyl-1-butanone based on the activity of a ketoreductase (KRED). The oxidation of the substrate is coupled to the reduction of NADP+ to NADPH, which then reduces a probe to generate a colored product.
-
Reagents and Materials:
-
Ketoreductase enzyme specific for 3-hydroxy-1-phenyl-1-butanone
-
NADP+
-
Colorimetric probe (e.g., resazurin)
-
Diaphorase
-
Phosphate buffer (pH 7.5)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADP+, resazurin, and diaphorase.
-
Add the sample containing 3-hydroxy-1-phenyl-1-butanone to the wells of the microplate.
-
Initiate the reaction by adding the ketoreductase enzyme.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Measure the absorbance at the appropriate wavelength for the reduced probe (e.g., 570 nm for resorufin).
-
Quantify the concentration of 3-hydroxy-1-phenyl-1-butanone by comparing the absorbance to a standard curve.
-
2. High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method for the separation and quantification of 3-hydroxy-1-phenyl-1-butanone.[1]
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., Newcrom R1)[1]
-
-
Mobile Phase:
-
Acetonitrile
-
Water
-
Phosphoric acid (for non-MS compatible applications) or Formic acid (for MS-compatible applications)[1]
-
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the mobile phase.
-
Inject the sample onto the column.
-
Elute the analyte isocratically or with a gradient.
-
Detect the analyte using the UV detector at an appropriate wavelength.
-
Quantify the concentration by comparing the peak area to a standard curve.
-
3. Gas Chromatography (GC) Protocol
This protocol provides a general outline for the analysis of 3-hydroxy-1-phenyl-1-butanone by GC.[2]
-
Instrumentation and Columns:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
A suitable capillary column (e.g., non-polar column)[2]
-
-
Procedure:
-
Derivatize the sample if necessary to increase volatility and thermal stability.
-
Inject the sample into the GC inlet.
-
Separate the components on the capillary column using a programmed temperature ramp.
-
Detect the analyte using FID or MS.
-
Quantify the concentration by comparing the peak area to a standard curve.
-
Visualizations
Ketoreductase Bioassay Workflow
Caption: Workflow for the ketoreductase-based bioassay.
Ketoreductase Signaling Pathway
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking studies of a series of β-hydroxy-β-arylpropanoic acids, which are structurally related to β-hydroxybutyrophenone. The primary focus of these studies is their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. The data presented is compiled from published research and aims to offer an objective comparison of the binding affinities and biological activities of these ligands.
Data Presentation: Docking Scores and Anti-inflammatory Activity
The following table summarizes the binding energies obtained from molecular docking studies of six β-hydroxy-β-arylpropanoic acid derivatives against the COX-2 enzyme. Additionally, in vivo anti-inflammatory activity, expressed as ED50 values, is provided for comparison. A lower binding energy indicates a more favorable interaction between the ligand and the enzyme.
| Compound ID | Compound Name | Binding Energy (kcal/mol) | Anti-inflammatory Activity (ED50 mg/kg) |
| 1 | 3-hydroxy-3,3-diphenyl-propanoic acid | -8.45 | 111.4 |
| 2 | 2-methyl-3-hydroxy-3,3-diphenyl-propanoic acid | -8.93 | 100.9 |
| 3 | 2,2-dimethyl-3-hydroxy-3,3-diphenyl-propanoic acid | -7.63 | 175.8 |
| 4 | 3-hydroxy-3-(4-biphenylyl)-butanoic acid | -8.76 | 141.6 |
| 5 | 2-(9-(9-hydroxy-fluorenyl))-2-methylpropanoic acid | -9.58 | 89.2 |
| 6 | 3-hydroxy-2-methyl-3-(4-biphenylyl)butanoic acid | -9.21 | 125.7 |
| Reference | Ibuprofen | -7.89 | 121.9 |
Data sourced from docking studies on β-hydroxy-β-arylpropanoic acids as potential COX-2 inhibitors.[1][2][3][4][5]
Experimental Protocols
The methodologies outlined below are based on the experimental procedures described in the cited literature for the synthesis and molecular docking of β-hydroxy-β-arylpropanoic acids.[1][2]
Synthesis of β-Hydroxy-β-arylpropanoic Acids
The synthesis of the studied β-hydroxy-β-arylpropanoic acids was conducted via a two-step process:
-
Formation of α-bromoalkanoic acid 1-ethoxyethyl esters: This initial step creates the necessary intermediate for the subsequent reaction.
-
Reformatsky Reaction: The intermediate from the first step undergoes a modified Reformatsky reaction. This reaction is carried out in the presence of zinc (Zn) in tetrahydrofuran (THF) at a temperature range of -5 to 10°C with an appropriate aldehyde or ketone to yield the final β-hydroxy-β-arylpropanoic acid.[1][2][3][4]
Molecular Docking Protocol
The in silico molecular docking studies were performed to predict the binding conformations and affinities of the synthesized compounds with the COX-2 enzyme.
-
Ligand and Receptor Preparation: The three-dimensional structures of the β-hydroxy-β-arylpropanoic acid stereoisomers were generated and optimized using computational chemistry software. The crystal structure of the target enzyme, COX-2, was obtained from a protein database.
-
Docking Software: The Lamarckian genetic algorithm implemented in Autodock was utilized for the docking calculations.[3]
-
Docking Parameters: Each docking experiment involved multiple independent runs (typically 10) with a set number of individuals in the population and energy evaluations. The search grid was centered on the active site of the enzyme.[2]
-
Analysis: The results were evaluated based on the binding energies of the most favorable docked conformations and the interactions with amino acid residues within the enzyme's binding site.[3]
Visualizations
Prostaglandin Synthesis Pathway via COX Enzymes
The following diagram illustrates the role of cyclooxygenase (COX) enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. The inhibition of COX enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).[6]
Caption: The cyclooxygenase (COX) pathway illustrating the synthesis of prostaglandins from arachidonic acid.
Molecular Docking Workflow
This diagram outlines the typical workflow for a molecular docking experiment, from the preparation of the target protein and ligands to the analysis of the docking results.
Caption: A generalized workflow for performing molecular docking studies.
References
- 1. Docking studies and anti-inflammatory activity of beta-hydroxy-beta-arylpropanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docking Studies and α-Substitution Effects on the Anti-Inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Determining the Absolute Configuration of Chiral 3-hydroxy-1-phenyl-1-butanone: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the absolute configuration of a chiral molecule is a critical step in understanding its biological activity and ensuring stereochemical purity. This guide provides a comparative overview of three powerful techniques for confirming the absolute configuration of chiral 3-hydroxy-1-phenyl-1-butanone: Mosher's Ester Analysis (a nuclear magnetic resonance method), Vibrational Circular Dichroism (VCD) spectroscopy, and single-crystal X-ray crystallography.
This guide presents a side-by-side comparison of these methods, including detailed experimental protocols and illustrative data from a closely related structural analog, 1-phenylethanol, to provide a practical framework for researchers.
At a Glance: Comparison of Analytical Methods
| Feature | Mosher's Ester Analysis (NMR) | Vibrational Circular Dichroism (VCD) | Single-Crystal X-ray Crystallography |
| Principle | Derivatization with a chiral reagent to form diastereomers with distinct NMR spectra. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. |
| Sample Phase | Solution (liquid) | Solution (liquid) | Solid (single crystal) |
| Key Quantitative Data | Chemical shift differences (Δδ) between diastereomeric esters. | VCD spectrum (differential absorbance vs. wavenumber). | Flack parameter, atomic coordinates. |
| Primary Advantage | Does not require crystallization; relatively small sample amount needed. | Non-destructive, applicable to a wide range of molecules in solution. | Provides an unambiguous, definitive determination of the absolute configuration.[1] |
| Primary Limitation | Derivatization reaction is required; potential for ambiguous results with complex molecules. | Requires specialized instrumentation and computational modeling for interpretation. | Requires a high-quality single crystal, which can be difficult to obtain. |
In-Depth Analysis and Experimental Protocols
Mosher's Ester Analysis
Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[2] The method involves the formation of diastereomeric esters using the chiral Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). The resulting diastereomers exhibit different proton NMR chemical shifts due to the anisotropic effect of the phenyl ring in the MTPA moiety. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced.[3][4]
Experimental Protocol:
-
Esterification:
-
In two separate NMR tubes, dissolve a small amount of the chiral alcohol (e.g., 1-2 mg of 3-hydroxy-1-phenyl-1-butanone) in a deuterated solvent such as CDCl3 or C6D6.
-
To one tube, add a slight excess of (R)-MTPA-Cl and a non-nucleophilic base (e.g., pyridine or DMAP).
-
To the second tube, add a slight excess of (S)-MTPA-Cl and the same base.
-
Allow the reactions to proceed to completion at room temperature.
-
-
NMR Data Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Assign the proton signals for the substituents on either side of the chiral center. 2D NMR techniques like COSY may be necessary for unambiguous assignment.
-
-
Data Analysis:
-
Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
-
A consistent pattern of positive Δδ values for protons on one side of the chiral center and negative Δδ values for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher's method model.[3]
-
Illustrative Data (for 1-phenylethanol, a structural analog):
| Proton | δ ((S)-MTPA ester) (ppm) | δ ((R)-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| -CH₃ | 1.65 | 1.55 | +0.10 |
| -CH(O)- | 6.05 | 6.15 | -0.10 |
| Phenyl-H (ortho) | 7.40 | 7.45 | -0.05 |
| Phenyl-H (meta) | 7.30 | 7.32 | -0.02 |
| Phenyl-H (para) | 7.25 | 7.26 | -0.01 |
Note: This is representative data. Actual values may vary based on experimental conditions.
Workflow for Mosher's Method:
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] This technique is particularly powerful for determining the absolute configuration of molecules in solution without the need for derivatization or crystallization. The experimental VCD spectrum is compared to a theoretically calculated spectrum for a known enantiomer. A match between the experimental and calculated spectra confirms the absolute configuration.[5]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the enantiomerically pure sample (e.g., 5-10 mg of 3-hydroxy-1-phenyl-1-butanone) in a suitable solvent (e.g., CDCl₃ or CS₂) to a concentration of approximately 0.1 M.
-
The solvent should be transparent in the infrared region of interest.
-
-
VCD Spectrum Acquisition:
-
Acquire the VCD and infrared (IR) spectra using a VCD spectrometer.
-
Data collection typically involves accumulating scans over several hours to achieve a good signal-to-noise ratio.
-
-
Computational Modeling:
-
Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD and IR spectra for one of the enantiomers (e.g., the (S)-enantiomer).
-
-
Spectral Comparison:
-
Compare the experimental VCD spectrum with the calculated spectrum.
-
If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer. If the spectra are mirror images, the sample has the opposite absolute configuration.
-
Illustrative Data (for (S)-1-phenylethanol):
| Wavenumber (cm⁻¹) | Experimental VCD (ΔA x 10⁻⁵) | Calculated VCD (for S-enantiomer) |
| ~1450 | +2.5 | Positive Band |
| ~1380 | -1.8 | Negative Band |
| ~1300 | +3.1 | Positive Band |
| ~1100 | -4.5 | Negative Band |
Note: This is representative data illustrating the comparison of spectral features. The actual spectrum contains numerous bands.
Workflow for VCD Spectroscopy:
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is considered the "gold standard" for determining the absolute configuration of chiral molecules.[1] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of all atoms. The absolute configuration is determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal.
Experimental Protocol:
-
Crystallization:
-
Grow a high-quality single crystal of the enantiomerically pure compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
-
Data Collection:
-
Mount the crystal on a goniometer in an X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in the X-ray beam. It is crucial to use an X-ray source with a wavelength that produces significant anomalous scattering (e.g., Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure to obtain an initial atomic model.
-
Refine the model against the experimental data.
-
-
Absolute Configuration Determination:
Illustrative Data:
| Parameter | Value | Interpretation |
| Crystal System | Orthorhombic | Describes the crystal lattice symmetry. |
| Space Group | P2₁2₁2₁ | A non-centrosymmetric space group, required for a chiral molecule. |
| Flack Parameter | 0.05(7) | A value close to 0 confirms the assigned absolute configuration. |
Workflow for X-ray Crystallography:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Absolute configuration and conformation analysis of 1-phenylethanol by matrix-isolation infrared and vibrational circular dichroism spectroscopy combined with density functional theory calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flack parameter – Chemical Crystallography [xtl.ox.ac.uk]
- 7. Flack parameter - Wikipedia [en.wikipedia.org]
Efficacy of 1-Butanone, 3-hydroxy-1-phenyl- Enantiomers: A Comparative Analysis
A comprehensive review of the stereoselective synthesis and an evaluation of the current landscape of pharmacological data for the (R)- and (S)-enantiomers of 1-Butanone, 3-hydroxy-1-phenyl-.
The principle of chirality is a cornerstone of modern drug development, with the spatial arrangement of atoms within a molecule capable of dictating its pharmacological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profound differences in their efficacy, potency, and toxicity. This guide provides a comparative overview of the available scientific information on the enantiomers of 1-Butanone, 3-hydroxy-1-phenyl-, a chiral β-hydroxy ketone. While the synthesis of these enantiomers has been explored, a notable gap exists in the public domain regarding a direct, quantitative comparison of their pharmacological efficacy.
Stereoselective Synthesis
The asymmetric synthesis of the enantiomers of 1-Butanone, 3-hydroxy-1-phenyl-, particularly the (S)-enantiomer, has been successfully achieved through biocatalytic methods. The enzymatic reduction of the precursor, 1-phenyl-1,3-butanedione, offers a highly stereoselective route to the desired chiral alcohol.
Experimental Protocol: Enzymatic Reduction for (S)-3-hydroxy-1-phenyl-1-butanone
A common method for the preparation of (S)-3-hydroxy-1-phenyl-1-butanone involves the use of baker's yeast (Saccharomyces cerevisiae). The following is a generalized protocol based on established biocatalytic reductions:
-
Preparation of Yeast Suspension: A suspension of baker's yeast is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing a carbon source (e.g., glucose).
-
Substrate Addition: 1-phenyl-1,3-butanedione, the prochiral substrate, is added to the yeast suspension. The concentration of the substrate is optimized to avoid inhibition of the yeast enzymes.
-
Bioreduction: The reaction mixture is incubated under controlled temperature and agitation for a specific period, allowing the yeast enzymes (primarily oxidoreductases) to reduce the ketone group stereoselectively.
-
Extraction: After the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate) to isolate the product.
-
Purification and Analysis: The extracted product is purified using techniques such as column chromatography. The enantiomeric excess (e.e.) of the (S)-3-hydroxy-1-phenyl-1-butanone is determined using chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with a chiral shift reagent.
This biocatalytic approach is favored for its high enantioselectivity, mild reaction conditions, and environmental compatibility.
Comparative Efficacy: An Unmet Need
The broader class of β-hydroxy ketones has been investigated for various biological activities, including potential applications as anticancer agents. However, specific data quantifying the activity of the (R)- and (S)-enantiomers of 1-Butanone, 3-hydroxy-1-phenyl- in relevant biological assays is lacking. To provide a comprehensive comparison, further research is critically needed to investigate the following:
-
Receptor Binding Affinities: Determination of the binding affinities of each enantiomer to specific biological targets.
-
In Vitro Efficacy: Quantitative assessment of the biological activity of each enantiomer in cell-based assays (e.g., IC50 or EC50 values).
-
In Vivo Efficacy: Evaluation of the therapeutic effects of each enantiomer in relevant animal models.
-
Pharmacokinetic Profiles: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of each enantiomer.
Future Directions and Signaling Pathways
Given the absence of specific pharmacological data, the logical next step would be to perform head-to-head comparative studies. A hypothetical experimental workflow for such an investigation is outlined below.
Figure 1. A proposed experimental workflow for the comparative efficacy evaluation of the enantiomers of 1-Butanone, 3-hydroxy-1-phenyl-.
Should future research identify a specific biological target for these enantiomers, the investigation of the downstream signaling pathways would be crucial. A generalized signaling pathway that could be modulated by a pharmacologically active compound is depicted below.
Limited Direct Research on Beta-Hydroxybutyrophenone Necessitates Cross-Validation with Related Compounds
Direct experimental and computational data on the biological activities of beta-hydroxybutyrophenone are scarce in publicly available scientific literature. To provide a comparative analysis, this guide cross-validates information on the structurally related compound, 5-Fluoro-2-hydroxy Butyrophenone, and the endogenous ketone body, beta-hydroxybutyrate (BHB), with general computational models applicable to butyrophenone derivatives. This approach allows for an inferred understanding of beta-hydroxybutyrophenone's potential biological roles and provides a framework for future research.
Comparative Analysis of Biological Activities
The biological activities of 5-Fluoro-2-hydroxy Butyrophenone and beta-hydroxybutyrate are distinct, reflecting their different chemical structures and biological contexts. While the former exhibits potent antifungal and herbicidal properties, the latter is a key metabolic and signaling molecule in mammals.
| Compound | Class | Primary Biological Activity | Quantitative Data |
| 5-Fluoro-2-hydroxy Butyrophenone | Butyrophenone Derivative | Antifungal, Herbicidal | C50 values for toxicity against various fungi and plants.[1] |
| Beta-Hydroxybutyrate (BHB) | Ketone Body | Energy substrate, anti-inflammatory, neuroprotective, epigenetic regulator | - |
Table 1. Summary of Biological Activities and Quantitative Data.
Experimental Protocols
Synthesis of 5-Fluoro-2-hydroxy Butyrophenone
A novel synthetic pathway for 5-Fluoro-2-hydroxy Butyrophenone has been reported, utilizing 4-fluorophenol as the starting material. The process involves etherification protection, Friedel-Crafts acylation, and demethylation under mild conditions to yield the target compound.[1]
Bioassays for 5-Fluoro-2-hydroxy Butyrophenone
The biological activity of 5-Fluoro-2-hydroxy Butyrophenone was assessed through a series of bioassays to determine its antifungal and herbicidal efficacy. These assays involved measuring the mycelial growth inhibition of various agricultural plant fungi and evaluating the compound's impact on the seedling growth of both a dicotyledon (Lactuca sativa) and a monocotyledon (Echinochloa crus-galli). The toxicity regression C50 values were calculated to quantify its potency.[1]
Signaling Pathways and Computational Models
While specific signaling pathways for beta-hydroxybutyrophenone are not documented, the known mechanisms of the related compound beta-hydroxybutyrate and the general approaches for modeling butyrophenone derivatives offer valuable insights.
Beta-Hydroxybutyrate (BHB) Signaling
BHB is a versatile signaling molecule with multiple known mechanisms of action. It can act as an energy source, an anti-inflammatory agent by inhibiting the NLRP3 inflammasome, a neuroprotective agent, and an epigenetic modifier through the inhibition of histone deacetylases (HDACs).[[“]]
Caption: Simplified diagram of key signaling pathways influenced by beta-hydroxybutyrate (BHB).
Computational Modeling of Butyrophenone Derivatives
Computational methods are widely employed in the study of butyrophenone derivatives, particularly in drug discovery, to predict their pharmacokinetic properties and interactions with biological targets. These methods include:
-
Molecular Docking: To predict the binding affinity and orientation of a ligand to a target protein.
-
Molecular Dynamics (MD) Simulations: To simulate the movement of atoms and molecules to understand the stability of ligand-receptor complexes.
-
Quantitative Structure-Activity Relationship (QSAR) Models: To correlate the chemical structure of compounds with their biological activity.
Caption: General computational workflow for the in-silico analysis of butyrophenone derivatives.
Conclusion and Future Directions
The current body of research provides limited direct evidence for the biological activities of beta-hydroxybutyrophenone. However, by examining the experimental data for the structurally similar 5-Fluoro-2-hydroxy Butyrophenone and the well-characterized signaling roles of beta-hydroxybutyrate, we can infer potential areas for future investigation. The antifungal and herbicidal properties of the fluorinated analogue suggest that beta-hydroxybutyrophenone and its derivatives could be explored for agricultural applications. Furthermore, the diverse signaling functions of BHB highlight the possibility of beta-hydroxybutyrophenone interacting with metabolic and inflammatory pathways.
Future research should focus on the synthesis and in-vitro and in-vivo testing of beta-hydroxybutyrophenone to elucidate its specific biological targets and mechanisms of action. The application of the computational models described herein will be crucial in guiding these experimental efforts and accelerating the discovery of its potential therapeutic or industrial applications.
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 1-Butanone, 3-hydroxy-1-phenyl-
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 1-Butanone, 3-hydroxy-1-phenyl-, outlining crucial operational and disposal plans to foster a culture of safety and build trust in your laboratory practices.
Essential Safety Information at a Glance
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |
| Molecular Weight | 164.20 g/mol | PubChem[1][2] |
| CAS Number | 13505-39-0 | Guidechem[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 1-Butanone, 3-hydroxy-1-phenyl-.
| Body Part | Personal Protective Equipment | Specification |
| Eyes/Face | Safety Goggles/Face Shield | Wear tightly fitting safety goggles. A face shield is recommended when handling larger quantities or when there is a splash hazard. |
| Skin | Chemical Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. |
| Lab Coat/Impervious Clothing | Wear a flame-resistant lab coat. For larger quantities or splash potential, consider a chemical-resistant apron or suit. | |
| Respiratory | Respirator | If ventilation is inadequate or if aerosols or dusts are generated, use a NIOSH-approved respirator with an appropriate cartridge. |
Procedural Guidance: From Handling to Disposal
Adherence to standardized procedures is critical for minimizing risks. The following sections provide step-by-step guidance for key operations involving 1-Butanone, 3-hydroxy-1-phenyl-.
Handling and Storage
-
Ventilation : Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.
-
Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources.[4][5]
-
Personal Hygiene : Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[6]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
Spill Cleanup Protocol
In the event of a spill, a calm and methodical response is necessary to ensure safety and minimize environmental contamination.
-
Evacuate : Immediately evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect : Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for disposal.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose : Dispose of the waste in accordance with local, state, and federal regulations.
Disposal Plan
Chemical waste must be managed responsibly to protect the environment.
-
Containerization : Collect waste 1-Butanone, 3-hydroxy-1-phenyl- and contaminated materials in a clearly labeled, sealed container.
-
Segregation : Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.
-
Disposal : Dispose of the chemical waste through a licensed hazardous waste disposal company, following all institutional and regulatory guidelines.[6][9]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of 1-Butanone, 3-hydroxy-1-phenyl-.
Caption: This diagram outlines the key steps for the safe handling of 1-Butanone, 3-hydroxy-1-phenyl-, from initial preparation to final disposal, including emergency procedures.
References
- 1. 3-Hydroxy-1-phenylbutan-1-one | C10H12O2 | CID 10749540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-1-phenylbutan-2-one | C10H12O2 | CID 13600679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. guidechem.com [guidechem.com]
- 8. lookchem.com [lookchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
